5-Chlorovaleryl chloride
Description
Properties
IUPAC Name |
5-chloropentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c6-4-2-1-3-5(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNNWKWHLOJLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166272 | |
| Record name | Valeryl chloride, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-61-7 | |
| Record name | 5-Chlorovaleryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeryl chloride, 5-chloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorovaleryl chloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84182 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Valeryl chloride, 5-chloro- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60166272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorovaleryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Chlorovaleryl Chloride
Abstract
5-Chlorovaleryl chloride (CAS No. 1575-61-7) is a bifunctional acyl chloride of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a chemical intermediate and linker molecule in the synthesis of complex organic structures, including active pharmaceutical ingredients (APIs) like Cilostazol and Apixaban, necessitates a thorough understanding of its physicochemical properties.[2][3][4] This guide provides a comprehensive overview of the core physical and spectroscopic characteristics of this compound, outlines rigorous experimental protocols for their determination, and details the necessary safety and handling procedures for this reactive compound. The information herein is intended to equip researchers with the foundational knowledge required for its effective and safe application in a laboratory setting.
Core Physicochemical Characteristics
This compound is a colorless to slightly yellow liquid at room temperature, possessing a sharp, pungent odor characteristic of acyl chlorides.[5][6] Its high reactivity, particularly its sensitivity to moisture, is a defining feature that dictates its handling, storage, and the methodologies used for its characterization.[1][7] The molecule contains two reactive sites: the highly electrophilic acyl chloride group and the terminal alkyl chloride, making it a versatile synthetic building block.[4]
Summary of Physical Properties
The quantitative physical properties of this compound are summarized in the table below. These values are critical for reaction setup, purification process design (such as distillation), and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 1575-61-7 | [7][8][9] |
| Molecular Formula | C₅H₈Cl₂O | [8][9][10] |
| Molecular Weight | 155.02 g/mol | [8][10][11] |
| Appearance | Clear, colorless to pale yellow liquid | [5][6][7] |
| Density | ~1.21 g/mL at 25 °C | [10][11] |
| Boiling Point | 38-39 °C at 0.15 mmHg56-58 °C at 2.5 Torr | [3][8][10][12] |
| Melting Point | -58 °C | [11] |
| Refractive Index (n²⁰/D) | 1.464 | [3][10][13] |
| Flash Point | 90-91 °C (closed cup) | [7][8][14] |
| Vapor Pressure | 0.586 mmHg at 25 °C | [5][8] |
| Solubility | Reacts with water and alcohols.Sparingly soluble in chloroform and acetonitrile. | [3][8][15] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and assessing the purity of this compound. The primary techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides a clear map of the proton environments along its aliphatic chain. The electron-withdrawing effects of the two chlorine atoms are distinct. The acyl chloride group strongly deshields the adjacent α-methylene protons, shifting them significantly downfield. Similarly, the terminal alkyl chloride deshields the ω-methylene protons.
-
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
α-CH₂ (H-2): ~2.9 ppm (triplet). This downfield shift is due to the strong inductive effect of the adjacent carbonyl chloride group.
-
ω-CH₂ (H-5): ~3.6 ppm (triplet). This proton is adjacent to the terminal chlorine atom.
-
β-CH₂ & γ-CH₂ (H-3 & H-4): ~1.8-2.0 ppm (multiplets). These central methylene groups are further from the electron-withdrawing groups and thus appear more upfield, often as complex, overlapping multiplets.
-
Infrared (IR) Spectroscopy
The IR spectrum is a rapid and effective tool for confirming the presence of the key acyl chloride functional group and for detecting hydrolysis.
-
Key Diagnostic Peaks:
-
C=O Stretch: A very strong and sharp absorption band is expected around 1800 cm⁻¹ . This characteristic high-frequency peak is a hallmark of an acyl chloride functional group.[16]
-
C-Cl Stretch: Absorptions corresponding to the C-Cl bonds will appear in the fingerprint region (typically 600-800 cm⁻¹).
-
Purity Indication: A crucial diagnostic aspect is the absence of a broad absorption band in the 2500-3300 cm⁻¹ region, which would indicate the presence of a carboxylic acid O-H group, a product of hydrolysis.[14]
-
Workflow for Physicochemical Analysis
The following diagram illustrates the logical workflow for the comprehensive characterization of a reactive intermediate like this compound, from safe handling to final data interpretation.
Caption: Workflow for Physical & Spectroscopic Characterization.
Experimental Methodologies
The protocols described below are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, adapted for the specific reactive nature of this compound.[11][17] All procedures must be performed in a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Protocol for Density Determination (Pycnometer Method)
This method provides high accuracy for liquid density measurement.[18] The key to success with a moisture-sensitive compound is ensuring all glassware is scrupulously dry.
-
Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL). Place the open pycnometer and its stopper in an oven at 120 °C for at least one hour, then allow to cool to room temperature in a desiccator.
-
Mass of Empty Pycnometer: Using an analytical balance, weigh the cooled, dry pycnometer with its stopper (m₁).
-
Sample Filling: Under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket), carefully fill the pycnometer with this compound. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Equilibration & Cleaning: Ensure the outside of the pycnometer is clean and dry. Allow it to equilibrate to a constant, known temperature (e.g., 25.0 °C) in a water bath.
-
Mass of Filled Pycnometer: Weigh the filled pycnometer (m₂).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the certified volume of the pycnometer.
Protocol for Refractive Index Measurement (Abbe Refractometer)
The refractive index is a sensitive measure of purity. This procedure must be performed quickly to minimize atmospheric moisture exposure.[10][19]
-
Instrument Preparation: Turn on the refractometer and its light source. Ensure the prism temperature is set and stable (e.g., 20.0 °C).
-
Prism Cleaning: Clean the surfaces of the upper and lower prisms with a soft tissue moistened with anhydrous acetone and allow to dry completely.
-
Sample Application: Using a glass Pasteur pipette, place 2-3 drops of this compound onto the center of the lower prism. Do not touch the prism surface with the pipette.[20]
-
Measurement: Immediately close the prisms. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible. Adjust the compensator to eliminate any color fringe and sharpen the dividing line. Use the fine adjustment to center the dividing line exactly on the crosshairs.
-
Reading: Depress the switch to read the refractive index value from the internal scale.
-
Post-Measurement Cleaning: Immediately open the prisms and thoroughly clean both surfaces with anhydrous acetone to prevent corrosion.
Protocol for Boiling Point Determination (Vacuum Distillation)
Acyl chlorides can decompose at their atmospheric boiling points, making vacuum distillation the required method for accurate determination.[16][21]
-
Apparatus Setup: Assemble a small-scale distillation apparatus (e.g., using a Hickman still or a short-path setup) connected to a vacuum pump via a vacuum trap and a manometer for accurate pressure reading.
-
Sample Charging: Charge the distillation flask with a small volume (e.g., 5-10 mL) of this compound and a magnetic stir bar.
-
Evacuation: Slowly and carefully evacuate the system to a stable, desired pressure (e.g., 2.5 Torr).
-
Heating: Begin gently heating the distillation flask in a heating mantle or oil bath while stirring.
-
Observation: Observe the temperature at which a steady stream of condensate forms on the thermometer bulb and drips into the receiver. This temperature is the boiling point at the measured pressure.
-
Recording: Record the boiling point and the precise pressure reading from the manometer. It is critical to report both values (e.g., 57 °C at 2.5 Torr).
Safe Handling, Storage, and Disposal
The high reactivity of this compound mandates stringent safety protocols.
-
Handling: Always handle in a certified chemical fume hood.[5] Avoid inhalation of vapors, which are lachrymatory (tear-inducing) and corrosive to the respiratory tract.[7] Avoid all contact with skin and eyes, as the compound causes severe chemical burns.[22]
-
Storage: Store in a tightly sealed container with a corrosion-resistant cap (e.g., with a PTFE liner).[2] The container should be placed in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials, away from incompatible substances such as water, alcohols, bases, and oxidizing agents.[5][6] For long-term stability, storing under an inert gas (e.g., nitrogen or argon) is recommended.[2][5]
-
Disposal: Unused material and contaminated waste must be treated as hazardous. Slowly and cautiously add the waste to a stirred, cooled solution of sodium bicarbonate or another weak base to neutralize it before collection by certified hazardous waste disposal services.
Conclusion
The physical and spectroscopic properties of this compound are well-defined, but their accurate determination relies on methodologies that account for its corrosive and moisture-sensitive nature. By employing the authoritative protocols and safety precautions detailed in this guide, researchers and drug development professionals can confidently handle and characterize this vital chemical intermediate, ensuring both the integrity of their scientific work and the safety of their laboratory environment.
References
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- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
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- LookPolymers. (n.d.). BASF 5-Chlorovalerylchloride.
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- Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide.
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5-chlorovaleryl chloride chemical structure and bonding
An In-Depth Technical Guide to the Structure, Bonding, and Reactivity of 5-Chlorovaleryl Chloride
Executive Summary
This compound (5-CVC), systematically named 5-chloropentanoyl chloride, is a bifunctional organic compound of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring two distinct and highly reactive electrophilic centers—an acyl chloride and a terminal alkyl chloride—makes it an invaluable and versatile building block.[3][4] This guide provides a detailed examination of the chemical structure and bonding of 5-CVC, elucidating how its electronic properties dictate its reactivity. We will explore its synthesis, spectroscopic characterization, and the mechanistic dichotomy of its reactions, offering field-proven insights for its application in advanced organic synthesis.
Molecular Identity and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is a prerequisite for its effective and safe use in any research or development setting.
Nomenclature and Identifiers
The compound is cataloged under several identifiers across chemical databases, ensuring its unambiguous identification.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-chloropentanoyl chloride | [5][6] |
| CAS Number | 1575-61-7 | [5][7][8] |
| Molecular Formula | C₅H₈Cl₂O | [2][4][5] |
| Molecular Weight | 155.02 g/mol | [5][7] |
| InChIKey | SVNNWKWHLOJLOK-UHFFFAOYSA-N | [5][6][9] |
| Canonical SMILES | C(CCCl)CC(=O)Cl | [5][9] |
Physicochemical Characteristics
5-CVC is a combustible, colorless to pale yellow liquid with a characteristic sharp, pungent odor.[4][10][11] It is highly sensitive to moisture and must be handled under inert conditions to prevent decomposition.[10][12]
| Property | Value | Source(s) |
| Appearance | Clear, colorless to slightly yellow liquid | [2] |
| Density | ~1.206 g/mL at 20°C | [2][13] |
| Boiling Point | 38-39 °C at 0.15 mmHg | [2][13] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [9] |
| Refractive Index | ~1.464 at 20°C | [2][13] |
| Water Solubility | Reacts to form 5-chlorovaleric acid and HCl | [3][10] |
Electronic Structure and Bonding Analysis
The utility of 5-CVC stems directly from its electronic structure. The presence of two chlorine atoms, bonded to carbons in different hybridization states and electronic environments, creates a molecule with dual reactivity.
The Bifunctional Framework: Acyl vs. Alkyl Halide
5-CVC's structure contains a five-carbon aliphatic chain with two key functional groups:
-
An acyl chloride (-COCl) at the C1 position.
-
An alkyl chloride (-CH₂Cl) at the C5 position.
This bifunctionality allows 5-CVC to act as both a potent acylating and alkylating agent, a property leveraged in the synthesis of complex molecules and specialty polymers.[3][14]
Inductive Effects and Electrophilicity
The high electronegativity of the chlorine and oxygen atoms profoundly influences the molecule's electron distribution through inductive effects, creating two primary electrophilic sites susceptible to nucleophilic attack.
-
The Carbonyl Carbon (C1): This carbon is the most electrophilic center. It is bonded to two highly electronegative atoms: oxygen and chlorine. The chlorine atom's ability to act as a good leaving group makes the acyl chloride moiety exceptionally reactive towards nucleophiles in nucleophilic acyl substitution reactions.[3]
-
The Terminal Carbon (C5): The chlorine atom at this position also withdraws electron density, making the C5 carbon electrophilic and susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions.[15]
The acyl chloride group is significantly more reactive than the primary alkyl chloride. This difference in reactivity is crucial as it allows for selective reactions at the C1 position while leaving the C5 position intact for subsequent transformations.
Conformational Analysis
The molecule possesses four rotatable single bonds within its carbon backbone, granting it significant conformational flexibility.[5] This flexibility can be a factor in intramolecular reactions, though intermolecular reactions typically dominate due to the high reactivity of the acyl chloride.
Spectroscopic Signature for Structural Verification
Confirmation of the structure and purity of 5-CVC is routinely achieved through standard spectroscopic techniques. The data presented below are compiled from publicly available spectral databases and literature.[5]
| Spectroscopic Data | Assignment and Interpretation | Source(s) |
| FTIR (Neat) | Strong, sharp C=O stretch characteristic of an acyl chloride at ~1800 cm⁻¹. | [5][16] |
| ¹H NMR (CDCl₃) | δ ≈ 3.5-3.6 (t, 2H, -CH₂Cl); δ ≈ 2.9 (t, 2H, -CH₂COCl); δ ≈ 1.8-2.0 (m, 4H, internal -CH₂CH₂-). | [5][17] |
| ¹³C NMR (CDCl₃) | δ ≈ 173 (C=O); δ ≈ 46 (-CH₂COCl); δ ≈ 44 (-CH₂Cl); δ ≈ 31, 22 (internal -CH₂CH₂-). | [5][17] |
Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument.
Synthesis and Mechanistic Considerations
The most common and industrially viable synthesis of 5-CVC involves the reaction of 5-chlorovaleric acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[4][17] This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion.[17]
Experimental Protocol: Synthesis from 5-Chlorovaleric Acid
This protocol is a representative procedure derived from established methods.[15][17] CAUTION: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as it involves corrosive materials and generates toxic gas.[12][18]
-
Setup: Equip a four-neck round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ gases.
-
Charging: Charge the flask with 5-chlorovaleric acid (1.0 eq).
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) to the stirred acid via the dropping funnel. The reaction is often exothermic, and cooling may be required to maintain control.
-
Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours.
-
Monitoring (Self-Validation): The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). This provides an inherent, self-validating endpoint for the conversion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.
-
Purification: The resulting crude this compound is then purified by fractional vacuum distillation to yield a colorless liquid.[17]
Reactivity and Applications in Drug Development
The dual electrophilic nature of 5-CVC is the cornerstone of its utility as a versatile intermediate.[3]
Nucleophilic Acyl Substitution
The acyl chloride is the more reactive site. It readily undergoes reaction with a wide range of nucleophiles:
-
Amines: Form stable amide bonds, a reaction fundamental to the synthesis of many active pharmaceutical ingredients (APIs).[3]
-
Alcohols: Form ester linkages, used in creating prodrugs or modifying polymer properties.[3]
-
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.[3]
Nucleophilic Alkyl Substitution
The terminal chloride can be displaced by various nucleophiles, typically after the acyl chloride has been reacted or in the presence of a nucleophile that does not readily react with acyl chlorides. This Sₙ2 reaction allows for the introduction of functionalities such as azides, cyanides, or thiols.[15]
This differential reactivity allows for a stepwise functionalization, making 5-CVC an excellent linker or spacer molecule in the construction of complex architectures like antibody-drug conjugates (ADCs) or PROTACs.[3] It is a key intermediate in the synthesis of the antithrombotic drug Apixaban and the anti-platelet agent Cilostazol.[2][7][17]
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5-chlorovaleryl chloride IUPAC name and synonyms
An In-depth Technical Guide to 5-Chloropentanoyl Chloride: Synthesis, Reactivity, and Applications
Executive Summary: 5-Chloropentanoyl chloride (CAS No. 1575-61-7), a bifunctional organic compound, is a critical building block in modern organic synthesis. Its dual reactivity, stemming from a highly electrophilic acyl chloride group and a terminal alkyl chloride, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical identity, spectroscopic profile, prevalent synthetic methodologies, key chemical reactions, and significant applications, particularly in the pharmaceutical and agrochemical industries. We delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of synthetic routes to empower scientists in their research and development endeavors.
Chemical Identity and Properties
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting.
Nomenclature and Identification
The compound is systematically named according to IUPAC nomenclature, but is also known by several common synonyms in commercial and laboratory contexts.
-
Common Synonyms: 5-Chlorovaleryl chloride, 5-Chlorovaleroyl chloride, Pentanoyl chloride, 5-chloro-, 5-CVC[1][2][8][9]
-
EC Number: 216-403-1[1]
Physicochemical Properties
The physical and chemical properties of 5-chloropentanoyl chloride dictate its handling, storage, and reaction conditions. These are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 155.02 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [6][9][10] |
| Density | ~1.2 g/mL at 25 °C | |
| Boiling Point | 38-39 °C at 0.15 mmHg56-58 °C at 2.5 Torr | [9] |
| Refractive Index | n20/D 1.464 | |
| Solubility | Reacts with water and other protic solvents | [9] |
| Flash Point | 90 °C (194 °F) | [9][11] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 5-chloropentanoyl chloride.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the acyl chloride carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1800 cm⁻¹ | Strong, Sharp | C=O stretch (Acyl Chloride) |
| 2850 - 2960 cm⁻¹ | Medium | C-H stretch (Alkyl) |
| 650 - 850 cm⁻¹ | Medium-Weak | C-Cl stretch |
Rationale: The high frequency of the C=O stretch, compared to a ketone or ester, is due to the electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the carbonyl bond.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum would show four distinct multiplets corresponding to the four methylene (-CH₂-) groups. The protons closest to the electron-withdrawing acyl chloride and chlorine atoms (at C2 and C5) would be shifted furthest downfield.
-
¹³C NMR: The carbon NMR spectrum would exhibit five signals. The carbonyl carbon (C1) would be the most downfield signal, followed by the carbons directly attached to the chlorine atoms (C5 and then C2).
Mass Spectrometry (MS)
Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 155, with a characteristic M+2 peak (~65% intensity of M) confirming the presence of two chlorine atoms. Key fragments would include the loss of a chlorine radical to form the 5-chloropentanoyl acylium ion and subsequent fragmentation of the alkyl chain.[12]
Synthesis of 5-Chloropentanoyl Chloride
Several synthetic routes to 5-chloropentanoyl chloride exist, each with distinct advantages regarding starting material cost, safety, and scalability.
Method 1: Chlorination of 5-Chlorovaleric Acid
This is a common laboratory-scale preparation involving the conversion of a carboxylic acid to its corresponding acyl chloride.
Mechanism: The reaction proceeds via nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of a chloride ion and subsequent loss of SO₂ and HCl gas. The gaseous nature of the byproducts drives the reaction to completion.[13][14]
Caption: Synthesis from 5-Chlorovaleric Acid.
Experimental Protocol:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., NaOH solution).
-
Charge the flask with 5-chlorovaleric acid.
-
Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) to the flask with stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 25-100°C) and stir for several hours until gas evolution ceases.[13]
-
Cool the mixture to room temperature.
-
Purify the product by fractional distillation under reduced pressure to yield 5-chloropentanoyl chloride as a colorless liquid.[13]
Method 2: Ring-Opening of δ-Valerolactone
This method utilizes a readily available cyclic ester as the starting material.
Mechanism: The reaction with phosgene (COCl₂) or a safer equivalent like triphosgene, often with a catalyst, proceeds via ring-opening of the lactone to form a chloroformate intermediate, which then eliminates CO₂ to yield the final product.
Caption: Synthesis from δ-Valerolactone.
Experimental Protocol:
-
To a suitable reactor, add δ-valerolactone and a catalyst (e.g., dimethylpropylene urea or an iron/aluminum co-catalyst).[15][16]
-
Heat the mixture (e.g., 60-140°C).
-
Carefully introduce phosgene gas or triphosgene into the reaction system over several hours.[15][16]
-
Maintain the reaction temperature for an additional period after the addition is complete to ensure full conversion.
-
After cooling, purge the system with an inert gas (e.g., nitrogen) to remove excess phosgene.
-
The crude product is then purified by vacuum distillation.[16]
Method 3: Industrial 'One-Pot' Synthesis from 1,4-Dichlorobutane
This multi-step industrial process is designed for large-scale production and co-produces adipoyl chloride.[17]
Caption: Industrial Synthesis Workflow.
Protocol Summary:
-
Cyanation: 1,4-dichlorobutane is reacted with an aqueous solution of sodium cyanide in the presence of a phase-transfer catalyst to produce a mixture of 5-chlorovaleronitrile and adiponitrile.[15][17][18]
-
Hydrolysis: The resulting organic phase is separated and subjected to hydrolysis with concentrated hydrochloric acid, converting the nitriles to their respective carboxylic acids (5-chlorovaleric acid and adipic acid).[15][17]
-
Acyl Chlorination: The mixture of carboxylic acids is then treated with thionyl chloride to convert them into the corresponding acyl chlorides.[15][17]
-
Purification: The final products, 5-chloropentanoyl chloride and adipoyl chloride, are separated and purified by vacuum distillation.[15]
Chemical Reactivity and Synthetic Applications
5-Chloropentanoyl chloride is a bifunctional electrophile, allowing for sequential or orthogonal reactions at its two distinct reactive sites.[19]
Reactions at the Acyl Chloride Moiety (Acylation)
The acyl chloride is a potent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[19] This reactivity is fundamental to creating amide and ester linkages.
General Mechanism: The reaction involves the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.
Caption: Nucleophilic Acyl Substitution.
-
Amide Formation: Reaction with primary or secondary amines yields N-substituted amides. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).
-
Ester Formation: Reaction with alcohols, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, produces esters.[19]
Applications in Pharmaceutical and Agrochemical Synthesis
The utility of 5-chloropentanoyl chloride is highlighted by its role as a key intermediate in the synthesis of several commercial products.
-
Apixaban Synthesis: It is used as an intermediate in the synthesis of the anticoagulant drug Apixaban.[20]
-
Cilostazol Synthesis: It serves as a crucial building block for Cilostazol, a medication used to treat symptoms of intermittent claudication.[18]
-
Herbicide Production: 5-chloropentanoyl chloride is a precursor to 1,1,7-trichloro-1-hepten-3-one, an intermediate for third-generation pyrazole herbicides like Pyraclonil, which are valued for their high efficacy and low toxicity.[16][18]
-
Specialty Chemicals: It is also used to synthesize anion-exchange resins through the acylation of polystyrene followed by amination.[4][18]
Safety, Handling, and Storage
Due to its reactivity, 5-chloropentanoyl chloride presents several hazards and requires careful handling.
Hazard Identification
It is classified with multiple hazards under the Globally Harmonized System (GHS).
-
GHS Pictograms: Corrosive, Harmful/Irritant
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Always handle in a well-ventilated chemical fume hood.[11][21]
-
Wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves (e.g., butyl rubber), and a lab coat.[11][21]
-
Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist.[11][22]
-
Keep away from moisture, heat, sparks, and open flames.[11][22]
Storage and Stability
-
Store in a cool, dry, well-ventilated area designated for corrosive materials.[11][22]
-
Keep containers tightly closed and sealed to prevent contact with moisture, which causes hydrolysis to corrosive 5-chlorovaleric acid and HCl.[19][22]
-
Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[22]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15-30 minutes, also under the eyelids. Seek immediate medical attention.[8][11]
-
Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][22]
Conclusion
5-Chloropentanoyl chloride is a versatile and powerful synthetic intermediate whose value is firmly established in the pharmaceutical, agrochemical, and specialty chemical industries. Its bifunctional nature provides a reliable platform for introducing a five-carbon spacer with reactive handles at both ends, enabling the efficient construction of complex target molecules. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in research and development while ensuring operational safety.
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5-Chlorovaleryl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of 5-chlorovaleryl chloride (CAS No. 1575-61-7), a pivotal bifunctional reagent in modern organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a cohesive understanding of the compound's properties, synthesis, and application, grounded in established scientific principles.
Core Identity and Physicochemical Profile
This compound, with the CAS number 1575-61-7 , is a halogenated acyl chloride that serves as a versatile building block in complex molecular architectures.[1][2][3] Its utility stems from the presence of two distinct reactive sites: a highly electrophilic acyl chloride and a terminal alkyl chloride. This dual functionality allows for sequential, controlled modifications, making it an invaluable tool in multi-step syntheses.
The compound typically appears as a colorless to light yellow liquid with a pungent odor.[2][4] It is crucial to note that it is sensitive to moisture, reacting with water in a hydrolytic process to form 5-chlorovaleric acid and hydrochloric acid.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1575-61-7 | [1][2][3] |
| Molecular Formula | C5H8Cl2O | [1][3][6] |
| Molecular Weight | 155.02 g/mol | [3][4][6] |
| Appearance | Clear colorless to slightly yellow liquid | [2][3] |
| Boiling Point | 38-39 °C at 0.15 mm Hg | [3] |
| Density | 1.206 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.464 | [3] |
| Flash Point | 90 °C (194 °F) | [7] |
| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF); reacts with water. | [4][8] |
Synthesis of this compound: Pathways and Mechanistic Considerations
The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges regarding starting material cost, safety, and environmental impact. Understanding these pathways is critical for selecting the optimal method for a given application.
From 5-Chlorovaleric Acid (The Thionyl Chloride Route)
A prevalent and straightforward laboratory and industrial method involves the reaction of 5-chlorovaleric acid with thionyl chloride (SOCl₂).[9][10]
Reaction: Cl(CH₂)₄COOH + SOCl₂ → Cl(CH₂)₄COCl + SO₂ + HCl
This reaction is a classic example of converting a carboxylic acid to an acyl chloride. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the desired product and the evolution of sulfur dioxide and hydrogen chloride gases. The gaseous byproducts conveniently shift the equilibrium towards the product side, driving the reaction to completion.
Experimental Protocol: Synthesis from 5-Chlorovaleric Acid
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Charging the Reactor: Charge the flask with 5-chlorovaleric acid.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. The reaction may be exothermic.
-
Reaction: Stir the mixture at a controlled temperature, often between 25-100°C, until the evolution of gas ceases, indicating the completion of the reaction.[9]
-
Purification: Cool the reaction mixture to room temperature. The excess thionyl chloride can be removed by distillation under normal pressure. The desired this compound is then purified by vacuum distillation.[9][11]
Alternative Synthetic Routes
Other documented synthetic pathways include:
-
From 1,4-Dichlorobutane: This multi-step industrial process involves reacting 1,4-dichlorobutane with sodium cyanide to form 5-chlorovaleronitrile, followed by hydrolysis to 5-chlorovaleric acid, and subsequent treatment with thionyl chloride.[10][11] This method is notable for producing adipoyl chloride as a co-product.[10]
-
From δ-Valerolactone: Ring-opening of δ-valerolactone using reagents like triphosgene in the presence of hydrogen chloride can yield this compound.[11] Another patented method involves reacting δ-valerolactone with phosgene in the presence of a catalyst.[12]
Chemical Reactivity and Synthetic Applications
The utility of this compound lies in its bifunctional nature, enabling it to act as both an acylating agent and an alkylating agent.
Acylation Reactions
The acyl chloride group is highly reactive towards nucleophiles. This allows for the facile formation of amides, esters, and ketones.[4][5]
-
Amide Formation: Reaction with primary or secondary amines yields N-substituted 5-chlorovaleramides.
-
Ester Formation: Reaction with alcohols produces 5-chlorovalerate esters.[5]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic compounds.
Applications in Drug Development and Agrochemicals
This compound is a crucial intermediate in the synthesis of several commercially important molecules:
-
Pharmaceuticals: It is a key building block for the anti-platelet aggregation drug Cilostazol and the anticoagulant Apixaban .[3][9][10] Its role as a linker molecule is also significant in the development of complex therapeutics like antibody-drug conjugates (ADCs).[5]
-
Agrochemicals: It is used in the production of pyrazole herbicides, such as Pyraclonil.[3][12]
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
This compound is a corrosive and combustible liquid that requires careful handling.[4][6]
-
Hazards: It causes severe skin burns and eye damage.[6] It is harmful if swallowed and toxic if inhaled.[6] Contact with water or moisture releases corrosive hydrogen chloride gas.[5]
-
Handling: Work should be conducted in a well-ventilated fume hood.[7][13] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing, is mandatory.[4][7][13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[7][14] Containers should be tightly closed to prevent moisture ingress and stored under an inert atmosphere.[14] The material may be corrosive to metals.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact: Immediately rinse with plenty of water for at least 30 minutes and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Conclusion
This compound is more than a simple chemical; it is a strategic enabler in the synthesis of complex, high-value molecules. Its dual reactivity, when properly understood and managed, provides a reliable pathway for constructing pharmaceutical and agrochemical targets. Adherence to rigorous safety protocols is paramount to harnessing its synthetic potential without incident. This guide serves as a foundational resource for scientists, empowering them with the technical knowledge to innovate responsibly and effectively.
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A Technical Guide to 5-Chlorovaleryl Chloride for Advanced Research and Development
This guide provides an in-depth analysis of 5-chlorovaleryl chloride (5-CVC), a pivotal bifunctional reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis protocols, chemical reactivity, and critical applications, with a strong emphasis on safety and handling.
Core Physicochemical Properties
This compound, also known as 5-chloropentanoyl chloride, is a halogenated acyl chloride that serves as a valuable building block in complex chemical syntheses.[1][2][3][4] Its dual reactivity, stemming from a highly reactive acyl chloride group and a terminal alkyl chloride, makes it a versatile intermediate.[5]
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈Cl₂O | [2][3][6][7] |
| Molecular Weight | 155.02 g/mol | [2][3][6][8][9] |
| CAS Number | 1575-61-7 | [1][3][7][10] |
| Appearance | Clear, colorless to light yellow liquid | [1][3][10][11] |
| Odor | Pungent, irritating | [4][10] |
| Density | ~1.206 g/mL at 20°C | [3][11][12] |
| Boiling Point | 38-39°C @ 0.15 mmHg | [3][11] |
| Flash Point | 91°C (195.8°F) - closed cup | [13] |
| Solubility | Reacts with water; sparingly soluble in chloroform | [3][4] |
| Key Sensitivity | Moisture Sensitive | [1][3][4] |
Synthesis Methodologies and Mechanistic Rationale
The synthesis of this compound can be achieved through several routes, each with distinct advantages and challenges regarding precursor cost, safety, and environmental impact. The choice of method often depends on the scale of production and available starting materials.
Common Synthetic Pathways:
-
From 1,4-Dichlorobutane: This multi-step industrial process involves the cyanation of 1,4-dichlorobutane to form 5-chlorovaleronitrile, followed by acidic hydrolysis to 5-chlorovaleric acid, and subsequent chlorination with an agent like thionyl chloride (SOCl₂) to yield the final product.[3][14] While effective, this route utilizes highly toxic cyanides, posing significant safety and waste disposal concerns.[14]
-
From δ-Valerolactone: A more direct approach involves the catalyzed ring-opening and chlorination of δ-valerolactone. This method avoids the use of toxic cyanides and is often preferred for its improved safety profile.[15][16]
Protocol: Synthesis from δ-Valerolactone
This protocol details a common lab-scale synthesis using δ-valerolactone and phosgene, a powerful but hazardous chlorinating agent. The reaction proceeds via the ring-opening of the cyclic ester.
Experimental Protocol:
-
Reactor Setup: In a two-necked, round-bottomed flask equipped with a condenser and a gas inlet, add δ-valerolactone (1.0 mol), catalyst (e.g., 0.5 wt% FeCl₃), and water (2.0 wt%).[15]
-
Heating: Heat the mixture to 100°C with stirring. The elevated temperature is necessary to overcome the activation energy for the ring-opening reaction.
-
Phosgene Introduction: Slowly bubble phosgene (1.1 mol) through the heated mixture over approximately 4 hours.[15] Phosgene serves as the chlorinating agent that converts the intermediate carboxylic acid into the acyl chloride.
-
Reaction Completion: Maintain the temperature at 100°C for one hour after the addition of phosgene is complete to ensure full conversion.
-
Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation, collecting the fraction at approximately 120°C (1.0 kPa) to yield high-purity this compound.[16]
Chemical Reactivity: A Bifunctional Reagent
The synthetic utility of this compound is derived from its two distinct reactive sites, allowing it to function as both an acylating and an alkylating agent.[5]
-
Acylating Agent: The acyl chloride group (-COCl) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols via nucleophilic acyl substitution.[5] This reaction is rapid and typically forms stable amide or ester linkages, releasing HCl as a byproduct. This reactivity is fundamental to its use as a building block for pharmaceuticals.
-
Alkylating Agent: The terminal chlorine atom on the pentanoyl chain (-CH₂Cl) is susceptible to nucleophilic substitution (an Sₙ2 reaction), though it is less reactive than the acyl chloride. This site allows for the subsequent attachment of other molecular fragments, making 5-CVC an excellent linker or spacer molecule in the synthesis of complex structures like antibody-drug conjugates (ADCs).[5]
This dual functionality enables sequential or orthogonal chemical strategies where one site can be reacted selectively while preserving the other for a later transformation.
Key Applications in Drug Development and Agrochemicals
The unique chemical properties of this compound have positioned it as a critical intermediate in several high-value industries.
-
Pharmaceutical Synthesis: 5-CVC is an essential precursor in the manufacture of several active pharmaceutical ingredients (APIs). Notable examples include Apixaban, an anticoagulant, and Cilostazol, a drug used to treat symptoms of intermittent claudication.[3][14][17] In these syntheses, it provides a core structural fragment through its acylation capabilities.
-
Advanced Drug Modalities: Its role as a bifunctional linker is crucial in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), where it is used to attach cytotoxic payloads to monoclonal antibodies.[5]
-
Agrochemicals: 5-CVC is a key intermediate for third-generation pyrazole herbicides.[3][15] These herbicides are noted for their high efficiency, selectivity, and favorable environmental profiles.[3]
-
Polymer and Materials Science: It has been used to synthesize anion-exchange resins through the acylation of a polystyrene backbone, followed by amination.[3]
Safety, Handling, and Storage Protocols
Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.
Primary Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[1][6][18]
-
Moisture Sensitive: Reacts with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[1][3]
-
Toxicity: Harmful if swallowed and toxic if inhaled.[6] It is also a lachrymator, causing irritation and tearing.[1]
-
Combustible: It is a combustible liquid with a flash point of 91°C.[13]
Handling and Storage Protocol:
-
Ventilation: All manipulations must be conducted in a well-ventilated chemical fume hood.[1][19]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, impervious gloves (inspect prior to use), and a flame-retardant lab coat.[1][13][19] A respirator with a suitable filter (e.g., type ABEK) may be required depending on workplace conditions.[1][13]
-
Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[20]
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[1][20] Keep containers tightly sealed. Containers that have been opened must be carefully resealed and kept upright.[20]
-
Incompatibilities: Avoid contact with water, strong bases, alcohols, and oxidizing agents.[1]
-
Spill Response: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a suitable container for disposal.[1] Evacuate personnel and ensure adequate ventilation. Remove all ignition sources.[20]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Chlorovaleryl Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorovaleryl chloride (5-CVC) is a bifunctional organic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring both a reactive acyl chloride and a terminal alkyl chloride, makes it a versatile building block for complex organic synthesis.[1] Notably, it serves as a crucial intermediate in the production of the anti-platelet drug Cilostazol and the herbicide Pyraclonil.[1] A thorough understanding of its fundamental physicochemical properties, particularly its boiling point and density, is paramount for its safe handling, accurate stoichiometric calculations in synthesis, and for the design and optimization of manufacturing processes. This guide provides a comprehensive overview of these properties, the methodologies for their determination with a focus on addressing the challenges posed by the compound's reactivity, and the critical context of its applications.
Core Physicochemical Properties of this compound
A precise knowledge of the physical constants of this compound is the foundation for its effective use in research and development. These properties dictate storage conditions, handling procedures, and are critical inputs for chemical engineering calculations.
| Property | Value | Source(s) |
| CAS Number | 1575-61-7 | [2][3] |
| Molecular Formula | C₅H₈Cl₂O | [2] |
| Molecular Weight | 155.02 g/mol | [2] |
| Appearance | Clear, colorless to slightly yellow liquid | [2] |
| Boiling Point | 188.9 °C at 760 mmHg (Atmospheric Pressure) | [2] |
| 38-39 °C at 0.15 mmHg (Reduced Pressure) | ||
| Density | 1.2000 g/cm³ | [2] |
| Solubility | Reacts with water | [2][4] |
Understanding the Reactivity: The Acyl Chloride Functional Group
This compound's reactivity is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack.[5] This inherent reactivity, while synthetically useful, necessitates stringent handling protocols.
Hydrolysis: The most critical reaction in the context of handling and property determination is its vigorous and exothermic reaction with water, including atmospheric moisture.[2][4] This hydrolysis yields 5-chlorovaleric acid and corrosive hydrogen chloride gas, which can cause fumes.[5][6]
Mechanism of Hydrolysis: The hydrolysis proceeds via a nucleophilic addition-elimination mechanism.[5][7]
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.[7]
-
Formation of Tetrahedral Intermediate: This results in the formation of an unstable tetrahedral intermediate.[7]
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.[5]
-
Deprotonation: A water molecule deprotonates the oxonium ion to yield the carboxylic acid and a hydronium ion.[7]
Caption: Nucleophilic addition-elimination mechanism of this compound hydrolysis.
This high reactivity underscores the necessity of performing all manipulations in a moisture-free environment.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, this is a constant physical property that can be used for identification and purity assessment.[8]
Challenges in Measuring the Boiling Point of this compound
-
Moisture Sensitivity: As discussed, contact with moisture will lead to the formation of impurities (5-chlorovaleric acid and HCl), which will alter the boiling point.
-
Corrosiveness: The compound and its hydrolysis product (HCl) are corrosive, which must be considered when selecting apparatus.
-
Thermal Stability: While generally stable, prolonged heating can lead to decomposition. Distillation under reduced pressure is often preferred to lower the required temperature.
Recommended Protocol: Micro-Boiling Point Determination using a Thiele Tube
Given the often-limited quantities of material in a research setting and the need for careful handling, the Thiele tube method is a suitable technique for determining the boiling point of this compound. This method requires only a small sample volume.
Apparatus:
-
Thiele tube
-
High-temperature resistant mineral oil
-
Thermometer (-10 to 200 °C)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or heating mantle)
-
Fume hood
Step-by-Step Methodology:
-
Preparation (in a fume hood):
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator to prevent moisture contamination.
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube (sealed end up) into the test tube containing the sample.
-
-
Assembly:
-
Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a controlled flame or heating mantle.[9] The design of the Thiele tube ensures even heat distribution through convection currents.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the external pressure.
-
-
Boiling Point Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
-
Record this temperature. For high accuracy, repeat the measurement.
-
Caption: Workflow for micro-boiling point determination of this compound.
Experimental Determination of Density
Density is a fundamental property defined as mass per unit volume. For liquids, it is temperature-dependent.
Challenges in Measuring the Density of this compound
-
Moisture Sensitivity: Hydrolysis will change the density of the sample.
-
Corrosiveness: The material of the density measuring device must be resistant to acyl chlorides. Glass pycnometers are suitable.
-
Volatility: Although its boiling point is high at atmospheric pressure, it is a volatile liquid, and evaporation can lead to errors in measurement.
Recommended Protocol: Density Determination using a Pycnometer
The use of a pycnometer is a highly precise method for determining the density of liquids. It relies on accurately measuring the weight of a precisely known volume of the liquid.[10]
Apparatus:
-
Pycnometer (with a calibrated volume)
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic water bath
-
Fume hood
-
Dry, lint-free cloths
Step-by-Step Methodology:
-
Preparation (in a fume hood):
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).
-
-
Sample Filling and Equilibration:
-
Carefully fill the pycnometer with this compound, avoiding the entrapment of air bubbles.
-
Insert the stopper, allowing excess liquid to be expelled through the capillary in the stopper.
-
Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 20 °C or 25 °C) and allow it to equilibrate for at least 20 minutes.
-
-
Measurement:
-
After equilibration, ensure the liquid level is at the calibration mark of the pycnometer.
-
Remove the pycnometer from the water bath and carefully dry the exterior with a lint-free cloth.
-
Weigh the filled pycnometer and record the mass (m₂).
-
-
Calculation:
-
The mass of the this compound is m = m₂ - m₁.
-
The density (ρ) is calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer.
-
Safe Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.[2][3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][11] Work should be conducted exclusively in a well-ventilated fume hood.[2][3][11]
-
Handling: Avoid inhalation of vapors and any contact with skin and eyes.[2][3] It is a lachrymator and can cause severe burns.[2] Use spark-proof tools and avoid sources of ignition.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, bases, and strong oxidizing agents.[2][3] The storage area should be designated for corrosive materials.[2]
-
Spills: In case of a spill, absorb with an inert, dry material like sand or vermiculite and place in a suitable container for disposal.[2][3] Do not use water to clean up spills.[2]
Application in Pharmaceutical Synthesis: The Case of Cilostazol
The accurate determination of the boiling point and density of this compound is not merely an academic exercise; it has direct implications for its application in pharmaceutical synthesis. A prime example is its use in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[1][12]
In one of the initial steps of Cilostazol synthesis, this compound is reacted with cyclohexylamine in an acylation reaction to form 5-chloro-N-cyclohexylpentanamide.[12]
Caption: Initial acylation step in the synthesis of Cilostazol using this compound.
The density of this compound is essential for accurately measuring the required molar equivalents for the reaction, especially on an industrial scale where materials are often measured by volume. The boiling point is critical for purification of the intermediate and for defining the thermal parameters of the reaction to ensure optimal yield and minimize side products.
Conclusion
This compound is a valuable reagent in organic synthesis, but its utility is intrinsically linked to its reactive and hazardous nature. A comprehensive understanding and precise measurement of its boiling point and density are non-negotiable for ensuring safety, reproducibility, and efficiency in research and manufacturing. The protocols outlined in this guide, which emphasize working in anhydrous conditions and taking appropriate safety precautions, provide a framework for researchers to confidently and accurately characterize this important chemical intermediate.
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- University of Chemistry and Technology, Prague. (n.d.). 1 density determination by pycnometer.
- Comenius University. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER.
- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
- Tuttee Academy. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride.
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- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Shen, J., et al. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, Vol. 78, No. 1, 2009.
- Khan Academy. (n.d.). Nomenclature and properties of acyl (acid) halides and acid anhydrides.
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solubility of 5-chlorovaleryl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 5-Chlorovaleryl Chloride for Pharmaceutical and Synthetic Applications
Introduction
This compound (5-CVC), with the chemical formula C₅H₈Cl₂O, is a bifunctional reagent of significant importance in the realms of organic synthesis, medicinal chemistry, and agrochemical development.[1][2][3] Its structure incorporates both a reactive acyl chloride and a terminal alkyl chloride, making it a versatile building block for introducing the 5-chloropentanoyl moiety into molecules.[2] This dual reactivity allows for its use as a potent acylating agent and as a linker or spacer molecule in the synthesis of complex pharmaceuticals, including protease inhibitors and intermediates for drugs like Apixaban.[2][4]
Given its high reactivity, particularly its sensitivity to moisture and protic substances, a thorough understanding of its behavior in various organic solvents is paramount for any researcher or drug development professional.[5][6] The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, side-product formation, and overall process safety. This guide provides a comprehensive overview of the solubility and compatibility of this compound, synthesizing theoretical principles with practical, field-proven insights to ensure safe and effective handling and application.
Section 1: Physicochemical and Reactive Profile
The utility and handling requirements of this compound are directly derived from its chemical structure and physical properties. The molecule's reactivity is dominated by the electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack.[7][8]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈Cl₂O | [1][5][9] |
| Molecular Weight | 155.02 g/mol | [1][5][9] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][3][5] |
| Density (at 20°C) | ~1.206 g/mL | [3] |
| Boiling Point | 38-39 °C at 0.15 mm Hg | [3] |
| Flash Point | 90 °C (194 °F) | [5][6] |
| Refractive Index (at 20°C) | ~1.464 | [3][5] |
| Reactivity | Moisture sensitive, corrosive | [5][6][10] |
The primary chemical consideration is its behavior as an acyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives and will readily react with any source of active hydrogen. This reactivity is the defining characteristic influencing solvent selection.[8][11]
Section 2: The Duality of Solubility and Reactivity
In classical chemistry, the principle of "like dissolves like" governs solubility. However, for highly reactive compounds like 5-CVC, this principle is secondary to chemical compatibility. The discussion of solubility must be framed within the context of the solvent's own chemical nature—specifically, whether it is protic or aprotic.
-
Protic Solvents (Reactants, Not Solvents): Protic solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can donate a proton (H⁺). This category includes water, alcohols (methanol, ethanol), and primary or secondary amines. For 5-CVC, these are not solvents but aggressive reactants.[1][6][11] The lone pair of electrons on the oxygen or nitrogen atom will readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to a vigorous, often exothermic, substitution reaction that produces 5-chlorovaleric acid, an ester, or an amide, respectively, with the corrosive byproduct hydrogen chloride (HCl).[8][12] Therefore, it is technically incorrect to speak of "dissolving" 5-CVC in these substances; one is, in fact, performing a reaction.
-
Aprotic Solvents (True Solvents): Aprotic solvents lack an acidic proton and are therefore unable to act as hydrogen-bond donors. They are the only viable choice for dissolving 5-CVC without decomposition. These solvents can be further categorized by their polarity.
-
Non-polar and Moderately Polar Aprotic Solvents: These are generally the preferred choice for reactions involving 5-CVC. They effectively dissolve the molecule without engaging in chemical reactions. Examples include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene.[11][12]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can dissolve 5-CVC. However, they must be used with caution. At elevated temperatures, 5-CVC can react with DMF to form Vilsmeier-type reagents, leading to unintended side reactions.[11]
-
Section 3: Solubility Profile in Common Organic Solvents
The following table provides a practical guide to the solubility and compatibility of this compound. The classifications are based on established chemical principles for acyl chlorides and available data.
Table 2: Solubility and Compatibility of this compound
| Solvent | Type | Solubility/Compatibility Profile | Causality & Expert Insight | Reference(s) |
| Dichloromethane (DCM) | Aprotic | Miscible / Recommended | Inert and aprotic, DCM is a standard solvent for acyl chloride reactions. Its polarity is suitable for dissolving both the reagent and many organic substrates. | [11] |
| Tetrahydrofuran (THF) | Aprotic (Ether) | Miscible / Recommended | As an ether, THF is an excellent aprotic solvent for 5-CVC. Ensure the use of anhydrous THF, as peroxide formation in aged THF can pose a safety risk. | [11][12] |
| Toluene | Aprotic (Aromatic) | Miscible / Recommended | A non-polar aprotic solvent suitable for dissolving 5-CVC, particularly for reactions run at higher temperatures (though caution is advised). | [12] |
| Chloroform | Aprotic | Sparingly Soluble | While aprotic, its slightly higher polarity and potential for trace acidity make it a viable but sometimes less preferred option than DCM. | [3][13] |
| Acetonitrile | Aprotic (Polar) | Slightly Soluble | A polar aprotic solvent that is generally compatible. Its lower solubility compared to chlorinated solvents may be useful in specific crystallization or work-up procedures. | [3][13] |
| Diethyl Ether | Aprotic (Ether) | Miscible / Recommended | Similar to THF, it is an excellent inert solvent. Its high volatility must be managed. | [11] |
| Hexanes / Heptane | Aprotic (Aliphatic) | Likely Miscible | The non-polar carbon chain of 5-CVC should allow for miscibility with non-polar alkanes. This is useful for chromatographic purification. | - |
| Dimethylformamide (DMF) | Aprotic (Polar) | Soluble / Use with Caution | Dissolves 5-CVC but can react at elevated temperatures or with certain catalysts to form reactive intermediates, leading to side products. Use at low temperatures is advised. | [11] |
| Water (H₂O) | Protic | Reactive / Incompatible | Reacts vigorously, potentially violently, to hydrolyze 5-CVC into 5-chlorovaleric acid and HCl gas. Never use as a solvent. | [1][5][8] |
| Methanol / Ethanol | Protic (Alcohol) | Reactive / Incompatible | Reacts rapidly via alcoholysis to form the corresponding methyl or ethyl 5-chlorovalerate ester and HCl. Never use as a solvent. | [1][6][11] |
Section 4: Experimental Protocol for Solubility and Compatibility Assessment
This protocol provides a self-validating system for visually determining the miscibility of 5-CVC in anhydrous organic solvents under safe laboratory conditions. The primary goal is to identify suitable inert solvents and flag any potential reactivity.
Objective: To qualitatively assess the solubility of this compound and its chemical compatibility with a range of common anhydrous organic solvents at ambient temperature.
Core Safety Directive: this compound is corrosive, moisture-sensitive, and causes severe burns.[6][10] This entire procedure must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate), is mandatory. All glassware must be oven- or flame-dried, and the experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound (>98% purity)
-
Anhydrous solvents for testing (e.g., Dichloromethane, THF, Toluene, Acetonitrile, DMF, Hexanes)
-
Small, oven-dried test tubes or vials with septa
-
Inert gas source (Nitrogen or Argon) with manifold
-
Calibrated micropipettes or gas-tight syringes
Step-by-Step Methodology:
-
Preparation of Inert Environment: Arrange 6 dry test tubes in a rack inside the chemical fume hood. Purge each test tube with a gentle stream of nitrogen or argon for several minutes to displace air and moisture. Seal with septa.
-
Solvent Dispensing: Using a dry syringe, add 2.0 mL of the first anhydrous test solvent (e.g., Dichloromethane) to the corresponding labeled test tube by piercing the septum. Repeat for all 6 solvents, using a separate clean, dry syringe for each to prevent cross-contamination.
-
Initial Observation: Allow the solvents to equilibrate to ambient temperature within the fume hood.
-
Addition of 5-CVC: Using a gas-tight syringe, carefully draw up 0.2 mL (200 µL) of this compound. Inject this volume dropwise into the first test tube containing Dichloromethane.
-
Observation and Data Recording: Immediately observe the mixture for:
-
Miscibility: Formation of a single, clear, homogeneous phase.
-
Immiscibility: Formation of two distinct layers or a cloudy emulsion.
-
Signs of Reaction: Evolution of gas (fuming), rapid color change, formation of a precipitate, or a noticeable exothermic or endothermic event (carefully touch the outside of the tube).
-
-
Systematic Testing: Repeat steps 4 and 5 for each of the remaining solvents. Record all observations meticulously in a laboratory notebook.
Interpretation:
-
Solvents that result in a single, clear phase with no signs of reaction are deemed miscible and compatible .
-
Solvents that show immiscibility are noted as such.
-
Any solvent that produces gas, heat, or a precipitate is deemed reactive and incompatible for use as an inert solvent.
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An In-depth Technical Guide to 5-Chlorovaleryl Chloride: Synthesis, Mechanisms, and Applications
Introduction: A Bifunctional Reagent of Strategic Importance
5-Chlorovaleryl chloride (CAS No. 1575-61-7) is a versatile bifunctional organic compound that has carved out a significant niche as a critical intermediate in the synthesis of high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive acyl chloride group and a terminal alkyl chloride, allows for sequential and controlled reactions, making it an invaluable building block for complex molecular architectures.[2] This guide provides an in-depth exploration of this compound, from its historical context and synthesis to its chemical properties and pivotal role in modern drug development and other applications. While the precise moment of its initial discovery is not extensively documented, its emergence can be traced back to the mid-20th century, coinciding with the broader investigation into acylating agents for pharmaceutical and agrochemical synthesis.[3][4]
Physicochemical Properties and Safety Considerations
This compound is a colorless to pale yellow liquid with a pungent, irritating odor.[1] It is a highly reactive compound, particularly towards nucleophiles such as water, alcohols, and amines.[3] Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical in a well-ventilated fume hood.[5]
| Property | Value | Source(s) |
| CAS Number | 1575-61-7 | [6] |
| Molecular Formula | C5H8Cl2O | [6] |
| Molecular Weight | 155.02 g/mol | [7] |
| Boiling Point | 38-39 °C at 0.15 mmHg | [8] |
| Density | ~1.2 g/mL at 25 °C | [9] |
| Refractive Index | ~1.464 at 20 °C | [8] |
Strategic Synthesis of this compound: A Comparative Analysis of Key Methodologies
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of a particular method is often dictated by factors such as the availability and cost of starting materials, scalability, and environmental considerations.
Method 1: From 1,4-Dichlorobutane
A prevalent industrial method for synthesizing this compound begins with 1,4-dichlorobutane.[5][10] This multi-step process is robust and scalable, making it suitable for large-scale production.
Workflow Diagram:
Figure 1: Synthesis of this compound from 1,4-Dichlorobutane.
Experimental Protocol:
-
Cyanation: 1,4-Dichlorobutane is reacted with sodium cyanide, often in the presence of a phase transfer catalyst like tetrabutylammonium bromide, to yield 5-chlorovaleronitrile.[5] This reaction is typically carried out at elevated temperatures (e.g., 80-85°C).[8]
-
Hydrolysis: The resulting 5-chlorovaleronitrile is then subjected to acidic hydrolysis, commonly using concentrated hydrochloric acid, to produce 5-chlorovaleric acid.[5]
-
Chlorination: Finally, 5-chlorovaleric acid is converted to this compound by treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[5]
Causality and Insights: The use of a phase transfer catalyst in the cyanation step is crucial for bringing the cyanide anion into the organic phase to react with the 1,4-dichlorobutane, thereby increasing the reaction rate and yield. The final chlorination with thionyl chloride is a standard and efficient method for converting carboxylic acids to their corresponding acyl chlorides.[11]
Method 2: Ring-Opening of δ-Valerolactone
An alternative and often more atom-economical approach involves the ring-opening of δ-valerolactone.[12] This method can be achieved using various reagents, with phosgene being a common choice in industrial settings.
Workflow Diagram:
Figure 3: Novel Synthesis of this compound.
Experimental Protocol:
-
Alkylation: 1-Bromo-3-chloropropane and diethyl malonate are reacted in the presence of a base, such as potassium carbonate, in a suitable solvent. [13]2. Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed and decarboxylated in an acidic aqueous solution to yield 5-chlorovaleric acid. [13]3. Chlorination: The final step involves the conversion of 5-chlorovaleric acid to this compound using thionyl chloride. [13] Causality and Insights: This method cleverly builds the carbon skeleton of the target molecule through a malonic ester synthesis, a classic and reliable carbon-carbon bond-forming reaction. The final two steps are analogous to those in the 1,4-dichlorobutane route.
Mechanistic Insights into Key Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and troubleshooting potential issues.
Conversion of 5-Chlorovaleric Acid to this compound with Thionyl Chloride
The reaction between a carboxylic acid and thionyl chloride is a cornerstone of organic synthesis for the preparation of acyl chlorides. [10][14][15]The mechanism proceeds through the following key steps:
Reaction Mechanism Diagram:
Figure 4: Mechanism of the reaction between 5-chlorovaleric acid and thionyl chloride.
-
The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. [14]2. A chloride ion is expelled, and subsequent rearrangement leads to the formation of a chlorosulfite intermediate. [10]3. The chlorosulfite group is an excellent leaving group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon. [14]4. This results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. [15]
Applications in Pharmaceutical and Agrochemical Synthesis
The bifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of a variety of important molecules.
Synthesis of Apixaban
Apixaban, an anticoagulant medication, is synthesized using this compound as a key building block. [16][17]In one of the synthetic steps, this compound is reacted with a substituted aniline derivative.
Reaction Scheme:
Figure 5: Role of this compound in Apixaban Synthesis.
The reaction involves the acylation of the aniline nitrogen by this compound, followed by an intramolecular cyclization to form a piperidinone ring, a core structural motif of Apixaban. [17]
Synthesis of Cilostazol
Cilostazol, a medication used to treat the symptoms of intermittent claudication, is another pharmaceutical whose synthesis relies on this compound. [9][18]The synthesis involves the acylation of cyclohexylamine with this compound to form an amide intermediate, which is then further elaborated to the final drug molecule. [9]
Conclusion
This compound stands as a testament to the enabling power of versatile chemical intermediates. Its unique bifunctional reactivity has made it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reaction mechanisms, and safe handling is paramount for its effective utilization in the development of life-saving drugs and advanced agricultural products. As the demand for complex and precisely engineered molecules continues to grow, the importance of strategic intermediates like this compound is set to increase, driving further innovation in its synthesis and application.
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An In-depth Technical Guide to the Core Chemical Reactions of 5-Chlorovaleryl Chloride
Abstract
5-Chlorovaleryl chloride (C5H8Cl2O), a bifunctional acyl chloride, is a cornerstone reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its dual reactivity, stemming from a highly electrophilic acyl chloride and a terminal alkyl chloride, allows for its versatile application as a linker, spacer, and key building block in the construction of complex molecular architectures.[3] This guide provides an in-depth exploration of the principal chemical reactions of this compound, grounded in mechanistic understanding and supplemented with field-proven experimental protocols. We will delve into the nuances of nucleophilic acyl substitution at the carbonyl carbon and subsequent reactions involving the terminal chlorine, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Synthetic Utility of a Bifunctional Reagent
This compound, also known as 5-chloropentanoyl chloride, is a colorless to light yellow liquid characterized by a pungent odor.[4][5] Its significance in synthetic chemistry is derived from its two distinct reactive sites:
-
The Acyl Chloride: This functional group is a potent acylating agent, highly susceptible to nucleophilic attack. This reactivity is the basis for forming stable amide and ester linkages.[3]
-
The Terminal Alkyl Chloride: This site provides a handle for subsequent nucleophilic substitution or cyclization reactions, enabling the introduction of a five-carbon chain that can be further functionalized.[1][3]
This dual functionality makes this compound an indispensable intermediate in the synthesis of numerous high-value molecules, including the anti-thrombotic drug Apixaban and the herbicide Pyraclonil.[2][6]
Synthesis of this compound
The industrial preparation of this compound is a critical aspect of its application, with several synthetic routes developed to optimize yield, purity, and safety. A prevalent method involves the reaction of 5-chlorovaleric acid with a chlorinating agent, most commonly thionyl chloride (SOCl2).[7]
Common Synthetic Pathways:
-
From 5-Chlorovaleric Acid: The reaction with thionyl chloride is a standard and efficient method for converting a carboxylic acid to its corresponding acyl chloride. The reaction proceeds by stirring the mixture at temperatures ranging from 25-100°C, followed by purification via reduced pressure rectification.[7]
-
From 1,4-Dichlorobutane: This multi-step synthesis involves the initial reaction of 1,4-dichlorobutane with sodium cyanide to form 5-chlorovaleronitrile.[1][2] Subsequent hydrolysis in an acidic medium yields 5-chlorovaleric acid, which is then treated with thionyl chloride.[1][2]
-
From δ-Valerolactone: An alternative route involves the ring-opening and chlorination of δ-valerolactone using reagents like triphosgene in the presence of hydrogen chloride.[8]
The choice of synthetic route often depends on the availability and cost of starting materials, as well as environmental and safety considerations. For instance, newer methods aim to avoid the use of highly toxic reagents like sodium cyanide.[7]
Key Chemical Reactions and Mechanisms
The reactivity of this compound is dominated by nucleophilic substitution reactions at its two electrophilic centers. The acyl chloride is significantly more reactive than the alkyl chloride, allowing for selective transformations.
Nucleophilic Acyl Substitution: The Gateway to Amides and Esters
The carbonyl carbon of the acyl chloride group is highly electrophilic, making it a prime target for a wide range of nucleophiles. This reactivity is the foundation of its use as an acylating agent.[3] The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.[3]
The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields N-substituted 5-chlorovaleramides.[3] This reaction is fundamental in the synthesis of many pharmaceutical compounds.
-
Causality of Experimental Choices: The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine. This base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing the protonation of the amine nucleophile and driving the reaction to completion.[3]
Experimental Protocol: Synthesis of N-Aryl-5-chlorovaleramide
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the desired aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of Acyl Chloride: Add a solution of this compound (1.05 equivalents) in the same solvent dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The reaction with alcohols (alcoholysis) produces 5-chlorovalerate esters, while reaction with water (hydrolysis) regenerates 5-chlorovaleric acid.[3]
-
Trustworthiness of Protocol: It is imperative to conduct reactions with this compound under anhydrous conditions to prevent hydrolysis, which consumes the starting material and generates corrosive HCl gas.[3][9] Storage should also be in a moisture-free environment.[10]
Data Presentation: Representative Nucleophilic Acyl Substitution Reactions
| Nucleophile | Reagent Example | Product |
| Primary/Secondary Amine | Aniline, Diethylamine | N-substituted 5-chlorovaleramide |
| Alcohol | Ethanol, Methanol | Ethyl 5-chlorovalerate, Methyl 5-chlorovalerate |
| Water | H₂O | 5-Chlorovaleric Acid |
| Carboxylate | Sodium Acetate | 5-chlorovaleric anhydride |
Friedel-Crafts Acylation: Formation of Aryl Ketones
In the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), this compound can acylate aromatic compounds to form aryl (4-chlorobutyl) ketones.[3][11] This electrophilic aromatic substitution reaction is a powerful tool for creating carbon-carbon bonds.[11][12]
-
Mechanism Insight: The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion intermediate, which then attacks the aromatic ring.[12] Due to the deactivating nature of the resulting ketone product, polysubstitution is generally avoided.[12]
Experimental Protocol: Friedel-Crafts Acylation of Benzene
-
Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in an excess of the aromatic substrate (e.g., benzene) which also acts as the solvent.
-
Cooling: Cool the suspension to 0-5°C.
-
Acyl Chloride Addition: Add this compound (1.0 equivalent) dropwise, keeping the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. An HCl gas trap is necessary to neutralize the byproduct.[12]
-
Quenching and Work-up: Carefully and slowly quench the reaction by pouring it onto crushed ice with concentrated HCl. This is a highly exothermic step.[12] Separate the organic layer, wash with water and brine, and dry over a suitable drying agent.
-
Purification: Remove the excess benzene by distillation. The resulting crude ketone can be purified by vacuum distillation or chromatography.
Reactions at the Terminal Chlorine: Subsequent Functionalization
The alkyl chloride moiety of the products from the initial acylation can undergo further nucleophilic substitution reactions. This allows for a sequential synthesis strategy to build more complex molecules.[3]
-
Intramolecular Cyclization: A key reaction of this compound derivatives is intramolecular cyclization. For example, in the synthesis of the drug Apixaban, the initial amide product undergoes an intramolecular nucleophilic substitution where the amide nitrogen attacks the carbon bearing the chlorine, forming a piperidin-2-one ring system.[13] This reaction is typically promoted by a base.[13]
Visualization: Reaction Pathways of this compound
Caption: Key reaction pathways of this compound.
Safety and Handling
This compound is a corrosive and combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[10][14] It reacts with water to produce corrosive hydrogen chloride gas.[3]
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[9][15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, moisture, and strong bases.[9][10] The container should be tightly closed and stored under an inert atmosphere.[10]
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[9] Do not use water to clean up spills.[9]
Conclusion
This compound is a versatile and powerful reagent in organic synthesis. Its dual reactivity allows for a wide range of transformations, making it an invaluable tool for the construction of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its key chemical reactions, including nucleophilic acyl substitution and Friedel-Crafts acylation, as well as the subsequent reactivity of the terminal chlorine, is essential for its effective and safe utilization in research and development. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and professionals in the field.
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5-chlorovaleryl chloride as a bifunctional reagent
An In-depth Technical Guide to 5-Chlorovaleryl Chloride as a Bifunctional Reagent
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Bifunctionality
In the landscape of modern organic synthesis and drug development, reagents that offer multiple, distinct points of reactivity are invaluable. This compound (CAS: 1575-61-7, Molecular Formula: C₅H₈Cl₂O) stands out as a premier example of such a molecule.[1][2] It is a versatile bifunctional reagent prized for its ability to act sequentially as both an acylating and an alkylating agent.[1][3] This guide provides an in-depth exploration of this compound, moving from its core chemical principles to its practical applications, synthesis, and safe handling. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this reagent's full potential.
Core Chemistry: Understanding the Orthogonal Reactivity
The utility of this compound is rooted in the differential reactivity of its two chlorine-bearing functional groups: a highly reactive acyl chloride and a less reactive terminal alkyl chloride.[1] This disparity allows for controlled, stepwise reactions, which is a cornerstone of complex molecular construction.
-
Acyl Chloride Moiety: This group is a potent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[1] It reacts swiftly with primary amines to form stable amide bonds and with alcohols to yield esters, typically under standard, often mild, conditions.[1] The driving force is the excellent leaving group ability of the chloride ion.
-
Alkyl Chloride Moiety: The terminal chlorine atom on the five-carbon chain functions as an alkylating agent via nucleophilic substitution (S_N2) reactions.[1][3][4] This reaction is generally less facile than the acylation and often requires more forcing conditions or stronger nucleophiles.
This orthogonal reactivity is the molecule's key strategic advantage. A researcher can first perform a selective acylation at the acyl chloride terminus while the alkyl chloride remains intact, and then, in a subsequent step, utilize the alkyl chloride as a handle for further functionalization.[1]
Caption: Orthogonal reactivity of this compound.
Physicochemical Properties & Data
A thorough understanding of a reagent's properties is fundamental to its effective use in the lab.
| Property | Value | Source(s) |
| CAS Number | 1575-61-7 | [1][2] |
| Molecular Formula | C₅H₈Cl₂O | [2][5] |
| Molecular Weight | 155.02 g/mol | [1][2] |
| Appearance | Clear, colorless to slightly yellow liquid | [6][7] |
| Density | ~1.200 g/mL at 25 °C | [5] |
| Boiling Point | 38-39 °C at 0.15 mmHg | |
| Refractive Index | n20/D ~1.464 | |
| Solubility | Reacts with water and alcohols | [6][8] |
Synthesis of this compound: An Overview for the Process Chemist
While readily available from commercial suppliers, understanding the synthetic origins of this compound is crucial for process development and cost analysis.[9] Several routes have been established, each with distinct advantages and challenges.
| Starting Material | Key Steps & Reagents | Advantages | Disadvantages | Source(s) |
| δ-Valerolactone | Ring-opening reaction with phosgene or thionyl chloride, often with a catalyst. | Direct, fewer steps. | Phosgene is highly toxic. | [10][11] |
| Cyclopentanone | 1. Baeyer-Villiger oxidation to δ-valerolactone. 2. Reaction with phosgene or PCl₃. | Established chemistry. | Cyclopentanone can be expensive, raising production costs. | [1][12] |
| 1,4-Dichlorobutane | 1. Cyanation (e.g., with NaCN) to 5-chlorovaleronitrile. 2. Acid hydrolysis to 5-chlorovaleric acid. 3. Chlorination with thionyl chloride (SOCl₂). | Inexpensive starting material. | Uses highly toxic cyanide reagents, generating hazardous waste. | [10][12][13] |
| 5-Chlorovaleric Acid | Direct reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂). | A straightforward final step common to many routes. | Relies on the prior synthesis of 5-chlorovaleric acid. | [4][12] |
The choice of synthetic route often involves a trade-off between raw material cost, process safety, and environmental impact.[12] Modern methods aim to avoid highly toxic reagents like sodium cyanide.[12]
Applications in Pharmaceutical and Materials Science
This compound is a cornerstone intermediate in the synthesis of numerous high-value molecules.
Advanced Linker Chemistry
The reagent is extensively used as a linker or spacer to connect two different molecules, a critical application in fields like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its defined chain length and dual reactivity allow for the precise construction of molecular architectures. For example, the acyl chloride can be used to attach to a cytotoxic drug, while the alkyl chloride terminus is modified to connect to an antibody.
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understanding the reactivity of the acyl chloride group
<An In-Depth Technical Guide to the Reactivity of the Acyl Chloride Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl chlorides, as the most reactive derivatives of carboxylic acids, are pivotal intermediates in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2][3] Their heightened reactivity stems from the electronic properties of the acyl chloride functional group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[4][5][6] This guide provides a comprehensive exploration of the core principles governing the reactivity of acyl chlorides. It delves into the mechanistic underpinnings of their characteristic reactions, including nucleophilic acyl substitution, Friedel-Crafts acylation, and various reduction pathways. Through a synthesis of theoretical concepts and practical applications, this document aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively harness the synthetic potential of this versatile functional group.
The Electronic Foundation of Acyl Chloride Reactivity
The exceptional reactivity of acyl chlorides can be attributed to the electronic nature of the functional group, which features a carbonyl group bonded to a chlorine atom.[2] The carbon atom of the carbonyl group is inherently electrophilic due to the electron-withdrawing effect of the double-bonded oxygen atom.[5] This effect is significantly amplified by the presence of the highly electronegative chlorine atom, which further withdraws electron density from the carbonyl carbon through a strong inductive effect.[4][5][7] This pronounced electron deficiency makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles.[4][5][8]
The general reactivity trend among carboxylic acid derivatives places acyl chlorides at the pinnacle, followed by anhydrides, esters, and finally amides, which are the least reactive.[7] This hierarchy is a direct consequence of the leaving group's ability to depart and the degree of resonance stabilization of the starting material. The chloride ion is an excellent leaving group, contributing to the high reactivity of acyl chlorides.
Nucleophilic Acyl Substitution: The Cornerstone of Acyl Chloride Chemistry
The most prevalent reaction pathway for acyl chlorides is nucleophilic acyl substitution.[1][9] This class of reactions proceeds via a characteristic two-step mechanism: nucleophilic addition followed by elimination.[4][8][10]
Mechanism of Nucleophilic Acyl Substitution:
-
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.[4][8] This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate with a negatively charged oxygen atom.[4][8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses.[11] The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group.[4][8][11]
This fundamental mechanism is the basis for the synthesis of a diverse array of functional groups from acyl chlorides.
Hydrolysis: Formation of Carboxylic Acids
Acyl chlorides react vigorously with water in an irreversible hydrolysis reaction to produce the corresponding carboxylic acid and hydrogen chloride.[1][4][10] This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile.[10] Due to the exothermic nature of this reaction, it is often carried out with caution.
Alcoholysis and Phenolysis: Synthesis of Esters
The reaction of acyl chlorides with alcohols or phenols, a process known as alcoholysis or phenolysis respectively, is a highly efficient method for the synthesis of esters.[1][10][12] This reaction is typically performed in the presence of a weak base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct, which can otherwise lead to unwanted side reactions.[1][13]
The Schotten-Baumann Reaction: A notable application of this reaction is the Schotten-Baumann reaction, which often utilizes a two-phase solvent system (an organic solvent and water) with an aqueous base to neutralize the generated acid.[14][15][16] This method is widely used for the acylation of alcohols and amines.[15][17]
Aminolysis: Synthesis of Amides
Acyl chlorides react readily with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[1][10][12] This aminolysis reaction is a cornerstone of peptide synthesis and is widely employed in the pharmaceutical industry.[18] To drive the reaction to completion, two equivalents of the amine are typically used; one to act as the nucleophile and the other to neutralize the hydrogen chloride byproduct by forming an ammonium salt.[10][12]
Reaction with Carboxylates: Synthesis of Anhydrides
Acyl chlorides can react with carboxylate salts to produce carboxylic acid anhydrides.[1][12] This method is versatile, allowing for the synthesis of both symmetrical and mixed anhydrides.[1]
Friedel-Crafts Acylation: A Gateway to Aryl Ketones
Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction that utilizes acyl chlorides to introduce an acyl group onto an aromatic ring, forming an aryl ketone.[19][20] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[19]
Mechanism of Friedel-Crafts Acylation:
-
Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl chloride to form a highly electrophilic acylium ion (R-C=O⁺), which is stabilized by resonance.[19]
-
Electrophilic Attack: The acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).[19]
-
Deprotonation: A weak base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the aryl ketone product.[19]
A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing further substitution reactions.[21]
Reduction of Acyl Chlorides: Controlled Synthesis of Aldehydes and Alcohols
The reduction of acyl chlorides offers a valuable route to both aldehydes and primary alcohols, depending on the reducing agent employed.
Reduction to Aldehydes
The selective reduction of an acyl chloride to an aldehyde requires a mild reducing agent to prevent over-reduction to the primary alcohol.[22][23]
Rosenmund Reduction: This classic method involves the catalytic hydrogenation of an acyl chloride using a "poisoned" palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄).[22][23][24][25] The catalyst is intentionally deactivated with a substance like quinoline-sulfur or thiourea to moderate its reactivity and stop the reduction at the aldehyde stage.[22][24][25]
Use of Hindered Hydride Reagents: Alternatively, sterically hindered hydride reagents like lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) can effectively reduce acyl chlorides to aldehydes.[26][27][28] The bulky nature of this reagent moderates its reactivity, allowing for the isolation of the aldehyde product, especially at low temperatures.[26][27]
Reduction to Primary Alcohols
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), readily reduce acyl chlorides all the way to primary alcohols.[1][26] The reaction proceeds through an aldehyde intermediate, which is immediately further reduced by the potent hydride reagent.[26]
Applications in Drug Development and Organic Synthesis
The high reactivity and versatility of acyl chlorides make them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[29]
-
Amide Bond Formation: The efficient formation of amides from acyl chlorides is a fundamental transformation in the synthesis of a vast number of pharmaceuticals, including peptides and various heterocyclic compounds.[18][30]
-
Ester Synthesis: Acyl chlorides are frequently used to introduce ester functionalities, which can act as prodrugs or are integral parts of the final drug molecule.
-
Protecting Groups: The acetyl group, often introduced via acetyl chloride, is a common protecting group for amines in multi-step syntheses.[31][32]
-
Building Blocks for Complex Scaffolds: Friedel-Crafts acylation provides a means to construct complex aryl ketone intermediates, which are precursors to a wide range of drug scaffolds.[33]
Experimental Protocols
General Procedure for the Synthesis of an Amide from an Acyl Chloride
Materials:
-
Acyl chloride (1.0 eq)
-
Primary or secondary amine (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 eq) dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.
-
Purify the crude product by recrystallization or column chromatography as needed.
General Procedure for Friedel-Crafts Acylation
Materials:
-
Aromatic compound (e.g., benzene, toluene) (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) and the aromatic compound (1.0 eq) in anhydrous DCM.
-
Add the solution of the acyl chloride and aromatic compound dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of ice-cold water.
-
Add dilute hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting aryl ketone by column chromatography or recrystallization.
Visualizing Key Mechanisms and Workflows
Nucleophilic Acyl Substitution Mechanism
Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.
Friedel-Crafts Acylation Workflow
Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.
Quantitative Data Summary
| Reaction Type | Nucleophile/Reagent | Typical Product | Relative Rate | Key Conditions |
| Hydrolysis | Water | Carboxylic Acid | Very Fast | Often vigorous, no catalyst needed |
| Alcoholysis | Alcohol | Ester | Fast | Base (e.g., pyridine) to neutralize HCl |
| Aminolysis | Amine | Amide | Very Fast | 2 equivalents of amine or 1 eq. amine + base |
| Friedel-Crafts | Aromatic Ring | Aryl Ketone | Moderate | Lewis acid catalyst (e.g., AlCl₃) |
| Reduction to Aldehyde | Pd/BaSO₄ (poisoned) | Aldehyde | Controlled | Rosenmund conditions |
| Reduction to Alcohol | LiAlH₄ | Primary Alcohol | Very Fast | Strong reducing agent |
Conclusion
The acyl chloride group is a cornerstone of modern organic synthesis, offering a highly reactive and versatile handle for the construction of a multitude of other functional groups. Its pronounced electrophilicity, a consequence of the combined inductive effects of the carbonyl oxygen and the chlorine atom, dictates its reactivity profile, which is dominated by nucleophilic acyl substitution. A thorough understanding of the mechanisms governing the reactions of acyl chlorides, from simple hydrolysis to complex Friedel-Crafts acylations and controlled reductions, is paramount for researchers and scientists in the field of drug development. The ability to strategically employ acyl chlorides enables the efficient and predictable synthesis of complex molecular architectures, ultimately accelerating the discovery and development of new therapeutic agents.
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The Dichotomous Reactivity of 5-Chlorovaleryl Chloride: A Guide to Harnessing the Terminal Chlorine in Synthesis
Abstract: 5-Chlorovaleryl chloride is a bifunctional reagent of significant importance in organic synthesis, possessing two electrophilic centers with distinct reactivities: a highly reactive acyl chloride and a less reactive terminal alkyl chloride. This dual nature allows for its use as both an acylating and an alkylating agent.[1] This guide provides an in-depth exploration of the chemistry of this compound, with a particular focus on the strategic exploitation of its terminal chlorine. We will delve into the mechanistic underpinnings of its reactions, provide practical experimental protocols, and highlight its applications in the synthesis of complex molecules, particularly heterocyclic scaffolds prevalent in pharmaceuticals.
Introduction: The Unique Chemical Architecture of this compound
Structural Features and Inherent Reactivity
This compound, with the chemical formula C₅H₈Cl₂O, is a halogenated acyl chloride.[2] Its structure is characterized by a five-carbon chain terminating in a highly reactive acyl chloride group, with a chlorine atom attached to the C-5 position.[1] This unique arrangement of two distinct electrophilic sites governs its chemical behavior and renders it a versatile building block in organic synthesis. The acyl chloride is a potent acylating agent, readily undergoing nucleophilic acyl substitution, while the terminal chlorine provides a handle for alkylation reactions.[1]
The Acid Chloride vs. The Alkyl Chloride: A Tale of Two Electrophiles
The significant difference in reactivity between the two chlorine-bearing carbons is the cornerstone of this compound's synthetic utility. The carbonyl carbon of the acyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it exceptionally susceptible to attack by a wide range of nucleophiles.[1]
In contrast, the terminal C-5 carbon, bonded to the second chlorine atom, is a typical primary alkyl halide. While still an electrophilic center, its reactivity is considerably lower than that of the acyl chloride. This differential reactivity allows for selective reactions at the acyl chloride moiety while leaving the terminal chlorine intact for subsequent transformations.
Spectroscopic Signature
The structural features of this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methylene protons along the carbon chain, with chemical shifts influenced by the proximity of the electron-withdrawing chlorine and acyl chloride groups.[3][4]
-
¹³C NMR: The carbon NMR spectrum would clearly distinguish the highly deshielded carbonyl carbon from the other carbons in the chain.[4]
-
IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band in the region of 1780-1815 cm⁻¹, which is typical for the C=O stretch of an acyl chloride.[5][6]
The Role of the Terminal Chlorine: A Gateway to Heterocycles and Beyond
While the initial reaction of this compound almost invariably occurs at the acyl chloride, the terminal chlorine is crucial for subsequent synthetic elaborations, most notably in the construction of cyclic structures.[1]
Nucleophilic Substitution Reactions at the C-5 Position
After the acyl chloride has reacted, the terminal chlorine can undergo nucleophilic substitution, typically via an Sₙ2 mechanism.[7] This allows for the introduction of a wide variety of functional groups at the C-5 position.
2.1.1. Mechanism and Kinetics
The Sₙ2 reaction at the C-5 position involves a backside attack by a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.[7] The rate of this reaction is dependent on the concentrations of both the 5-chlorovaleryl derivative and the incoming nucleophile.[7]
2.1.2. Common Nucleophiles and Reaction Conditions
A diverse array of nucleophiles can be employed to displace the terminal chlorine, including:
-
Amines: Primary and secondary amines react to form the corresponding 5-amino derivatives.
-
Azides: Sodium azide is a common reagent for introducing the azido group, which can be further reduced to an amine or used in click chemistry.[7]
-
Cyanides: Cyanide ions provide a route to extending the carbon chain and can be hydrolyzed to carboxylic acids or reduced to amines.[7]
-
Thiolates: Thiolates can be used to introduce sulfur-containing functionalities.[7]
Reaction conditions typically involve heating the substrate with the nucleophile in a suitable polar aprotic solvent.
Intramolecular Cyclization: The Power of Proximity
One of the most powerful applications of the terminal chlorine is in intramolecular cyclization reactions. Once the acyl chloride has been converted to a nucleophilic functional group (or a group that can be readily converted to one), this nucleophile can attack the C-5 carbon, leading to the formation of a six-membered ring.
2.2.1. Formation of Piperidine and Tetrahydropyran Rings
The formation of piperidine rings, a privileged scaffold in medicinal chemistry, is a particularly important application.[8] This is typically achieved by reacting this compound with an amine, followed by an intramolecular cyclization of the resulting N-(5-chloropentanoyl)amine. Similarly, reaction with a hydroxyl-containing nucleophile can lead to the formation of tetrahydropyran rings.
2.2.2. Mechanistic Considerations
The intramolecular cyclization proceeds via an intramolecular Sₙ2 reaction. The formation of five- and six-membered rings is generally favored due to favorable enthalpic and entropic factors.[7]
Caption: General workflow for the synthesis of N-substituted piperidin-2-ones.
2.2.3. Experimental Protocol: Synthesis of a Substituted Piperidine
The following is a general procedure for the synthesis of 1-(4-nitrophenyl)piperidin-2-one, a key intermediate in the synthesis of the anticoagulant drug Apixaban, which illustrates the dual reactivity of this compound.[9][10]
Materials:
-
4-Nitroaniline
-
This compound
-
Sodium hydroxide
-
Acetonitrile
-
Dichloromethane
-
Ice bath
Procedure:
-
Dissolve 4-nitroaniline in acetonitrile in a reaction flask.
-
Add sodium hydroxide to the solution.
-
Cool the mixture to 0-5°C using an ice bath.[10]
-
Slowly add a solution of this compound in dichloromethane dropwise, maintaining the temperature between 0-5°C.[10]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization.
Chemoselectivity: Taming the Two Reactive Centers
Achieving the desired reaction outcome when using this compound often hinges on controlling the chemoselectivity of the initial nucleophilic attack. While the acyl chloride is significantly more reactive, certain conditions can lead to reactions at the terminal chlorine.
Controlling the Reaction: Acylation vs. Alkylation
The choice of nucleophile and reaction conditions are the primary factors that determine whether acylation or alkylation occurs.
Factors Influencing Chemoselectivity
-
Nature of the Nucleophile: Hard nucleophiles (e.g., amines, alkoxides) will preferentially attack the hard electrophilic center, the carbonyl carbon of the acyl chloride. Softer nucleophiles may show less selectivity.
-
Reaction Temperature: Lower temperatures generally favor the more kinetically controlled reaction, which is the attack at the highly reactive acyl chloride.
-
Stoichiometry: Using a stoichiometric amount of the nucleophile can help to ensure that the reaction occurs primarily at the more reactive site.
A Tabulated Guide to Predicting Reaction Outcomes
| Nucleophile | Predominant Reaction | Product Type |
| Primary/Secondary Amine | Acylation | N-substituted 5-chloro-pentanamide |
| Alcohol | Acylation | 5-chloro-pentanoate ester |
| Water | Acylation (Hydrolysis) | 5-chlorovaleric acid |
| Azide (NaN₃) | Alkylation (on derivative) | 5-azido derivative |
| Cyanide (NaCN) | Alkylation (on derivative) | 5-cyano derivative |
Applications in Drug Discovery and Development
The ability to readily form piperidine rings makes this compound a valuable reagent in the synthesis of pharmaceuticals.[1][11][12]
The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a common structural motif in a vast number of biologically active compounds and approved drugs.[8] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets.
Examples of APIs Synthesized Using this compound
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including:
-
Apixaban: An anticoagulant used to prevent blood clots.[9]
-
Cilostazol: A medication used to treat the symptoms of intermittent claudication.[2]
It is also used in the synthesis of pyrazole-based herbicides.[2]
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive liquid that requires careful handling.[13]
Hazards and Toxicity
-
Causes severe skin burns and eye damage.[5]
-
Harmful if swallowed.[5]
-
Combustible liquid.
-
May be corrosive to metals.[5]
Recommended Handling Procedures and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area, preferably in a fume hood.[14]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]
-
Keep away from heat, sparks, and open flames.[13]
-
Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[13][14]
Quenching and Disposal
Spills should be absorbed with an inert material and placed in a suitable container for disposal.[14] Small amounts can be cautiously quenched by slow addition to a stirred solution of sodium bicarbonate. Dispose of in accordance with local regulations.
Conclusion: A Versatile Building Block for Modern Synthesis
The dual electrophilic nature of this compound, combined with the significant difference in reactivity between its two active sites, makes it a powerful and versatile tool in organic synthesis. The ability to perform selective acylation followed by a subsequent nucleophilic substitution or intramolecular cyclization involving the terminal chlorine provides an efficient pathway for the construction of complex molecular architectures, particularly the ubiquitous piperidine ring system. A thorough understanding of its reactivity and careful control of reaction conditions are essential for harnessing the full synthetic potential of this valuable bifunctional reagent.
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Navigating the Synthesis Landscape: A Technical Guide to 5-Chlorovaleryl Chloride for Advanced Research and Development
For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to the success of complex synthetic campaigns. Among these, bifunctional reagents hold a special significance, offering a gateway to molecular complexity. 5-Chlorovaleryl chloride (5-CVC), with its distinct acyl chloride and alkyl chloride moieties, stands out as a versatile and critical intermediate. This guide provides an in-depth exploration of its commercial availability, chemical properties, synthesis, and applications, offering field-proven insights to empower your research and development endeavors.
The Strategic Importance of this compound in Synthesis
This compound (CAS No: 1575-61-7) is a bifunctional compound that serves as a cornerstone in the synthesis of a diverse array of molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the differential reactivity of its two functional groups. The highly reactive acyl chloride group readily participates in nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form amides and esters.[1] Concurrently, the terminal chlorine atom acts as an alkylating agent, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][3]
This dual reactivity makes 5-CVC an invaluable linker or spacer molecule in the construction of complex molecular architectures.[1] Notably, it is a key intermediate in the synthesis of the anti-platelet drug Cilostazol and the anticoagulant Apixaban.[3][4] It also finds application in the production of novel, broad-spectrum pyrazole herbicides.[3]
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of chemical suppliers, catering to both research and industrial-scale needs. The purity of the commercially available product is typically high, often exceeding 98%.[5] When sourcing this reagent, it is crucial to consider not only the purity but also the supplier's reliability and the availability of comprehensive analytical data.
| Supplier | Purity | Available Quantities | Region |
| TCI Chemical | >98.0% (GC) | 5g, 25g | Global |
| Sigma-Aldrich | 96% | - | Global |
| Speranza Chemical Co., Ltd. | 99.0% | 200kg | China |
| Henan Fengda Chemical Co., Ltd | 99% | 1kg, 1000kg | China |
| Shaanxi Didu New Materials Co. Ltd | 99.0% Min | 1kg | China |
This table is a representative sample and not exhaustive. Researchers should always verify the specifications and availability directly with the suppliers.[3][4][5][6][7]
Synthesis of this compound: A Comparative Overview
Several synthetic routes to this compound have been developed, each with its own advantages and challenges. The choice of a particular method often depends on factors such as the availability of starting materials, scalability, and safety considerations.
From 1,4-Dichlorobutane
A common industrial method involves a three-step process starting from 1,4-dichlorobutane.[8][9]
-
Cyanation: 1,4-Dichlorobutane is reacted with sodium cyanide, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide, to yield 5-chlorovaleronitrile.[8][9]
-
Hydrolysis: The resulting nitrile is then hydrolyzed using a strong acid, such as hydrochloric acid, to produce 5-chlorovaleric acid.[8][9]
-
Chlorination: Finally, the carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to afford this compound.[8][9]
Caption: Synthesis of this compound from 1,4-Dichlorobutane.
A notable variation of this method, described in patent CN102153459B, allows for the simultaneous production of adipoyl chloride in a "one-pot" process, enhancing the overall efficiency.[10]
From δ-Valerolactone
An alternative approach utilizes δ-valerolactone as the starting material. In this process, the lactone is ring-opened and chlorinated. One method involves heating δ-valerolactone with dimethylpropylene urea, hydrogen chloride, and triphosgene.[8] Another patented method describes the use of phosgene with iron or aluminum and water as a co-catalyst system.[11]
Caption: Synthesis of this compound from δ-Valerolactone.
From Cyclopentanone
A less common route begins with the Baeyer-Villiger oxidation of cyclopentanone to yield δ-valerolactone, which is then converted to this compound as described above.[1] While elegant, the higher cost of cyclopentanone can make this route less economically viable for large-scale production.[12]
Quality Control and Analytical Methods
Ensuring the purity of this compound is critical, as impurities can have a significant impact on the outcome of subsequent reactions and the quality of the final product.[13] The primary analytical technique for assessing the purity of 5-CVC is Gas Chromatography with Flame Ionization Detection (GC-FID).
A validated GC-FID method has been developed for the analysis of low-level impurities in 5-CVC.[13] This method involves the derivatization of the sample with methanol to form the corresponding methyl esters, which are then separated and quantified.[13] Key potential impurities that can be monitored using this method include 4-pentenoyl chloride, 4-chlorovaleroyl chloride, and the major degradant, 5-chlorovaleric acid.[13]
Safe Handling and Storage: A Prerequisite for Success
This compound is a corrosive and moisture-sensitive liquid that requires careful handling in a well-ventilated fume hood.[14][15] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[14]
Personal Protective Equipment (PPE)
When working with 5-CVC, it is imperative to use appropriate personal protective equipment, including:
-
Eye Protection: Safety goggles and a face shield.[16]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[16]
-
Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.[16]
-
Respiratory Protection: In situations where ventilation is inadequate, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[17]
Storage and Incompatibilities
This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[15] It is crucial to keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[5][15]
The following substances are incompatible with 5-CVC and should be avoided:
First Aid Measures
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[14][15]
Conclusion
This compound is a powerful and versatile reagent that plays a pivotal role in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its commercial availability, synthetic routes, analytical methods, and safe handling procedures is essential for any researcher or drug development professional seeking to leverage its synthetic potential. By adhering to the principles of scientific integrity and exercising due diligence in its procurement and use, the scientific community can continue to unlock new avenues of discovery and innovation with this valuable chemical building block.
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Navigating the Reactive Landscape of 5-Chlorovaleryl Chloride: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of a Key Synthetic Intermediate
5-Chlorovaleryl chloride (C5H8Cl2O) is a bifunctional acyl chloride that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its utility lies in the two reactive centers: the highly electrophilic acyl chloride group and the alkyl chloride moiety, which allow for sequential nucleophilic substitution reactions. This dual reactivity makes it an invaluable building block for introducing a five-carbon chain with functionalities at both ends.[2][3] For instance, it is a key precursor in the synthesis of certain pyrazole herbicides, which are noted for their high efficacy and low mammalian toxicity.[1] However, the very reactivity that makes this compound a valuable synthetic tool also renders it a hazardous substance requiring meticulous handling and a thorough understanding of its safety profile. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in authoritative safety data.
Section 1: Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental design. It is a clear, colorless to slightly yellow liquid with a pungent, irritating odor.[2] Its moisture sensitivity is a critical characteristic; it reacts with water and other protic solvents, highlighting the need for anhydrous handling conditions.[4][5]
| Property | Value | Source |
| Molecular Formula | C5H8Cl2O | [4][6] |
| Molecular Weight | 155.02 g/mol | [4][6] |
| CAS Number | 1575-61-7 | [4][6] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][4] |
| Boiling Point | 38-39 °C at 0.15 mmHg | [1][7] |
| Density | 1.2 g/mL at 25 °C | [7][8] |
| Flash Point | 90 °C (194 °F) | [4][5] |
| Refractive Index | n20/D 1.464 | [1][7] |
| Water Solubility | Reacts | [3][9] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a corrosive and combustible liquid.[4][5] Its primary hazards stem from its reactivity, particularly with moisture, which leads to the release of hydrogen chloride (HCl) gas.[2][3] This contributes to its severe irritant and corrosive effects on biological tissues.
Emergency Overview: DANGER! Corrosive. Causes severe eye and skin burns.[4][6] It is a lachrymator, meaning it can cause tearing.[4][10] The vapor is harmful and can cause severe irritation to the respiratory tract, potentially leading to delayed lung edema.[4][10] Ingestion can cause severe and permanent damage to the digestive tract.[4][10] It is also moisture-sensitive and may be corrosive to metals.[4][6][8]
Toxicological Summary:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4][6]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[4][6]
-
Inhalation: May cause severe irritation of the respiratory tract with symptoms like sore throat, coughing, and shortness of breath.[4][10] High concentrations may lead to central nervous system depression.[4]
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[4]
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to this compound is to handle it within a well-ventilated area.
-
Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to control vapor exposure.[11]
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in any area where this chemical is handled.[4]
Personal Protective Equipment (PPE): Essential Barrier Protection
The appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[10][11]
-
Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, Viton®) and a lab coat.[10] Ensure gloves are inspected for integrity before each use.[11]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[8][10]
Procedural Best Practices
-
Moisture Avoidance: Due to its reactivity with water, handle this compound under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Grounding: To prevent static discharge, which can be an ignition source, ensure all containers are properly grounded.[8]
-
Avoid Incompatibilities: Keep away from water, alcohols, strong bases, and oxidizing agents.[4][5]
Storage Requirements
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
-
Container: Store in a tightly sealed, corrosion-resistant container.[8]
-
Environment: The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[4][10] Store in a designated corrosives area.[4]
Section 4: Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.[4][10]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with plenty of water for at least 15 minutes.[4][10] Seek immediate medical attention.[4][10]
-
Inhalation: Move the victim to fresh air immediately.[4][10] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[10] Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting.[4][10] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[4][10]
Fire-Fighting Measures
This compound is a combustible liquid.[4]
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] Do NOT use water directly on the fire, as it will react with the chemical and produce corrosive HCl gas.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]
Section 5: Spill and Waste Management
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure safety.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[4][10] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all cleaning materials are also collected as hazardous waste.
Waste Disposal
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[4]
-
Procedure: Dispose of waste material at an approved hazardous waste treatment, storage, and disposal facility.[12] Do not dispose of it down the drain.
Visualizing Safety: Workflows and Chemical Reactivity
To further clarify the necessary safety protocols and the chemical's inherent reactivity, the following diagrams are provided.
Caption: Emergency response workflow for exposure to this compound.
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Chlorovaleryl Chloride from 1,4-Dichlorobutane
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 5-chlorovaleryl chloride, a critical intermediate in the pharmaceutical and agrochemical industries.[1] The primary and most established synthetic route, beginning with the feedstock chemical 1,4-dichlorobutane, is detailed. This document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the reaction's underlying principles, a step-by-step experimental protocol, and critical safety considerations. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep mechanistic understanding.
Introduction: Significance and Synthetic Strategy
This compound (C₅H₈Cl₂O) is a bifunctional molecule featuring a reactive acyl chloride group and a terminal alkyl chloride.[2] This unique structure makes it a versatile building block for complex organic synthesis. It is a key precursor for manufacturing the anti-platelet aggregation drug Cilostazol and a new generation of ultra-efficient pyrazole herbicides.[1]
The most common industrial synthesis initiates from 1,4-dichlorobutane. This multi-step process is favored for its cost-effectiveness and scalability, despite involving hazardous reagents. The overall transformation proceeds through three distinct chemical stages:
-
Cyanation: A nucleophilic substitution to form 5-chlorovaleronitrile.
-
Hydrolysis: Conversion of the nitrile intermediate into 5-chlorovaleric acid.
-
Chlorination: Final conversion of the carboxylic acid to the desired acyl chloride, this compound.[1][3]
This guide will dissect each stage, providing both the mechanistic foundation and a validated laboratory-scale protocol.
Part 1: Mechanistic Principles and Reaction Pathway
A thorough understanding of the reaction mechanism at each stage is crucial for optimizing conditions and troubleshooting potential issues. The overall pathway is a logical sequence of functional group transformations.
Step 1: Cyanation of 1,4-Dichlorobutane
The synthesis begins with a nucleophilic substitution reaction. One of the two chlorine atoms in 1,4-dichlorobutane is substituted by a cyanide group.[4]
-
Mechanism: The cyanide ion (CN⁻), typically from sodium cyanide, acts as a potent nucleophile, attacking one of the primary carbon atoms of 1,4-dichlorobutane. This proceeds via an Sₙ2 mechanism, displacing a chloride ion and forming 5-chlorovaleronitrile. To facilitate the reaction between the aqueous cyanide solution and the organic 1,4-dichlorobutane phase, a phase-transfer catalyst such as tetrabutylammonium bromide is essential.[4][5] The catalyst transports the cyanide nucleophile across the phase boundary into the organic layer where the reaction occurs.
Step 2: Acid-Catalyzed Hydrolysis of 5-Chlorovaleronitrile
The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid.
-
Mechanism: This reaction is typically performed under strong acidic conditions (e.g., concentrated HCl).[3] The mechanism involves the initial protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers and tautomerization steps converts the nitrile into an amide intermediate, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid, 5-chlorovaleric acid, releasing ammonium chloride as a byproduct.
Step 3: Chlorination of 5-Chlorovaleric Acid
The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride using thionyl chloride (SOCl₂).[2]
-
Mechanism: The carboxylic acid's hydroxyl group is a poor leaving group. Thionyl chloride converts this -OH group into a highly effective chlorosulfite leaving group.[6] The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride.[7][8] Following the departure of a chloride ion, this intermediate rearranges. The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which subsequently collapses, expelling the chlorosulfite group. The chlorosulfite group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[6][7]
Caption: Overall three-step synthesis pathway from 1,4-dichlorobutane.
Part 2: Detailed Experimental Protocol
This protocol is a synthesized representation based on established procedures.[5][9] Researchers must adapt quantities based on the desired scale and available equipment. Extreme caution is required due to the use of highly toxic and corrosive materials. All steps must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 1,4-Dichlorobutane | 110-56-5 | 127.01 | 127 g | 1.0 |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 54 g | 1.1 |
| Tetrabutylammonium Bromide | 1643-19-2 | 322.37 | 3.2 g | 0.01 |
| Hydrochloric Acid (30% aq.) | 7647-01-0 | 36.46 | ~300 mL | - |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 143 g (85 mL) | 1.2 |
Step-by-Step Methodology
Step A: Synthesis of 5-Chlorovaleronitrile (Cyanation)
-
Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge Reactor: Add 1,4-dichlorobutane (127 g, 1.0 mol) and tetrabutylammonium bromide (3.2 g, 0.01 mol) to the flask.
-
Prepare Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (54 g, 1.1 mol) in 150 mL of deionized water. (EXTREME TOXICITY WARNING: Handle NaCN with extreme care, avoiding contact and inhalation. Have a cyanide antidote kit available).
-
Reaction: Begin vigorous stirring of the flask contents and heat the mixture to 80-85°C using a heating mantle.
-
Addition: Slowly add the aqueous sodium cyanide solution from the dropping funnel over 2-3 hours. Maintain the temperature at 80-85°C.
-
Completion: After the addition is complete, continue stirring at 80-85°C for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the lower organic layer from the upper aqueous layer. The aqueous layer should be quenched with bleach before disposal according to institutional guidelines. The organic layer, containing the product and unreacted starting material, proceeds to the next step.
Step B: Synthesis of 5-Chlorovaleric Acid (Hydrolysis)
-
Setup: Return the organic layer from Step A to the cleaned reaction flask, equipped with a stirrer and reflux condenser.
-
Acid Addition: Add 30% hydrochloric acid (~300 mL) to the flask.
-
Reaction: Heat the mixture to 55-70°C with vigorous stirring for 5-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature. Separate the lower organic layer. Wash the organic layer with water and then with a saturated brine solution to remove residual acid and dissolved salts.
Step C: Synthesis of this compound (Chlorination)
-
Setup: Transfer the washed organic layer from Step B to a clean, dry reaction flask equipped with a stirrer and a reflux condenser fitted with a gas outlet bubbler (to neutralize HCl and SO₂ gas in a basic solution). Ensure the apparatus is completely dry, as thionyl chloride reacts violently with water.[10]
-
Reagent Addition: Slowly add thionyl chloride (143 g, 1.2 mol) to the stirred organic phase. The addition may be exothermic; maintain the temperature between 20-30°C using a water bath if necessary.
-
Reaction: Stir the mixture at room temperature (20-30°C) for 18-24 hours. The evolution of HCl and SO₂ gas should be observed.
-
Purification: The final product is isolated and purified by vacuum distillation. First, distill off the excess thionyl chloride under atmospheric pressure (or slight vacuum). Then, increase the vacuum to distill the 1,4-dichlorobutane solvent. Finally, increase the vacuum further (e.g., to ~2 mmHg) to distill the this compound product.[5] The boiling point is approximately 75-76°C at 12-15 mmHg.
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Application Notes & Protocols for the Synthesis of 5-Chlorovaleryl Chloride from δ-Valerolactone
Abstract
This document provides a comprehensive technical guide for the synthesis of 5-chlorovaleryl chloride, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The primary focus is on the ring-opening chlorination of δ-valerolactone. We delve into the underlying reaction mechanisms, present detailed, step-by-step experimental protocols, and offer expert insights into process optimization and safety. This guide is intended for researchers, chemists, and process development professionals seeking a robust and well-documented methodology for this important transformation.
Introduction: Strategic Importance and Synthetic Landscape
This compound (CAS: 1575-61-7) is a bifunctional molecule featuring both an acyl chloride and an alkyl chloride moiety.[4] This unique structure makes it a highly versatile building block in organic synthesis. Its primary industrial applications include the synthesis of the antiplatelet agent Cilostazol and advanced pyrazole herbicides.[1][5]
Several synthetic routes to this compound have been developed, each with distinct advantages and challenges:
-
From 1,4-Dichlorobutane: A traditional method involving cyanation, hydrolysis to 5-chlorovaleric acid, and subsequent chlorination with reagents like thionyl chloride.[5][6][7] This route is often complicated by the use of highly toxic cyanide salts.[1]
-
From Cyclopentanone: This pathway involves a Baeyer-Villiger oxidation to yield δ-valerolactone, which is then converted to the target molecule.[4] While elegant, the cost of the starting material can be a limiting factor for large-scale production.[1]
-
From δ-Valerolactone: The direct ring-opening of δ-valerolactone offers a more streamlined approach. This transformation can be achieved using various chlorinating agents, with phosgene and its derivatives being prominently featured in patented industrial processes.[5][8][9]
This guide will focus on the direct conversion of δ-valerolactone, providing a detailed protocol based on established literature while also discussing mechanistic considerations and critical safety protocols.
Reaction Mechanism: The Ring-Opening Chlorination
The conversion of a cyclic ester (lactone) to a chloro-acyl chloride is a nucleophilic acyl substitution followed by a ring-opening process. The specific mechanism depends on the chlorinating agent employed. Using phosgene (COCl₂) as a representative example, the reaction is believed to proceed as follows:
-
Activation of the Lactone: The lactone's carbonyl oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene.
-
Chloride Attack and Ring Opening: A chloride ion is eliminated from the phosgene adduct. This chloride ion then attacks the electrophilic carbon of the lactone's carbonyl group. This nucleophilic attack leads to the cleavage of the endocyclic C-O bond, thus opening the ring.
-
Formation of Products: The ring-opening event generates an unstable intermediate that quickly decomposes, releasing carbon dioxide and forming the final product, this compound. The use of a catalyst, such as iron or aluminum salts, facilitates the initial activation step and enhances the reaction rate.[8][9]
Caption: Proposed mechanism for phosgene-mediated ring-opening of δ-valerolactone.
Detailed Experimental Protocol
This protocol is based on methodologies described in the patent literature for the direct, catalyzed conversion of δ-valerolactone.[8][9]
Causality Behind Choices:
-
Catalyst System: Iron powder (or FeCl₃) and water are used as an effective and inexpensive co-catalyst system. The catalyst enhances the electrophilicity of the chlorinating agent, facilitating the initial attack by the lactone.[5][9]
-
Chlorinating Agent: Phosgene is a highly effective reagent for this transformation, providing high yields.[5][8] However, due to its extreme toxicity, it must be handled with utmost care in a specialized setup. Triphosgene can be used as a safer solid substitute but requires careful handling as it decomposes to phosgene.[6]
-
Temperature Control: The reaction is conducted at an elevated temperature (100°C) to ensure a sufficient reaction rate.[8][9]
-
Inert Atmosphere: After the reaction, the system is purged with nitrogen to remove any excess, highly toxic phosgene gas before purification.[8]
-
Purification: Vacuum distillation is essential to purify the product, as this compound has a high boiling point and may decompose at atmospheric pressure.[1][8]
Materials and Equipment
| Reagents & Materials | Equipment |
| δ-Valerolactone (1.0 mol) | Two-necked round-bottom flask (e.g., 500 mL) |
| Iron (III) Chloride (FeCl₃, anhydrous, ~1 wt%) | Reflux condenser with gas outlet to a scrubber |
| Water (deionized, ~2 wt%) | Gas inlet tube |
| Phosgene (COCl₂, ~1.1 mol) | Heating mantle with temperature controller |
| Nitrogen gas (high purity) | Magnetic stirrer and stir bar |
| Sodium hydroxide solution (for scrubber) | Vacuum distillation apparatus |
Step-by-Step Procedure
Caption: High-level workflow for the synthesis of this compound.
-
Apparatus Setup: In a certified chemical fume hood, assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the eventual liquid, and a reflux condenser. The outlet of the condenser must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize excess phosgene and byproduct HCl.
-
Charging the Reactor: Charge the flask with δ-valerolactone (100g, 1 mol), anhydrous iron(III) chloride (1.0g, 1 wt%), and deionized water (2g, 2 wt%).[8][9]
-
Reaction Initiation: Begin stirring and heat the mixture to 100°C using a heating mantle.
-
Phosgene Addition: Once the temperature has stabilized at 100°C, begin to slowly bubble phosgene gas (107g, 1.1 mol) into the reaction mixture. The addition should be controlled over approximately 4 hours, maintaining the temperature at 100°C throughout.[8][9]
-
Reaction Completion: After the phosgene addition is complete, maintain the reaction at approximately 80-100°C for an additional hour to ensure full conversion.[8]
-
Quenching and Purging: Cool the reaction mixture to room temperature. Purge the system with a slow stream of nitrogen gas for several hours to drive all residual phosgene into the scrubber. This step is critical for safety.
-
Purification: Assemble a vacuum distillation apparatus. Carefully transfer the crude reaction mixture to the distillation flask. Distill under reduced pressure, collecting the fraction corresponding to this compound.
Expected Results and Characterization
| Parameter | Value | Reference |
| Product | This compound | |
| Appearance | Colorless to light yellow liquid | [1] |
| Molecular Formula | C₅H₈Cl₂O | [10] |
| Molecular Weight | 155.02 g/mol | [10] |
| Boiling Point | 75-76°C @ 0.095 MPa (~712 Torr) | [1] |
| ~120°C @ 1.0 kPa (~7.5 Torr) | [8][9] | |
| Yield | 80-93% | [6][8] |
Product Characterization:
-
FTIR Spectroscopy: The product should exhibit a strong characteristic carbonyl (C=O) stretch for the acyl chloride at approximately 1800 cm⁻¹.[11][12]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aliphatic chain. The methylene group alpha to the carbonyl will be the most downfield-shifted (around 2.9 ppm), while the methylene group adjacent to the chlorine will appear around 3.6 ppm.[1][13]
-
¹³C NMR Spectroscopy: The carbon spectrum will show the acyl chloride carbonyl carbon at a characteristic downfield shift (>170 ppm).[1][13]
Safety, Handling, and Waste Disposal
This procedure involves extremely hazardous materials and must only be performed by trained personnel in a properly equipped laboratory with stringent safety protocols in place.
-
Thionyl Chloride / Phosgene Hazard: Thionyl chloride and phosgene are highly toxic, corrosive, and react violently with water.[14] Inhalation can be fatal. All manipulations must be conducted in a high-performance chemical fume hood.[15][16] A dedicated gas scrubber is mandatory.
-
This compound Hazard: The product is a corrosive lachrymator that causes severe skin burns and eye damage.[10][17] It is harmful if swallowed and toxic if inhaled.[10]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and splash-proof safety goggles along with a face shield.[15][17]
-
Handling: Handle all reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[14] Ensure an emergency shower and eyewash station are immediately accessible.[15][16]
-
Waste Disposal: All liquid and solid waste, including residual materials and contaminated disposables, must be treated as hazardous waste.[16] Quench reactive waste cautiously with an appropriate reagent (e.g., slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base) before collection in a designated hazardous waste container.[16]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; impure starting materials; moisture contamination. | Ensure anhydrous conditions. Verify reagent purity. Extend reaction time or slightly increase temperature. |
| Polymerization | Reaction temperature is too low or catalyst is inactive. | This is a known issue with lactone ring-opening.[18][19][20] Ensure the reaction is heated sufficiently as higher temperatures can disfavor polymerization.[18] |
| Dark-colored Product | Decomposition during reaction or distillation. | Avoid overheating during distillation by using a good vacuum source. Ensure the reaction is not heated for an excessive amount of time. |
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- Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: )
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- Thionyl chloride - Safety D
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- Ion pairing effects in the zwitterionic ring opening polymerization of δ-valerolactone - Polymer Chemistry (RSC Publishing). (URL: [Link])
- Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
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Application Note: A Streamlined One-Pot Synthesis of 5-Chlorovaleryl Chloride and Adipoyl Chloride
Introduction: The Strategic Value of Bifunctional Acyl Chlorides
In the landscape of pharmaceutical and polymer chemistry, bifunctional molecules serve as indispensable linchpins for constructing complex molecular architectures. Among these, 5-chlorovaleryl chloride and adipoyl chloride are of paramount importance. This compound is a versatile reagent, featuring a reactive acyl chloride for forming amide or ester linkages and a terminal chlorine atom that provides a handle for further functionalization, making it a valuable tool in the synthesis of pharmaceutical candidates like antibody-drug conjugates (ADCs) and protease inhibitors.[1] Adipoyl chloride, a symmetrical diacyl chloride, is a cornerstone monomer in the synthesis of polyamides, most notably Nylon 6,6, and is also employed in the production of polyesters, coatings, and other specialty chemicals.[2][3][4][5]
Traditionally, the synthesis of these acyl chlorides involves multi-step processes starting from their corresponding carboxylic acids, which themselves require separate synthetic routes. This application note details a highly efficient, one-pot methodology that concurrently produces both this compound and adipoyl chloride from a single, readily available starting material: 1,4-dichlorobutane. This integrated approach minimizes intermediate handling, reduces solvent waste, and improves overall process economy—critical advantages for both academic research and industrial-scale production.[6]
Reaction Scheme and Core Mechanism
The one-pot synthesis proceeds through three distinct stages within a single reaction vessel: (1) Cyanation, (2) Hydrolysis, and (3) Acyl Chloride Formation.
Overall Reaction Scheme:
The final and critical transformation is the conversion of the carboxylic acid intermediates to their corresponding acyl chlorides using thionyl chloride (SOCl₂). This is a classic and highly effective method in organic synthesis.[7]
Mechanism of Acyl Chloride Formation:
The reaction between a carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.[8] The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[9] This forms a highly reactive chlorosulfite intermediate, which effectively converts the hydroxyl group into an excellent leaving group.[8][10] A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon. The intermediate collapses, eliminating sulfur dioxide (SO₂) and a protonated chlorine atom, which quickly forms gaseous hydrogen chloride (HCl).[7] The formation of these gaseous byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle.
Visualization of Workflow and Mechanism
The following diagrams illustrate the overall experimental workflow and the fundamental mechanism for converting a carboxylic acid to an acyl chloride.
Caption: One-pot synthesis workflow from 1,4-dichlorobutane.
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Application Notes and Protocols: The Reaction of 5-Chlorovaleryl Chloride with Primary Amines
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 5-chlorovaleryl chloride with primary amines. This guide delves into the underlying reaction mechanism, offers detailed experimental protocols, addresses potential side reactions and troubleshooting, and highlights the significance of this transformation in synthetic chemistry. The protocols and insights provided are designed to be practical, reliable, and adaptable to a variety of research and development applications.
Introduction: A Versatile Tool in Molecular Construction
The acylation of primary amines with this compound is a cornerstone reaction in organic synthesis, yielding N-alkyl-5-chloropentanamides. This transformation is of considerable importance in the pharmaceutical and agrochemical industries.[1] this compound is a bifunctional reagent, possessing a highly reactive acyl chloride for amide bond formation and a terminal alkyl chloride that serves as a handle for subsequent functionalization.[2] This dual reactivity makes it a valuable building block for constructing complex molecules, including linkers for antibody-drug conjugates (ADCs) and intermediates for pharmaceutical agents like Apixaban.[2][3]
The reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental process in organic chemistry.[4] Understanding the nuances of this reaction, including the choice of reagents, solvents, and reaction conditions, is critical for achieving high yields and purity of the desired amide product.
Reaction Mechanism: A Step-by-Step Look at Amide Bond Formation
The reaction of this compound with a primary amine is a classic example of nucleophilic acyl substitution.[5] The process can be dissected into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.[4] This leads to the formation of a tetrahedral intermediate.[5]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the primary amine or an added base, to yield the final N-alkyl-5-chloropentanamide and an ammonium salt.[6]
The overall reaction is driven to completion by the formation of the stable amide bond and the neutralization of the hydrochloric acid byproduct.[7]
Figure 1: Nucleophilic acyl substitution mechanism.
Experimental Protocols
General Considerations and Safety Precautions
This compound is a corrosive and moisture-sensitive liquid that can cause severe skin and eye burns.[8][9] It is also a lachrymator and can cause respiratory tract irritation.[8] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[10]
Protocol 1: Acylation under Schotten-Baumann Conditions
The Schotten-Baumann reaction conditions, which utilize a two-phase solvent system and an aqueous base, are widely employed for the acylation of amines.[4][12] This method is particularly effective for neutralizing the HCl byproduct, thus driving the reaction to completion.[7]
Materials:
-
This compound
-
Primary amine
-
Dichloromethane (DCM) or diethyl ether
-
Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution (e.g., 2 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 equivalent) in the organic solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate dropping funnel, dissolve this compound (1.05-1.1 equivalents) in the same organic solvent.
-
Simultaneously, add the this compound solution and the aqueous base solution dropwise to the stirred amine solution, maintaining the temperature at 0-5 °C. The rate of addition should be controlled to keep the reaction temperature in check.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, dilute HCl (e.g., 1 M) to remove any unreacted amine, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.[13][14]
Protocol 2: Acylation in an Anhydrous Organic Solvent with a Tertiary Amine Base
For moisture-sensitive substrates or when precise control over reaction conditions is required, conducting the acylation in an anhydrous organic solvent with a non-nucleophilic organic base is the preferred method.[13]
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, under an inert atmosphere (N₂ or Ar)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Dissolve the primary amine (1.0 equivalent) and the tertiary amine base (e.g., triethylamine) in the anhydrous organic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.05-1.1 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
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Application Note: A Deep Dive into the N-Acylation Mechanism of 5-Chlorovaleryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the N-acylation reaction mechanism involving 5-chlorovaleryl chloride. As a bifunctional reagent, this compound is invaluable for introducing a five-carbon chain equipped with a terminal chloride, which serves as a handle for subsequent chemical modifications. Understanding the intricacies of its reactivity, the role of catalysts, and potential side reactions is paramount for achieving high yields and product purity in synthetic applications.
The Fundamental Mechanism: Nucleophilic Acyl Substitution
The N-acylation of primary or secondary amines with this compound proceeds through a well-established nucleophilic addition-elimination mechanism .[1][2] Acyl chlorides are highly reactive due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3]
The reaction initiates when the lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride.[4] This addition forms a transient tetrahedral intermediate.[5] Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A final deprotonation step, typically facilitated by a base, yields the neutral N-acyl amide product.[5][6]
Figure 1: The fundamental nucleophilic addition-elimination mechanism for N-acylation.
The Critical Role of a Base: Schotten-Baumann Conditions
The N-acylation reaction produces one equivalent of hydrogen chloride (HCl).[1] In the absence of a base, this acidic byproduct will protonate the starting amine, forming an unreactive ammonium salt.[7][8] This effectively removes the nucleophile from the reaction, stalling the conversion and reducing the yield.[9]
To circumvent this, N-acylation is almost always performed in the presence of a base, a strategy known as the Schotten-Baumann reaction .[10][11] The base serves as an acid scavenger, neutralizing the HCl as it is formed and ensuring a sufficient concentration of the free amine is available to react.[7]
Commonly used bases include:
-
Aqueous bases (e.g., NaOH, K₂CO₃): Used in biphasic systems (e.g., water/dichloromethane), where the base remains in the aqueous phase, neutralizing the HCl generated at the interface.[10][11]
-
Tertiary amines (e.g., Triethylamine, Pyridine): Used in anhydrous organic solvents. These bases are soluble in the reaction medium and form ammonium salts that often precipitate or can be washed away during workup.[5]
Enhancing Reactivity: The Power of Nucleophilic Catalysis
While tertiary amines like triethylamine (Et₃N) function solely as proton scavengers, others, such as pyridine and 4-dimethylaminopyridine (DMAP), can also act as nucleophilic catalysts , dramatically accelerating the rate of acylation.[12][13]
Mechanism of DMAP Catalysis: DMAP is a hyper-nucleophilic catalyst that is significantly more reactive than the amine substrate towards the acyl chloride.[14]
-
Activation: DMAP rapidly attacks the carbonyl carbon of this compound to form a highly reactive N-acylpyridinium salt intermediate.[14][15] This intermediate is much more electrophilic than the starting acyl chloride.
-
Acyl Transfer: The amine substrate, although a weaker nucleophile than DMAP, then attacks the activated N-acylpyridinium salt.
-
Product Formation & Catalyst Regeneration: The acyl group is transferred to the amine, forming the final amide product and regenerating the DMAP catalyst, which can then participate in another catalytic cycle.[14]
This catalytic pathway significantly lowers the activation energy of the reaction, allowing for milder conditions and faster reaction times, especially for sterically hindered or less reactive amines.[14][16]
Figure 2: Catalytic cycle of DMAP in N-acylation reactions.
Protocol: General Procedure for N-Acylation
This protocol provides a robust starting point for the N-acylation of a primary or secondary amine with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific substrate.
Experimental Workflow
Figure 3: General experimental workflow for N-acylation.
Materials
-
Amine (primary or secondary)
-
This compound (CAS: 1575-61-7)[17]
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2-1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 10 °C.[18]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel or recrystallization to obtain the pure N-(5-chloropentanoyl) amide.
| Reagent | Stoichiometry (eq) | Purpose |
| Amine Substrate | 1.0 | Nucleophile |
| This compound | 1.0 - 1.2 | Acylating Agent |
| Triethylamine / Pyridine | 1.2 - 1.5 | Acid Scavenger |
| DMAP (optional) | 0.01 - 0.1 | Nucleophilic Catalyst |
| Table 1: Typical Reagent Stoichiometry for N-Acylation. |
Causality and Considerations
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water.[8][9] Performing the reaction under anhydrous conditions (dry solvent, inert atmosphere) is crucial to prevent hydrolysis of this compound to 5-chlorovaleric acid, which would lower the yield.
-
Slow Addition at 0 °C: The reaction is often exothermic. Slow, dropwise addition of the highly reactive acyl chloride at 0 °C helps to control the reaction rate, dissipate heat, and minimize the formation of side products.[19]
-
The Terminal Chlorine: The alkyl chloride moiety of this compound is generally stable under these acylation conditions. However, with highly nucleophilic amines or under prolonged heating, intermolecular substitution by a second equivalent of the amine substrate could occur. Furthermore, if the newly formed amide nitrogen is deprotonated by a strong base, subsequent intramolecular cyclization to form a lactam is a possibility, though this typically requires more forcing conditions.[20]
-
Choice of Base: For acid-sensitive substrates, a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) may be preferred. For sluggish reactions, catalytic DMAP is the reagent of choice.[14]
By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively utilize this compound as a versatile building block in the synthesis of complex molecules and pharmaceutical intermediates.
References
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- Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. (2025).
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- Xu, S., Held, I., et al. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Semantic Scholar. (2005).
- Alvarez Castro, T. V. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. (2020).
- Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. (2005).
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Chemguide. reaction between acyl chlorides and amines - addition / elimination.
- ACS Publications. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism | Organic Letters. (2013).
- OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine.
- Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
- Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
- Chemistry Stack Exchange. What are the roles of pyridine and DCM in the acylation of an alcohol? (2016).
- J&K Scientific LLC. Schotten-Baumann Reaction. (2021).
- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023).
- Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
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- ChemistryStudent. Acyl Chlorides (A-Level).
- Reddit. What is the role of pyridine in the acetylations of alcohols? (2023).
- BenchChem. An In-depth Technical Guide to the Reactivity of 5-Chlorovaleric Acid's Terminal Chlorine.
- Organic Syntheses Procedure. 3.
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Application Notes & Protocols: The Strategic Role of 5-Chlorovaleryl Chloride in the Synthesis of Cilostazol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis of Cilostazol, with a specific focus on the pivotal role of 5-chlorovaleryl chloride as a key starting material for one of the principal intermediates. The protocols herein are synthesized from established literature and patents, offering a comprehensive view of the synthetic strategy, reaction mechanisms, and practical execution.
Introduction: Deconstructing the Cilostazol Synthesis
Cilostazol, chemically known as 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, is a potent phosphodiesterase III (PDE3) inhibitor.[1] This mechanism increases intracellular cyclic adenosine monophosphate (cAMP), leading to vasodilation and the inhibition of platelet aggregation, making it a cornerstone therapy for intermittent claudication.[1][2]
The industrial synthesis of Cilostazol is a convergent process, meaning two complex intermediates are synthesized separately and then combined in a final step. This compound is not directly reacted with the quinolinone core of Cilostazol. Instead, it serves as a crucial building block for constructing the tetrazole-containing side chain.
The two key intermediates are:
-
Intermediate A: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
-
Intermediate B: 6-hydroxy-3,4-dihydro-2(1H)-quinolinone
This guide will detail the synthesis of both intermediates, highlighting the direct application of this compound in the preparation of Intermediate A, followed by the final coupling reaction to yield Cilostazol.
Synthesis of Key Intermediate A: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
The journey to this intermediate begins with the acylation of cyclohexylamine using this compound. This step forms a stable amide, which is then converted into the tetrazole ring.
Mechanism and Rationale
The synthesis proceeds in two main stages:
-
Acylation: Cyclohexylamine, a primary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction forms 5-chloro-N-cyclohexylpentanamide. The choice of an acid chloride ensures a high-yield, irreversible reaction.
-
Tetrazole Formation: The resulting amide is then treated with phosphorus pentachloride (PCl₅) to form an imidoyl chloride, which is not isolated. This reactive species is then subjected to a [3+2] cycloaddition with an azide source, typically azidotrimethylsilane (TMSA), to form the stable tetrazole ring.[3] This sequence provides a reliable method for constructing the 1,5-disubstituted tetrazole core.[4]
Experimental Workflow Diagram
Caption: Synthesis of Intermediate A from this compound.
Detailed Protocol: Synthesis of Intermediate A
Materials and Reagents:
-
Cyclohexylamine
-
Tetrahydrofuran (THF), anhydrous
-
Toluene or Xylene
-
Phosphorus pentachloride (PCl₅)
-
Azidotrimethylsilane (TMSA)
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
Step 1: Synthesis of 5-chloro-N-cyclohexylpentanamide.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve cyclohexylamine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add this compound (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.
-
-
Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. [3]
-
In a separate vessel under an inert atmosphere, suspend 5-chloro-N-cyclohexylpentanamide (1.0 eq) in toluene.
-
Add phosphorus pentachloride (1.1 eq) portion-wise, managing any exotherm.
-
Heat the mixture to 80-90 °C and stir for 2-3 hours.
-
Cool the mixture to room temperature and slowly add azidotrimethylsilane (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor reaction completion by TLC or HPLC.
-
Cool the reaction mixture and carefully quench by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure Intermediate A.
-
Synthesis of Key Intermediate B: 6-hydroxy-3,4-dihydro-2(1H)-quinolinone
This intermediate forms the core of the Cilostazol molecule. A common and efficient synthesis involves an intramolecular Friedel-Crafts reaction.[7][8]
Mechanism and Rationale
The synthesis starts from p-anisidine, which is first acylated with 3-chloropropionyl chloride to form N-(4-methoxyphenyl)-3-chloropropionamide.[9] This intermediate then undergoes an intramolecular Friedel-Crafts cyclization in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃).[9][10] The Lewis acid activates the aromatic ring and facilitates the cyclization. The high temperature of the reaction also cleaves the methyl ether, directly yielding the desired phenolic quinolinone product.[10]
Detailed Protocol: Synthesis of Intermediate B
Materials and Reagents:
-
p-Anisidine
-
3-Chloropropionyl chloride
-
Toluene or another suitable solvent
-
Aluminum chloride (AlCl₃), anhydrous
-
Dimethyl sulfoxide (DMSO)[7]
-
Ice, water, and dilute HCl
Protocol:
-
Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide. [9]
-
Dissolve p-anisidine (1.0 eq) and a mild base (e.g., sodium bicarbonate) in toluene.
-
Add a solution of 3-chloropropionyl chloride (1.1 eq) in toluene dropwise at room temperature.
-
Heat the mixture and stir for 1-2 hours. Upon completion, cool the mixture and filter the solid product. Wash with water and dry.
-
-
Step 2: Intramolecular Friedel-Crafts Cyclization. [7][9]
-
In a high-temperature reaction vessel, charge anhydrous aluminum chloride (3-5 eq) and DMSO.
-
Slowly add N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq) to the mixture. An exothermic reaction will occur.
-
Heat the reaction mixture to 150-160 °C and stir for 2-3 hours.[1]
-
Cool the mixture to room temperature. In a well-ventilated fume hood, carefully and slowly quench the reaction by pouring the mixture into a beaker of crushed ice and water to manage the vigorous release of HCl gas.[1]
-
Stir the resulting slurry until the product precipitates completely.
-
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain Intermediate B.
-
Final Convergent Synthesis of Cilostazol
The final step involves the coupling of Intermediate A and Intermediate B via a Williamson ether synthesis.
Mechanism and Rationale
The phenolic hydroxyl group of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (Intermediate B) is deprotonated by a base (e.g., KOH, K₂CO₃) to form a nucleophilic phenoxide ion.[11][12] This phenoxide then attacks the terminal carbon of the chlorobutyl chain of Intermediate A in an Sₙ2 reaction, displacing the chloride ion and forming the final ether linkage of Cilostazol.[1] The choice of solvent and base is critical for optimizing yield and minimizing side reactions.[11][13]
Experimental Workflow Diagram
Caption: Final convergent synthesis of Cilostazol.
Detailed Protocol: Synthesis and Purification of Cilostazol
Materials and Reagents:
-
Intermediate A (5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole)
-
Intermediate B (6-hydroxy-3,4-dihydro-2(1H)-quinolinone)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or n-Butanol
-
Water
Protocol:
-
Reaction Setup:
-
Reaction Monitoring:
-
Maintain the reflux for 5-8 hours. The progress of the reaction should be monitored by HPLC to ensure the consumption of Intermediate B.[2]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.[1][2]
-
Stir the slurry for 1-2 hours at a lower temperature (e.g., 5-10 °C) to maximize crystallization.
-
Filter the solid product and wash the filter cake with a mixture of ethanol and water, followed by pure water, to remove inorganic salts and unreacted starting materials.
-
-
Purification:
Data Summary and Process Control
Effective synthesis relies on precise control of reaction parameters. The following tables summarize typical conditions.
Table 1: Reaction Parameters for Intermediate A Synthesis
| Parameter | Step 1: Acylation | Step 2: Tetrazole Formation |
|---|---|---|
| Key Reagents | Cyclohexylamine, this compound | 5-Chloro-N-cyclohexylpentanamide, PCl₅, TMSA |
| Molar Ratio (eq) | 1.0 : 1.05 | 1.0 : 1.1 : 1.2 |
| Solvent | Anhydrous THF | Toluene or Xylene |
| Temperature | 0-10 °C, then RT | 80-90 °C, then Reflux (~110 °C) |
| Reaction Time | 2-4 hours | 6-9 hours |
| Typical Yield | >95% | 80-90% |
Table 2: Reaction Parameters for Final Cilostazol Synthesis
| Parameter | Value |
|---|---|
| Key Reagents | Intermediate A, Intermediate B |
| Base | Potassium Hydroxide (KOH) / Potassium Carbonate (K₂CO₃) |
| Molar Ratio (eq) | A:B:Base = (1.0-1.2) : 1.0 : (1.2-1.5) |
| Solvent | Ethanol, n-Butanol |
| Temperature | Reflux (78-118 °C depending on solvent) |
| Reaction Time | 5-8 hours |
| Typical Yield | 85-95%[2][11] |
| Final Purity | >99.5% (after recrystallization)[2] |
Conclusion and Scientific Trustworthiness
The synthesis of Cilostazol is a well-established process where this compound plays a critical, albeit indirect, role. It serves as an essential C5 building block for the construction of the tetrazole side chain. The protocols described are designed to be self-validating by employing high-yield, well-understood chemical transformations like acylation, tetrazole formation, and Williamson ether synthesis.
Trustworthiness: The control of impurities is paramount in pharmaceutical synthesis.[14] Potential process-related impurities in Cilostazol can arise from unreacted intermediates or side reactions.[8][14] For instance, using an excess of Intermediate A can lead to challenging purification steps.[11] The described work-up and recrystallization procedures are crucial for removing these impurities and achieving the high purity required for an active pharmaceutical ingredient (API).[2] The use of HPLC for in-process control is a mandatory step to ensure reaction completion and minimize impurity formation.
By understanding the causality behind each step—the role of the base, the choice of solvent, the necessity of anhydrous conditions, and the rationale for the work-up procedure—researchers can reliably execute this synthesis and troubleshoot effectively.
References
- Veeprho Pharmaceuticals.
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- Google Patents. US20020099213A1 - Processes for preparing cilostazol.
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- Google Patents. CN105111190A - Method for synthesizing cilostazol.
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- Semantic Scholar.
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- Google Patents.
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- This compound: A Versatile Intermedi
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- Justia Patents. Processes for preparing cilostazol.
- SciSpace.
- Google Patents. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
- Google Patents. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
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Application Notes & Protocols: The Pivotal Role of 5-Chlorovaleryl Chloride in Apixaban Synthesis
An In-Depth Technical Guide
Abstract
Apixaban, marketed as Eliquis, is a leading direct oral anticoagulant (DOAC) that functions as a selective, reversible inhibitor of coagulation factor Xa.[1][2] Its synthesis involves several key transformations, with the construction of the central piperidin-2-one moiety being a critical step. This guide provides a detailed examination of the role of 5-chlorovaleryl chloride, a bifunctional reagent, in the efficient synthesis of a key lactam intermediate for Apixaban.[3] We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, discuss critical process parameters, and outline necessary safety and analytical methodologies.
The Synthetic Landscape and Core Chemistry
The synthesis of Apixaban can be approached through various routes, but a common and efficient strategy involves the early-stage formation of a 1-aryl-piperidin-2-one intermediate. This compound is the reagent of choice for this transformation due to its dual reactivity.
Mechanism of Action: A Dual-Function Reagent
This compound serves as a linchpin in the synthesis by facilitating a two-step, often one-pot, sequence:
-
N-Acylation: The highly reactive acid chloride group readily acylates the amino group of an aniline precursor. This reaction is rapid and typically requires a base to neutralize the hydrochloric acid byproduct.
-
Intramolecular Cyclization: The alkyl chloride at the terminal end of the five-carbon chain is susceptible to nucleophilic attack by the newly formed amide nitrogen. This intramolecular Williamson ether-like synthesis results in the formation of the stable, six-membered piperidin-2-one ring (a lactam). This cyclization step is often promoted by a stronger base or thermal conditions.
This elegant sequence efficiently builds a core structural element of Apixaban from simple precursors.
Visualizing the Core Transformation
The following diagram illustrates the fundamental reaction pathway where an aniline derivative is converted to the corresponding 1-aryl-piperidin-2-one intermediate.
Caption: Core reaction pathway involving this compound.
Experimental Protocols & Methodologies
The following protocols are synthesized from established patent literature and represent robust methods for the synthesis of Apixaban intermediates.
Protocol 1: Two-Phase Synthesis of 1-(4-nitrophenyl)-2-piperidone
This protocol utilizes a phase-transfer catalyst, which is ideal for reactions involving an aqueous inorganic base and an organic solvent, improving reaction efficiency and simplifying the work-up.[4][5]
Objective: To synthesize the nitrophenyl piperidone intermediate, a common precursor in several Apixaban synthesis routes.
Materials:
-
p-Nitroaniline
-
This compound (CVC)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB) - Phase Transfer Catalyst
-
Dichloromethane (DCM) or Chloroform
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, charge a jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe with p-nitroaniline (1.0 eq), dichloromethane (approx. 20 mL per gram of p-nitroaniline), and TBAB (0.05 eq).
-
Base Addition: Separately, prepare an aqueous solution of sodium hydroxide (e.g., 1.2 eq NaOH in 10 mL water per gram of p-nitroaniline). Add this basic solution to the reactor.
-
Temperature Control: Cool the vigorously stirred biphasic mixture to 0-5 °C using a circulating chiller. Causality: Low-temperature control is critical to manage the exotherm of the acylation and prevent potential side reactions.
-
CVC Addition: Slowly add this compound (1.1-1.5 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[6]
-
Reaction & Cyclization: After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 12-18 hours. The acylation and subsequent cyclization occur in a one-pot fashion.[4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the p-nitroaniline starting material is consumed.[4][7]
-
Work-up: Once complete, stop the stirring and separate the organic layer. Wash the organic phase sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate or methyl tert-butyl ether to yield the final product as a yellow crystalline solid.[4]
Protocol 2: Homogeneous Synthesis using an Organic Base
This protocol employs an organic base in a single organic solvent system, which can be advantageous for scalability and avoiding aqueous work-ups.[8]
Objective: To synthesize an N-acylated intermediate which is then cyclized.
Materials:
-
Compound 3 (Aniline derivative from a specific Apixaban route)[8]
-
This compound (CVC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Potassium tert-butoxide (for subsequent cyclization)
-
1M Hydrochloric Acid
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
Acylation Step:
-
Charge a reactor with the aniline derivative (1.0 eq), DCM (approx. 5 mL per gram of aniline), and triethylamine (1.0 eq).
-
Cool the solution to 0-5 °C.[8]
-
Slowly add a solution of this compound (1.05 eq) in DCM, maintaining the temperature at 0-5 °C. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during acylation without the need for an aqueous phase.
-
Stir the reaction at this temperature for 1-2 hours, monitoring by LCMS until the starting material is consumed.[8]
-
Quench the reaction by washing the organic layer with 1M HCl, water, and finally brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude acylated intermediate (Compound 4).[8]
-
-
Cyclization Step:
-
Dissolve the crude intermediate in a suitable solvent (e.g., THF).
-
Add potassium tert-butoxide (a strong, non-nucleophilic base) and heat the mixture to 45-55 °C to drive the intramolecular cyclization to completion.[8] Causality: A strong base like t-BuOK is required to deprotonate the amide nitrogen sufficiently, facilitating the nucleophilic attack on the primary alkyl chloride to form the lactam ring.
-
Monitor the reaction by HPLC/LCMS. Upon completion, perform a suitable work-up involving quenching, extraction, and concentration to isolate the cyclized product.
-
Critical Process Parameters & Optimization
The success of the synthesis hinges on the careful control of several parameters. The table below summarizes typical conditions reported in the literature.
| Parameter | This compound (eq) | Base (eq) & Type | Solvent | Temp (°C) | Yield | Source |
| Method 1 | 1.05 - 1.2 | 1.0 eq Triethylamine | Dichloromethane | 0 - 5 | 95% | [8] |
| Method 2 | 1.5 - 2.3 | 5.0 - 6.5 eq Sodium Hydroxide | Acetonitrile | 0 - 5 (addition) | 73% | [6][9] |
| Method 3 | 1.0 - 1.2 | 7.0 - 9.0 eq Quaternary Ammonium Base | 1,2-Dichloroethane | 0 - 5 (addition) | N/A | [10] |
| Method 4 | >1.0 | Sodium Hydroxide / TBAB | Chloroform / Water | 25 | 88% | [4] |
-
Stoichiometry: A slight excess of this compound (1.05-1.2 eq) is commonly used to ensure complete consumption of the more valuable aniline starting material.[8][10]
-
Base Selection: The choice of base is critical. Organic bases like triethylamine are used in homogenous systems, while stronger inorganic bases like NaOH or KOH, often with a phase-transfer catalyst, are effective in two-phase systems.[4][8][9] For the dedicated cyclization step after acylation, a strong base like potassium tert-butoxide is often required.[8]
-
Temperature: The initial acylation is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of this compound is crucial for minimizing impurity formation and ensuring reaction control.[6][8][9]
Analytical In-Process Controls
Robust analytical monitoring is essential for process control and optimization in drug development.[7]
-
Chromatography: HPLC and UHPLC are the methods of choice for monitoring reaction progress. They can effectively separate the starting material, intermediate, final product, and any impurities.[7][11] A typical reverse-phase method might use a C18 column with a gradient of acetonitrile and a buffered aqueous mobile phase.
-
Mass Spectrometry: LC-MS is invaluable for confirming the identity of intermediates and products during the reaction, providing real-time molecular weight information.[8]
-
Spectroscopy: 1H NMR and 13C NMR are used to confirm the structure of the isolated intermediate, ensuring the correct acylation and cyclization have occurred.
Caption: A typical analytical workflow for reaction monitoring.
Safety and Handling of this compound
This compound is a hazardous chemical that requires strict handling protocols. All work must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[12][13]
-
Water Reactive: Reacts with water and moisture, releasing corrosive HCl gas. Containers must be kept tightly closed and stored in a dry, well-ventilated area away from incompatible substances.[12][14]
-
Combustible: It is a combustible liquid with a flash point of 90 °C. Keep away from heat, sparks, and open flames.[12][14]
-
Inhalation/Ingestion: Harmful if swallowed and toxic if inhaled. Avoid breathing vapors or mists.[12][14]
-
-
Required PPE:
-
Eye Protection: Tightly fitting safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[15]
-
Body Protection: A lab coat or chemical-resistant apron. Full protective clothing may be required for larger quantities.[15]
-
Respiratory: Use a respirator if ventilation is inadequate.
-
-
Spill & First Aid:
-
Spills: Absorb spills with an inert, dry material like vermiculite or sand and place in a suitable container for disposal. Do not use water.[14]
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[12][14]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical aid.[14]
-
References
- Source: Google Patents (CN103896940A)
- Source: Google Patents (US20160280646A1)
- Title: Material Safety Data Sheet - this compound, 96% Source: Cole-Parmer URL:[Link]
- Title: this compound Source: Aagam Global Chemicals URL:[Link]
- Title: MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD Source: Cleanchem Labor
- Source: Google Patents (EP3029028A1)
- Source: Google Patents (CN108558741B)
- Title: PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF Source: European P
- Title: Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)
- Source: Google Patents (CN113264870A)
- Title: Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis Source: NIH N
- Source: K.M.
- Title: Analytical Quality by Design Approach for a Stability-Indicating Method to Determine Apixaban and Its Related Impurities Source: ResearchG
- Title: novel method for synthesizing key intermediate of apixaban Source: WIPO P
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- Title: A Review on Analytical Techniques for the assay of Apixaban Source: Acta Scientific URL:[Link]
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Application Notes and Protocols: The Strategic Role of 5-Chlorovaleryl Chloride in Pyrazole Herbicide Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-chlorovaleryl chloride in the synthesis of pyrazole-based herbicides. This document offers in-depth insights into the synthetic pathway of Pyraclonil, a potent protoporphyrinogen oxidase (PPO) inhibitor, highlighting the critical role of this compound as a key building block. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles.
Introduction: The Versatility of this compound in Agrochemical Synthesis
This compound is a bifunctional reagent of significant interest in organic synthesis due to its dual reactivity.[1] The molecule possesses a highly reactive acyl chloride group, making it an excellent acylating agent, and a terminal alkyl chloride, which allows for subsequent nucleophilic substitution reactions. This unique combination makes it a valuable intermediate in the construction of complex molecules, including active pharmaceutical ingredients and, as will be discussed here, potent agrochemicals.[1][2]
In the context of pyrazole herbicides, this compound serves as a crucial starting material for building the core structure of these compounds. Pyrazole-containing molecules are a prominent class of agrochemicals, exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.[3][4] The synthesis of these compounds often involves the construction of a substituted pyrazole ring, and the choice of starting materials is critical in determining the final structure and activity of the molecule. This guide will focus on the synthesis of Pyraclonil, a herbicide for paddy fields, as a case study to illustrate the practical application of this compound.[3]
Synthesis Pathway Overview: From this compound to Pyraclonil
The synthesis of Pyraclonil from this compound is a multi-step process that can be broadly divided into three key stages:
-
Formation of a Dicarbonyl Intermediate: This stage involves a Friedel-Crafts acylation reaction to introduce the 5-chlorovaleryl moiety onto a suitable substrate, creating a key dicarbonyl precursor.
-
Pyrazole Ring Formation: The dicarbonyl intermediate undergoes cyclization with a hydrazine derivative to construct the core pyrazole ring, a classic and efficient method for pyrazole synthesis.[5][6]
-
Functionalization and Final Product Formation: The pyrazole intermediate is then subjected to a series of reactions to introduce the remaining functional groups of the Pyraclonil molecule.
The following diagram provides a high-level overview of this synthetic workflow:
Caption: Overall synthetic workflow for Pyraclonil starting from this compound.
Part 1: Synthesis of the Dicarbonyl Intermediate
The initial and pivotal step in the synthesis of Pyraclonil is the formation of a 1,3-dicarbonyl-like precursor through a Friedel-Crafts acylation reaction. This classic carbon-carbon bond-forming reaction utilizes a strong Lewis acid, such as aluminum chloride (AlCl₃), to activate the acyl chloride for electrophilic attack on a suitable nucleophile.[7][8][9] In this specific synthesis, trichloroethylene is used as the substrate.
Protocol 1: Synthesis of 1,1,2,7-Tetrachloro-1-hepten-3-one
This protocol is based on the method described in Chinese patent CN105001221A.[4]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 1575-61-7 | 155.01 | 15.5 g | 0.1 |
| Anhydrous Aluminum Trichloride | 7446-70-0 | 133.34 | 14.0 g | 0.105 |
| Trichloroethylene | 79-01-6 | 131.39 | 13.8 g (10.5 mL) | 0.105 |
| Dichloromethane | 75-09-2 | 84.93 | 50 mL | - |
| Carbon Tetrachloride | 56-23-5 | 153.82 | 20 mL | - |
| Crushed Ice | - | - | 100 g | - |
| Water | 7732-18-5 | 18.02 | 100 mL | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, combine 50 mL of dichloromethane and 14.0 g (0.105 mol) of anhydrous aluminum trichloride.
-
Cooling: Cool the mixture to 10°C using an ice bath.
-
Addition of this compound: Slowly add 15.5 g (0.1 mol) of this compound dropwise to the cooled suspension while maintaining the temperature at 10°C.
-
Addition of Trichloroethylene: In the dropping funnel, prepare a mixture of 13.8 g (0.105 mol) of trichloroethylene and 20 mL of carbon tetrachloride. Add this mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the temperature is maintained between 10-15°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 10-15°C for 10 hours.
-
Quenching: Carefully pour the reaction mixture into 100 g of crushed ice with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel and allow the layers to separate. Wash the organic layer with 100 mL of water.
-
Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude oily product, 1,1,2,7-tetrachloro-1-hepten-3-one. The expected yield is approximately 95%.
Mechanism of the Friedel-Crafts Acylation:
Caption: Mechanism of the Friedel-Crafts acylation to form the dicarbonyl intermediate.
Part 2: Construction of the Pyrazole Ring
The second stage of the synthesis involves the formation of the pyrazole ring. This is achieved through the reaction of the previously synthesized 1,1,2,7-tetrachloro-1-hepten-3-one with hydrazine hydrate. This reaction is a variation of the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound or its equivalent reacts with a hydrazine to form a pyrazole.[5][6]
Protocol 2: Synthesis of 2-(4-chlorobutyl)-3-chloro-4-hydrazinopyrazole
This protocol is a continuation of the synthesis outlined in Chinese patent CN105001221A.[4]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (from Protocol 1) | Moles (from Protocol 1) |
| 1,1,2,7-Tetrachloro-1-hepten-3-one | 158355-41-0 | 251.94 | ~23.9 g | ~0.095 |
| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 | 12.0 g | 0.19 |
| Methanol | 67-56-1 | 32.04 | 100 mL | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 1,1,2,7-tetrachloro-1-hepten-3-one (~0.095 mol) in 100 mL of methanol.
-
Addition of Hydrazine Hydrate: Slowly add 12.0 g (0.19 mol) of 80% hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Workup and Isolation: After cooling, the reaction mixture can be concentrated and the product purified by column chromatography or recrystallization to yield 2-(4-chlorobutyl)-3-chloro-4-hydrazinopyrazole.
Part 3: Final Steps to Pyraclonil
The final stages of the Pyraclonil synthesis involve an intramolecular cyclization to form the fused ring system, followed by the introduction of the remaining functional groups.
Protocol 3: Synthesis of 2-Hydrazino-3-chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine
This step involves an intramolecular cyclization of the previously synthesized pyrazole derivative.[4]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (from Protocol 2) | Moles (from Protocol 2) |
| 2-(4-chlorobutyl)-3-chloro-4-hydrazinopyrazole | 237.11 | ~22.5 g | ~0.095 |
| Alkaline substance (e.g., Sodium Hydroxide) | 40.00 | - | - |
| Solvent (e.g., Ethanol) | 46.07 | - | - |
Procedure:
-
Reaction Setup: Dissolve the 2-(4-chlorobutyl)-3-chloro-4-hydrazinopyrazole in a suitable solvent such as ethanol.
-
Cyclization: Add a base, such as sodium hydroxide, and heat the mixture to promote intramolecular cyclization.
-
Isolation: After the reaction is complete, the product, 2-hydrazino-3-chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine, can be isolated by standard workup procedures.
The subsequent steps to complete the synthesis of Pyraclonil involve the reaction of this intermediate with formylmalononitrile, followed by methylation and propargylation, as detailed in the patent literature.[4]
Safety and Handling
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aluminum trichloride is a corrosive solid that reacts violently with water. Handle in a dry environment and add to solvents carefully.
-
Trichloroethylene is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate PPE in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex agrochemicals. Its application in the production of the pyrazole herbicide Pyraclonil, through a multi-step synthesis initiated by a Friedel-Crafts acylation, demonstrates its strategic importance. The protocols provided in these application notes offer a detailed guide for the laboratory-scale synthesis of key intermediates, providing a foundation for further research and development in the field of pyrazole-based herbicides.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Chinese Patent CN103664939A. (2014). Synthesis method of pyraclonil.
- Chinese Patent CN105001221A. (2015). Synthetic method of pyraclonil.
- Lamberth, C. (2007). Pyrazole chemistry in crop protection. Chimia, 61(4), 189-194.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals and Agrochemicals.
- Wikipedia. (2024). Friedel–Crafts reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE.
- Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- PubChem. (n.d.). 1,1,7-Trichloro-1-hepten-3-one.
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Application Notes and Protocols for Acylation using 5-Chlorovaleryl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of 5-Chlorovaleryl Chloride in Modern Synthesis
This compound is a bifunctional reagent of significant importance in organic and medicinal chemistry.[1] Its dual reactivity, stemming from the highly electrophilic acyl chloride and the alkyl chloride moieties, allows for its use as a versatile building block and linker molecule. The acyl chloride group serves as a potent acylating agent for a wide range of nucleophiles, including amines and alcohols, to form stable amide and ester linkages, respectively.[1] This reactivity is fundamental to the construction of complex molecular architectures.
The presence of the terminal chloroalkane provides a secondary reactive handle for subsequent nucleophilic substitution or other transformations. This bifunctionality is particularly valuable in the synthesis of pharmaceutical candidates, such as antibody-drug conjugates (ADCs) and protease inhibitors, where it can function as a spacer to connect different molecular fragments.[1] This document provides a comprehensive guide to the experimental protocols for acylation reactions using this compound, emphasizing the underlying chemical principles and practical considerations for successful execution in a research and development setting.
Mechanistic Insights: The Acylation Reaction
The acylation of nucleophiles with this compound proceeds via a nucleophilic acyl substitution mechanism. The highly polarized carbonyl carbon of the acyl chloride is susceptible to attack by a nucleophile (e.g., the lone pair of electrons on a nitrogen atom of an amine or an oxygen atom of an alcohol). This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond, resulting in the acylated product.[2][3]
The reaction is often carried out under Schotten-Baumann conditions, which involve a two-phase solvent system (typically an organic solvent and water) and the presence of a base.[4][5] The base, such as sodium hydroxide or pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This neutralization is crucial as it prevents the protonation of the nucleophile (especially amines), which would render it non-nucleophilic and halt the reaction.[6]
Caption: General mechanism of acylation using this compound.
Physicochemical Data and Safety Precautions
A thorough understanding of the physical properties and hazards associated with all reagents is paramount for safe and effective experimentation.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 1575-61-7 | C₅H₈Cl₂O | 155.02 | 38-39 @ 0.2 hPa | 1.2 @ 25 °C |
Safety Information for this compound:
-
Hazards: Corrosive, causes severe eye and skin burns.[7] It is a lachrymator and is moisture sensitive.[7][8] Inhalation may cause severe respiratory tract irritation with possible burns.[7]
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[9] It is incompatible with water, alcohols, strong oxidizing agents, bases, and amines.[8]
-
First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[7][9] If inhaled, move to fresh air and get medical aid immediately.[7] If swallowed, do not induce vomiting and seek immediate medical attention.[9]
Detailed Experimental Protocol: N-Acylation of a Primary Amine
This protocol details a general procedure for the acylation of a primary amine with this compound under Schotten-Baumann conditions.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Caption: Workflow for the N-acylation of a primary amine.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Base Addition: To the cooled amine solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Acyl Chloride Addition: Add this compound (1.1 equivalents) dropwise to the stirred biphasic mixture over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure N-substituted 5-chloropentanamide.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive amine (protonated) | Ensure sufficient base is present to neutralize the generated HCl. |
| Decomposition of this compound | Use anhydrous solvent and ensure the reagent is not hydrolyzed. | |
| Low reactivity of the amine | Increase reaction temperature or use a more potent catalyst. | |
| Formation of multiple products | Di-acylation of the amine | Use an excess of the amine relative to the acyl chloride. |
| Side reactions involving the alkyl chloride | Maintain a low reaction temperature. | |
| Difficult product isolation | Emulsion formation during work-up | Add more brine to the separatory funnel to break the emulsion. |
| Product is water-soluble | Extract the aqueous layer multiple times with an organic solvent. |
Conclusion
The acylation of nucleophiles with this compound is a robust and versatile synthetic transformation. The protocol described herein provides a general framework for performing this reaction, which can be adapted for various substrates. Careful attention to the reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, is critical for achieving high yields and purity. The bifunctional nature of this compound makes it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.[12]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 96%.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Benchchem. (n.d.). This compound | Reagent for Synthesis | RUO.
- Wikipedia. (2023). Schotten–Baumann reaction.
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - 5-chlorovaleroyl chloride working standard. Retrieved from K. M.
- Fisher Scientific. (2014). SAFETY DATA SHEET - this compound.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Guidechem. (n.d.). This compound 1575-61-7 wiki.
- Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
- YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- ChemicalBook. (2023). This compound Chemical Properties,Uses,Production.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for Valeryl Chloride in Acylation Reactions.
- ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?.
- Google Patents. (n.d.). CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.
- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 5-Chlorovaleric Acid's Terminal Chlorine.
- Google Patents. (n.d.). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
- Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.
- Google Patents. (n.d.). EP1212273B1 - Method for purifying acid chlorides.
- Guidechem. (n.d.). What is the application of this compound? - FAQ.
- ChemicalBook. (n.d.). This compound synthesis.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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The Versatility of 5-Chlorovaleryl Chloride: A Technical Guide to its Application as a Linker in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of polymer chemistry, the ability to selectively and efficiently connect different molecular entities is paramount. This guide provides a detailed exploration of 5-chlorovaleryl chloride, a bifunctional reagent that serves as a versatile and powerful linker. Its unique structure, featuring a highly reactive acyl chloride and a functional terminal alkyl chloride, offers a gateway to a myriad of applications, from the development of advanced drug delivery systems to the engineering of novel materials with tailored properties. This document will delve into the core chemistry of this compound, followed by in-depth application notes and detailed, field-proven protocols for its use in polymer surface modification, the synthesis of polymer-drug conjugates, and the preparation of block copolymers.
Core Chemistry: The Dual Reactivity of a Powerful Linker
This compound (C₅H₈Cl₂O) is a linear, five-carbon chain possessing two distinct reactive sites: a highly electrophilic acyl chloride group and a primary alkyl chloride.[1] This dual functionality is the cornerstone of its utility as a linker, allowing for sequential or orthogonal reactions to connect different molecular fragments.
The acyl chloride is a potent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form stable ester, amide, and thioester linkages, respectively.[1] This reaction is typically rapid and efficient, often proceeding at room temperature. The terminal alkyl chloride, while less reactive than the acyl chloride, serves as an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of a second functional group or attachment to another polymer chain. This differential reactivity allows for a controlled, stepwise approach to the synthesis of complex macromolecular architectures.
Application Note I: Surface Modification of Polymers
The surface properties of a polymer, such as its hydrophilicity, biocompatibility, and chemical reactivity, are critical determinants of its performance in various applications. This compound provides an effective tool for the surface modification of polymers that possess nucleophilic functional groups (e.g., hydroxyl or amine groups) on their surface. The "grafting-to" approach, where pre-synthesized polymer chains are attached to a surface, is a straightforward method for such modifications.[2][3]
This protocol details the surface modification of a hypothetical hydroxyl-functionalized polymer substrate. The initial reaction of the surface hydroxyl groups with the acyl chloride of this compound results in the immobilization of a pentanoyl chloride linker. The terminal chloride of this linker then serves as a reactive site for the subsequent attachment of another polymer or molecule.
Protocol 1: Surface Modification of a Hydroxyl-Functionalized Polymer via the "Grafting-to" Approach
Materials:
-
Hydroxyl-functionalized polymer substrate
-
This compound (>98% purity)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (TEA), distilled
-
Methanol
-
Nitrogen or Argon gas supply
-
Glass reaction vessel with a magnetic stirrer
-
Syringes and needles
Procedure:
-
Substrate Preparation: Thoroughly clean the polymer substrate by sonicating in a suitable solvent (e.g., isopropanol, ethanol) for 15 minutes, followed by rinsing with deionized water. Dry the substrate under a stream of nitrogen or in a vacuum oven at a temperature that does not damage the polymer.
-
Reaction Setup: Place the cleaned and dried substrate into a glass reaction vessel equipped with a magnetic stir bar. Seal the vessel and purge with a slow stream of nitrogen or argon for at least 15 minutes to ensure an inert atmosphere.
-
Reagent Preparation: In a separate, dry flask under an inert atmosphere, prepare a solution of this compound (e.g., 0.1 M) in anhydrous THF or DCM.
-
Reaction: To the reaction vessel containing the substrate, add enough anhydrous solvent to fully immerse the substrate. Add triethylamine (1.5 equivalents relative to the estimated surface hydroxyl groups). With vigorous stirring, slowly add the this compound solution dropwise via a syringe.
-
Reaction Time and Temperature: Allow the reaction to proceed at room temperature for 4-12 hours. The optimal reaction time may need to be determined empirically.
-
Quenching and Washing: After the desired reaction time, quench any unreacted acyl chloride by adding a small amount of methanol to the reaction vessel. Remove the substrate from the vessel and wash it sequentially with THF (or DCM), ethanol, and deionized water to remove any unreacted reagents and byproducts.
-
Drying: Dry the modified substrate under a stream of nitrogen or in a vacuum oven.
-
Characterization: The successful immobilization of the linker can be confirmed by surface-sensitive techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the appearance of the ester carbonyl peak, X-ray photoelectron spectroscopy (XPS) to detect the presence of chlorine, and contact angle measurements to observe changes in surface wettability.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or DCM | Aprotic and capable of swelling many polymers, facilitating surface reactions. |
| Base | Triethylamine (TEA) | Scavenges the HCl byproduct of the acylation reaction, driving it to completion. |
| Temperature | Room Temperature | Sufficient for the highly reactive acyl chloride without causing polymer degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the acyl chloride by atmospheric moisture. |
Application Note II: Synthesis of Polymer-Drug Conjugates
Polymer-drug conjugates (PDCs) are a class of therapeutics designed to improve the pharmacological properties of a parent drug molecule.[4] By covalently attaching a drug to a polymer carrier, it is often possible to enhance its solubility, prolong its circulation time, and achieve targeted delivery to specific tissues or cells. This compound is an ideal linker for creating PDCs, particularly for drugs containing hydroxyl or amine functionalities.[5]
The following protocol outlines a two-step process for conjugating a hypothetical hydroxyl-containing drug to a polymer that has a terminal amine group. First, the drug's hydroxyl group reacts with the acyl chloride of the linker. In the second step, the terminal chloride of the drug-linker conjugate reacts with the amine-terminated polymer.
Protocol 2: Two-Step Synthesis of a Polymer-Drug Conjugate
Materials:
-
Hydroxyl-containing drug
-
Amine-terminated polymer (e.g., PEG-NH₂)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Pyridine or Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium iodide (NaI)
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (e.g., dialysis tubing, size exclusion chromatography column)
Procedure:
Step 1: Synthesis of the Drug-Linker Intermediate
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing drug (1 equivalent) and a suitable base such as pyridine or TEA (1.2 equivalents) in anhydrous DCM.
-
Linker Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the pure drug-linker conjugate.
Step 2: Conjugation to the Polymer
-
Reaction Setup: In a clean, dry flask, dissolve the amine-terminated polymer (1 equivalent) and the purified drug-linker conjugate (1.5 equivalents) in anhydrous DMF.
-
Reagent Addition: Add a non-nucleophilic base such as DIPEA (2 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents). The iodide will displace the chloride in-situ to form a more reactive iodo intermediate (Finkelstein reaction).
-
Reaction: Heat the reaction mixture to 50-70°C and stir for 24-48 hours under an inert atmosphere.
-
Purification: After cooling to room temperature, the polymer-drug conjugate can be purified by dialysis against a suitable solvent to remove unreacted drug-linker and salts, followed by lyophilization. Alternatively, size exclusion chromatography can be used for purification.
| Parameter | Recommended Condition | Rationale |
| Step 1 Solvent | Anhydrous DCM | Good solubility for many organic molecules and unreactive towards the acyl chloride. |
| Step 2 Solvent | Anhydrous DMF | A polar aprotic solvent that can dissolve many polymers and facilitate SN2 reactions. |
| Catalyst (Step 2) | Sodium Iodide (NaI) | Promotes the reaction by converting the alkyl chloride to a more reactive alkyl iodide. |
| Purification | Dialysis / SEC | Effective methods for separating the high molecular weight polymer conjugate from low molecular weight impurities. |
Application Note III: Preparation of Block Copolymers
Block copolymers, composed of two or more distinct polymer chains linked together, can self-assemble into a variety of ordered nanostructures, making them valuable for applications in nanotechnology, materials science, and drug delivery. This compound can be employed as a linking agent to synthesize block copolymers, particularly when the two blocks are prepared by different polymerization mechanisms that are not amenable to sequential monomer addition.
This protocol describes a method for synthesizing an A-B diblock copolymer. An initial polymer block (Polymer A) with a terminal nucleophilic group (e.g., hydroxyl) is first reacted with this compound. The resulting macroinitiator, now possessing a terminal alkyl chloride, is then used to initiate the polymerization of a second monomer (Monomer B) via a mechanism compatible with an alkyl halide initiator, such as atom transfer radical polymerization (ATRP), or to react with a second, pre-formed polymer block with a reactive end-group. The protocol below details the latter "grafting-to" approach.
Protocol 3: Synthesis of an A-B Diblock Copolymer
Materials:
-
Hydroxyl-terminated Polymer A
-
Nucleophile-terminated Polymer B (e.g., amine-terminated)
-
This compound
-
Appropriate anhydrous solvents
-
Bases (e.g., TEA, DIPEA)
-
Sodium iodide (NaI)
-
Standard polymerization and purification equipment
Procedure:
Step 1: Synthesis of Chloride-Terminated Polymer A
-
Follow a procedure similar to Protocol 2, Step 1, using the hydroxyl-terminated Polymer A as the starting material instead of a small molecule drug.
-
The purification of the resulting chloride-terminated Polymer A is crucial and can be achieved by precipitation in a non-solvent followed by filtration and drying.
Step 2: Coupling with Polymer B to Form the Diblock Copolymer
-
In a reaction vessel under an inert atmosphere, dissolve the purified chloride-terminated Polymer A (1 equivalent) and the nucleophile-terminated Polymer B (1.2 equivalents) in a suitable anhydrous solvent.
-
Add a non-nucleophilic base and a catalytic amount of sodium iodide.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir for an extended period (24-72 hours) to ensure a high coupling efficiency.
-
Monitor the reaction by gel permeation chromatography (GPC) to observe the formation of the higher molecular weight diblock copolymer.
-
Purify the resulting diblock copolymer by precipitation or column chromatography to remove any unreacted homopolymers.
Characterization of Modified Polymers
The successful synthesis of polymers functionalized with this compound as a linker should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent attachment of the linker and the subsequent modifications by identifying characteristic peaks of the linker and the attached molecules.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of new functional groups, such as the ester or amide carbonyl stretch, indicating a successful reaction.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the polymers, which is particularly important for confirming the formation of block copolymers.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique to confirm the elemental composition of modified polymer surfaces.
-
Contact Angle Goniometry: To measure changes in the surface energy and wettability of modified polymer surfaces.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. It reacts with water to release corrosive hydrogen chloride gas. Therefore, all reactions should be carried out under anhydrous conditions using dry glassware and solvents.
References
- MDPI. (2022). Linear Block Copolymer Synthesis.
- MDPI. (2023). Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent.
- UI Scholars Hub. (n.d.). Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How?
- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- Google Patents. (n.d.). CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.
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Application Notes & Protocols: Large-Scale Production of 5-Chlorovaleryl Chloride
Abstract: 5-Chlorovaleryl chloride (5-CVC) is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals and agrochemicals, such as the antiplatelet drug Cilostazol and pyrazole herbicides.[1] Its industrial production demands a robust, scalable, and safe synthesis route. This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale production methods for 5-CVC, emphasizing process chemistry, safety, and quality control. We will explore the primary synthesis pathways, offer a detailed protocol for the most common industrial method, and outline the necessary analytical techniques for product validation.
Strategic Overview of Synthesis Routes
The industrial synthesis of this compound predominantly starts from readily available and cost-effective precursors. The final step almost universally involves the conversion of 5-chlorovaleric acid (5-CVA) to the target acyl chloride. Therefore, the overall strategy is best understood as a two-part process: (1) synthesis of the 5-CVA precursor, and (2) conversion to 5-CVC.
Several routes to 5-CVA have been established, each with distinct advantages and disadvantages for large-scale production.[1][2][3]
-
From 1,4-Dichlorobutane: This is a prevalent multi-step industrial method involving cyanation, hydrolysis, and subsequent chlorination.[1][2][3] While effective, it involves the use of highly toxic cyanide salts and generates cyanide-containing waste streams, posing significant safety and environmental challenges.[4]
-
From δ-Valerolactone: This route involves the ring-opening of δ-valerolactone with a chlorine source.[2] This method can be more direct and avoids the use of cyanide. δ-Valerolactone itself can be sourced from the Baeyer-Villiger oxidation of cyclopentanone.[2]
-
From Cyclopentanone: An alternative pathway involves the Beckmann rearrangement of cyclopentanone oxime to yield δ-valerolactam, which can be further processed.[5][6][7] However, the cost of the starting material can be a limiting factor for industrial application.[4]
The final conversion of 5-CVA to 5-CVC is typically achieved using a chlorinating agent. For large-scale operations, thionyl chloride (SOCl₂) is the reagent of choice due to its reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl).[8][9][10][11] Other agents like phosgene are highly effective but extremely toxic, while oxalyl chloride is generally too expensive for bulk production.[12][13]
The following diagram illustrates the primary synthesis pathways.
Part I: Preferred Precursor Synthesis: 5-Chlorovaleric Acid from δ-Valerolactone
While the 1,4-dichlorobutane route is common, this guide will focus on the δ-valerolactone pathway for producing the 5-CVA precursor, as it presents a more environmentally benign alternative by avoiding cyanide chemistry. This process involves the acid-catalyzed ring-opening of the lactone.
Protocol 1: Synthesis of 5-Chlorovaleric Acid (5-CVA)
Principle: δ-Valerolactone undergoes nucleophilic attack by a chloride ion under acidic conditions. Protonation of the ester oxygen activates the carbonyl group, facilitating ring opening to form the terminal chlorocarboxylic acid.
Materials & Equipment:
-
Glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Scrubber system for acid vapors.
-
δ-Valerolactone (DVL)
-
Concentrated Hydrochloric Acid (HCl, 30-37%)
Procedure:
-
Reactor Charging: Charge the glass-lined reactor with δ-valerolactone.
-
Acid Addition: Under controlled agitation, slowly add concentrated hydrochloric acid. The reaction is exothermic; maintain the temperature below 60°C.
-
Reaction: Heat the mixture to a target temperature of 55-70°C and maintain for approximately 5 hours, or until reaction completion is confirmed by in-process controls (e.g., GC analysis of quenched aliquots).[9][14]
-
Cooling & Phase Separation: Cool the reaction mixture to below 45°C. If a biphasic mixture forms, allow the layers to separate. The lower organic layer contains the product, 5-chlorovaleric acid.
-
Isolation: Separate and collect the organic phase containing the crude 5-CVA. The product from this stage is often used directly in the next step without extensive purification.
Part II: Large-Scale Synthesis of this compound
This section details the conversion of 5-chlorovaleric acid to this compound using thionyl chloride, a standard and highly effective method for industrial-scale production.[10][15]
Mechanism Insight: Sₙi Reaction
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution, specifically an Sₙi (Substitution Nucleophilic internal) mechanism. The carboxylic acid oxygen attacks the sulfur of SOCl₂, displacing a chloride ion. The intermediate then collapses, with the chloride attacking the carbonyl carbon from the same face as the departing chlorosulfite group, which decomposes into stable gaseous byproducts SO₂ and HCl. This mechanism is crucial as it drives the reaction to completion by removing products from the equilibrium.
Protocol 2: Chlorination of 5-CVA with Thionyl Chloride
Principle: 5-CVA reacts with an excess of thionyl chloride to form 5-CVC. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are vented through a caustic scrubber system. The final product is purified by vacuum distillation.[9]
Materials & Equipment:
-
Glass-lined reactor (e.g., 3000L) with reflux condenser, dropping funnel, temperature control system, and mechanical stirrer.[9]
-
Caustic scrubber (e.g., NaOH solution) to neutralize acidic off-gases.
-
Vacuum distillation unit with a fractionating column.
-
5-Chlorovaleric Acid (crude, from Part I)
-
Thionyl Chloride (SOCl₂)
Procedure:
-
Reactor Setup: Ensure the entire apparatus is dry, as thionyl chloride and 5-CVC react violently with water.[3][16] Purge the system with an inert gas like nitrogen.
-
Charging: Charge the reactor with the crude 5-chlorovaleric acid.
-
Thionyl Chloride Addition: Begin slow, controlled addition of thionyl chloride (typically 1.1 to 2.0 equivalents) to the stirred 5-CVA.[4][15] The reaction is exothermic and generates large volumes of gas. Maintain the reaction temperature between 20-30°C for optimal control and to minimize side reactions.[3][9]
-
Reaction & Monitoring: After the addition is complete, allow the reaction to stir at ambient temperature (or gently heat to ~60°C to drive to completion) for several hours (e.g., 10-18 hours).[4][9] Monitor the reaction's progress by observing the cessation of gas evolution.
-
Removal of Excess Reagent: Once the reaction is complete, remove the excess thionyl chloride. This is typically done by distillation at atmospheric pressure before applying a vacuum.[9][15]
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.[2][9] A high-purity fraction is collected at the appropriate boiling point and pressure.
The following diagram outlines the workflow for this critical conversion step.
Quality Control & Analytical Methods
Ensuring the purity and identity of the final 5-CVC product is critical, as impurities can directly impact the quality of downstream active pharmaceutical ingredients (APIs).[17][18]
Key Analytical Techniques:
-
Gas Chromatography (GC-FID): This is the primary method for determining the purity of 5-CVC and quantifying impurities.[17][18] Because acyl chlorides are highly reactive, analysis often involves derivatization, for example, by reacting the sample with methanol to form the more stable methyl esters, which are then analyzed by GC.[17][18] The major degradant to monitor is the starting material, 5-chlorovaleric acid.[17][18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used for functional group confirmation. A successful reaction will show the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used for definitive structural confirmation of the final product.
| Parameter | Specification | Method |
| Appearance | Clear, colorless to slightly yellow liquid | Visual |
| Assay (Purity) | ≥ 96-98% | GC-FID[19] |
| Boiling Point | 38-39 °C @ 0.15 mmHg | Distillation[19] |
| Density | ~1.2 g/mL at 25 °C | Densitometer[19] |
| Refractive Index | n20/D ~1.464 | Refractometer[19] |
Safety and Environmental Health & Safety (EHS) Considerations
The large-scale production of 5-CVC involves highly hazardous materials that demand strict safety protocols.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl, SO₂).[16][20] It can cause severe burns upon contact and is toxic if inhaled.[16][20] All handling must be done in a well-ventilated chemical fume hood or closed system.[21]
-
This compound (5-CVC): Corrosive and will cause severe burns.[3] It reacts with moisture to release HCl gas.[3]
-
Hydrogen Chloride (HCl) & Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. A robust, well-maintained caustic scrubber system is mandatory to neutralize all off-gases before venting to the atmosphere.
Personal Protective Equipment (PPE):
-
Body: Chemical-resistant suit.[16]
-
Hands: Solvent-resistant gloves (e.g., neoprene or rubber).[21]
-
Eyes/Face: Tightly fitting safety goggles and a face shield (8-inch minimum).[16][22]
-
Respiratory: Use appropriate respiratory protection if there is any risk of inhalation.[20]
Waste Management:
-
All liquid waste, including residual materials and rinsates, must be collected and disposed of as hazardous waste according to local regulations.[21]
-
The caustic solution from the scrubber will be neutralized and must be disposed of as aqueous waste in compliance with environmental standards.
References
- Aurelia Chemicals. (n.d.). Chlorinating Reagents | High-Purity Industrial & Chemical Grade.
- PubMed. (2010). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride.
- ResearchGate. (2010). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride.
- Organic Syntheses. (n.d.). Procedure.
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- Semantic Scholar. (n.d.). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride.
- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- Google Patents. (n.d.). CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.
- Google Patents. (n.d.). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
- Google Patents. (n.d.). US20030028046A1 - Method for producing chlorocarboxylic acid chlorides.
- Wikipedia. (n.d.). Beckmann rearrangement.
- Google Patents. (n.d.). US20170274362A1 - Recyclable catalysts for chlorination of organic acids and alcohols.
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
- Wikipedia. (n.d.). Phosgene.
- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
- Taylor & Francis Online. (n.d.). Brønsted acid-catalyzed chlorination of aromatic carboxylic acids.
- Chemistry LibreTexts. (2023). Beckmann Rearrangement.
- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride ?.
- Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
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use of phase transfer catalysts in 5-chlorovaleryl chloride synthesis
Application Note & Protocol
Topic: Strategic Implementation of Phase Transfer Catalysis in the One-Pot Synthesis of 5-Chlorovaleryl Chloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (5-CVC) is a critical building block in the synthesis of high-value pharmaceuticals and agrochemicals, notably for the anti-platelet drug Cilostazol and advanced pyrazole herbicides.[1] Traditional synthetic routes to 5-CVC are often multi-step processes encumbered by the use of hazardous reagents like potassium cyanide, expensive starting materials, and challenging reaction conditions.[2][3] This application note details a robust, one-pot synthesis strategy that leverages Phase Transfer Catalysis (PTC) to streamline the production of 5-CVC from 1,4-dichlorobutane. By facilitating the initial cyanation reaction, PTC enables a safer, more efficient, and industrially scalable process that proceeds from the starting material to the final acyl chloride in a single vessel. We provide a detailed mechanistic overview, a step-by-step protocol, and process optimization insights for researchers aiming to implement this advanced methodology.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound is pivotal for various industrial applications. However, conventional methods present significant drawbacks. One common pathway involves the oxidation of cyclopentanone, a relatively costly raw material.[2] Another prevalent industrial method starts with 1,4-dichlorobutane, proceeding through a 5-chlorovaleronitrile intermediate.[2][3][4] This latter route traditionally requires the use of highly toxic cyanide salts under conditions that are difficult to control and generate hazardous waste streams.[2]
Phase Transfer Catalysis (PTC) emerges as a powerful solution to these challenges. PTC facilitates reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[5] The catalyst, typically a quaternary ammonium or phosphonium salt, functions by transporting one reactant (usually an anion) across the phase boundary into the organic phase where it can react with the organic-soluble substrate.[6][7] This technique significantly enhances reaction rates, improves safety by avoiding anhydrous or hazardous solvents, and simplifies the overall process, making it a cornerstone of green chemistry.[7]
In the context of 5-CVC synthesis, PTC is instrumental in the initial nucleophilic substitution of chloride on 1,4-dichlorobutane with a cyanide anion, setting the stage for a seamless one-pot conversion to the final product.[4][8]
Mechanistic Rationale: The Role of the Phase Transfer Catalyst
The overall one-pot synthesis involves three sequential reactions in the same vessel: (1) Cyanation, (2) Hydrolysis, and (3) Chlorination. The phase transfer catalyst is critical for the first and most challenging step: the cyanation of 1,4-dichlorobutane.
The reaction system consists of an organic phase (liquid 1,4-dichlorobutane) and an aqueous phase (containing dissolved sodium cyanide). These two phases are immiscible, and the cyanide anion (CN⁻) cannot readily enter the organic phase to react. The phase transfer catalyst, a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) (Q⁺X⁻), overcomes this barrier.
The catalytic cycle proceeds as follows:
-
Anion Exchange: At the aqueous-organic interface, the lipophilic quaternary ammonium cation (Q⁺) exchanges its initial counter-ion (e.g., Br⁻) for a cyanide anion (CN⁻) from the aqueous phase.
-
Phase Transfer: The newly formed ion pair, [Q⁺CN⁻], is soluble in the organic phase due to the bulky, lipophilic alkyl groups on the cation.[7] It migrates from the interface into the bulk organic phase.
-
Nucleophilic Substitution: Within the organic phase, the "naked" and highly reactive cyanide anion attacks the 1,4-dichlorobutane molecule, displacing a chloride ion and forming 5-chlorovaleronitrile. The catalyst cation is now paired with the displaced chloride ion [Q⁺Cl⁻].
-
Catalyst Regeneration: The [Q⁺Cl⁻] ion pair migrates back to the interface, where the chloride is released into the aqueous phase, and the Q⁺ cation is free to pick up another cyanide anion, thus completing the catalytic cycle.
This continuous process allows for a sustained reaction at a much higher rate than would be possible without the catalyst.
Caption: Figure 2: One-Pot Synthesis Workflow.
Typical Reaction Parameters
The table below summarizes key parameters for the PTC-mediated synthesis based on patent literature.
| Parameter | Value / Condition | Rationale / Reference |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Effective, commercially available quaternary ammonium salt. [8][9] |
| Catalyst Loading | ~1.3% w/w relative to 1,4-dichlorobutane | Balances reaction rate and cost-effectiveness. [9] |
| Cyanation Temp. | 80-85°C | Optimal temperature for nucleophilic substitution without excessive side reactions. [8][9] |
| Hydrolysis Temp. | 55-70°C | Sufficient energy for nitrile hydrolysis while minimizing degradation. [4][9] |
| Chlorination Temp. | 20-30°C | Controls the exothermicity of the reaction with thionyl chloride. [4][9] |
| Overall Yield | ~75-80% (based on 5-CVC) | High efficiency for a multi-step, one-pot process. [2] |
Conclusion
The application of phase transfer catalysis provides a superior synthetic route to this compound. By employing a catalyst like tetrabutylammonium bromide, the challenging cyanation of 1,4-dichlorobutane can be performed efficiently and safely in a biphasic system. This enables a streamlined one-pot process that integrates subsequent hydrolysis and chlorination steps without the need for isolating intermediates. The result is a high-yield, scalable, and more environmentally benign methodology compared to traditional approaches. This protocol offers a robust foundation for researchers and process chemists in the pharmaceutical and agrochemical industries to produce this vital chemical intermediate.
References
- Source: Google Patents (CN102153459B)
- Source: Google Patents (CN103193615A)
- Title: Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis Source: Taylor & Francis Online (Synthetic Communic
- Title: Acyl chloride Source: Wikipedia URL:[Link]
- Title: Phase-transfer c
- Title: Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals (International Journal of Applied and N
- Title: Understanding Phase Transfer Catalysis: A Key to Efficient Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
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Application Note: Laboratory-Scale Purification of 5-Chlorovaleryl Chloride
Abstract
5-Chlorovaleryl chloride (5-CVC) is a critical bifunctional reagent used extensively in the synthesis of pharmaceutical intermediates, notably as a building block for drugs like Cilostazol and Apixaban, and in the development of specialty chemicals.[1][2] The purity of 5-CVC is paramount, as contaminants can lead to deleterious side reactions, impact yield, and introduce impurities into the final active pharmaceutical ingredient (API). This document provides a comprehensive, field-proven protocol for the laboratory-scale purification of this compound using fractional vacuum distillation. It includes detailed methodologies for the procedure, purity assessment via analytical techniques, and essential safety and handling protocols.
Introduction: The Imperative for High-Purity 5-CVC
This compound, with its terminal alkyl chloride and reactive acyl chloride moieties, is a versatile molecular linker. However, its synthesis, commonly via the reaction of 5-chlorovaleric acid with a chlorinating agent like thionyl chloride (SOCl₂), often results in a crude product containing several impurities.[1][3]
Common Impurities Include:
-
Unreacted 5-Chlorovaleric Acid (5-CVA): The primary precursor and a major degradant upon exposure to moisture.[4]
-
Residual Thionyl Chloride: Excess reagent from the synthesis step.[5]
-
Solvent Residues: From the reaction or initial workup.
-
Side-Reaction Byproducts: Such as anhydrides or polymeric materials.[6]
-
Related Impurities: Including 4-pentenoyl chloride or 4-chlorovaleryl chloride.[4]
These impurities can compete in subsequent reactions, leading to a complex product mixture that is difficult to purify. Therefore, an effective purification step is not just recommended; it is essential for ensuring the integrity and success of the synthetic route. Fractional vacuum distillation is the method of choice, as it allows for separation based on boiling points at a reduced temperature, thereby preventing thermal degradation of the acyl chloride.[7]
Physicochemical Properties & Critical Safety Considerations
This compound is a combustible, corrosive, and moisture-sensitive liquid.[8] Strict adherence to safety protocols is mandatory.
| Property | Value | Source |
| Molecular Formula | C₅H₈Cl₂O | [9] |
| Molecular Weight | 155.02 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 198 °C (atm) | |
| 80 °C (pressure not specified) | [10] | |
| 38-39 °C / 0.15 mmHg | ||
| 75-76 °C / 71 mmHg (0.095 MPa) | [1] | |
| Density | ~1.21 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.464 | |
| Flash Point | 91 °C (195.8 °F) |
Safety Precautions:
-
Work Area: All manipulations must be conducted inside a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., butyl rubber).[12]
-
Moisture Sensitivity: 5-CVC reacts vigorously with water to produce corrosive hydrochloric acid and 5-chlorovaleric acid.[13] All glassware must be oven- or flame-dried, and the reaction/distillation should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
Spill & Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] Have an appropriate spill kit (e.g., absorbent, non-reactive material like sand or vermiculite) readily available. Do not use water to extinguish fires; use dry chemical, CO₂, or alcohol-resistant foam.[12]
Principle of Purification: Fractional Vacuum Distillation
The high atmospheric boiling point of 5-CVC (~198 °C) makes it susceptible to decomposition at elevated temperatures.[14] By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that preserves the molecule's integrity. A fractionating column (e.g., Vigreux) is inserted between the distillation flask and the condenser. This column provides a large surface area for a series of successive distillations (condensation-vaporization cycles), which allows for the efficient separation of components with close boiling points, such as 5-CVC and higher-boiling impurities.[3]
Detailed Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Round-bottom flasks (distilling and receiving flasks)
-
Vigreux column (20-30 cm, jacketed or unjacketed)
-
Distillation head with thermometer adapter
-
Liebig or Allihn condenser
-
Vacuum adapter with receiving flask connector
-
Glass thermometer or thermocouple
-
Heating mantle with stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump (oil or diaphragm) with tubing
-
Cold trap (for protecting the pump)
-
Inert gas line (N₂ or Ar)
-
Schlenk flasks for fraction collection
-
All glassware must be thoroughly dried in an oven ( >120 °C) overnight and assembled while hot under a stream of inert gas.
Visualization of the Purification Workflow
The overall process, from crude material to purified, validated product, is outlined below.
Caption: Workflow for the purification and validation of this compound.
Apparatus Setup
A correctly assembled apparatus is critical for a safe and efficient distillation.
Caption: Schematic of a fractional vacuum distillation apparatus.
Step-by-Step Distillation Protocol
-
Charging the Flask: Place a magnetic stir bar into the dried distilling flask. Charge the flask with the crude this compound (do not fill more than two-thirds full).
-
Assembly: Assemble the distillation apparatus as shown in the diagram above, ensuring all joints are properly sealed with high-vacuum grease.
-
Inert Atmosphere: Purge the entire system with inert gas for 5-10 minutes.
-
Initiate Cooling and Stirring: Start the flow of cold water through the condenser and begin stirring the contents of the distilling flask.
-
Apply Vacuum: Slowly and carefully apply the vacuum. The liquid may begin to bubble or "bump" as dissolved gases are removed. It is crucial to apply the vacuum before heating to prevent violent bumping of the hot liquid.
-
Heating: Once a stable vacuum is achieved, begin gently heating the distilling flask.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities like residual thionyl chloride or solvents. The vapor temperature will be low and unstable.
-
Main Fraction: As the temperature stabilizes at the boiling point of 5-CVC at the given pressure (e.g., 75-76 °C at ~71 mmHg), switch to a new, clean receiving flask.[1] Collect the pure product while the vapor temperature remains constant.
-
Final Fraction: If the temperature begins to rise again or the distillation rate slows significantly, stop the distillation. The residue in the flask contains high-boiling impurities.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely to room temperature. Slowly and carefully release the vacuum by reintroducing the inert gas. Never release the vacuum while the system is hot.
-
Storage: Transfer the purified fractions to clean, dry Schlenk flasks or amber bottles with PTFE-lined caps. Purge with inert gas before sealing and store in a cool, dry, well-ventilated place.[8]
Purity Assessment and Characterization
The purity of the collected fractions must be verified analytically. For highly reactive acyl chlorides, derivatization is often employed for GC analysis.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis can be challenging, but a derivatization method (e.g., with methanol to form the more stable methyl 5-chlorovalerate) can be used to quantify impurities.[4][15] This method allows for the separation and identification of the main product and key related impurities.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a direct, non-destructive method for structural confirmation and purity assessment.
-
¹H NMR (CDCl₃): Expected chemical shifts (δ, ppm). The absence of a broad peak around 11-12 ppm confirms the removal of the 5-chlorovaleric acid precursor.
-
~2.9 ppm (triplet, 2H, -CH₂COCl)
-
~3.6 ppm (triplet, 2H, -CH₂Cl)
-
~1.8-2.0 ppm (multiplet, 4H, internal methylenes)
-
-
¹³C NMR (CDCl₃): Expected chemical shifts (δ, ppm).
-
~173 ppm (C=O)
-
~46 ppm (-CH₂COCl)
-
~44 ppm (-CH₂Cl)
-
~32 ppm, ~23 ppm (internal methylenes)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for confirming the presence of the acyl chloride functional group.
-
Strong C=O stretch: A characteristic sharp, strong absorption band is expected in the region of 1790-1815 cm⁻¹ . This high frequency is distinctive for acyl chlorides.[16][17]
-
Absence of broad O-H stretch: The disappearance of the broad carboxylic acid O-H stretch (typically ~2500-3300 cm⁻¹) indicates successful conversion and purification.
| Analytical Technique | Key Feature for Purity Confirmation | Expected Result for Pure 5-CVC |
| GC-MS | Peak Purity | >98% (as methyl ester derivative) |
| ¹H NMR | Absence of 5-CVA | No broad singlet >10 ppm |
| FTIR | C=O Stretch Position | Strong, sharp peak at ~1800 cm⁻¹[13] |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Unstable Boiling | Vacuum applied too quickly; heating too rapid; insufficient stirring/no boiling chips. | Apply vacuum slowly before heating; heat gradually; ensure vigorous stirring. |
| Poor Vacuum | Leaks in the system; pump malfunction. | Check all joints and tubing for leaks; ensure cold trap is effective; check pump oil. |
| No Product Distilling | Temperature too low for the applied vacuum; blockage in the column. | Check vacuum level and slowly increase heating; ensure column is not flooded. |
| Product is Colored | Thermal decomposition; impurities present. | Ensure vacuum is low enough to keep pot temperature down; check for leaks. |
Conclusion
The fractional vacuum distillation method described herein is a robust and reliable technique for obtaining high-purity this compound on a laboratory scale. Careful attention to anhydrous conditions, strict adherence to safety protocols, and analytical verification of the final product are essential for ensuring the quality required for demanding applications in pharmaceutical and chemical synthesis.
References
- Infrared spectra of acid chlorides. (n.d.). Chemistry LibreTexts.
- Acyl chloride. (n.d.). Wikipedia.
- Making Acyl Chlorides (Acid Chlorides). (2023). Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University.
- Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts.
- Analysis of the FTIR spectrum of HCl. (n.d.). University of California, Berkeley College of Chemistry.
- Material Safety Data Sheet - this compound, 96%. (n.d.). Cole-Parmer.
- PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. (n.d.). Midac Corporation.
- Preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide.
- MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD. (n.d.). Cleanchem Laboratories.
- 9.2: FTIR spectrum of HCl. (2023). Chemistry LibreTexts.
- MSDS - 5-chlorovaleroyl chloride working standard. (n.d.). K. M. PHARMA SOLUTION PRIVATE LIMITED.
- This compound - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- This compound. (n.d.). PubChem.
- Novel synthesizing method of 5-chloro valeryl chloride. (2013). Google Patents.
- Acid chlorides. (n.d.). Fiveable.
- Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. (n.d.). Chemical Communications (RSC Publishing).
- Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. (2010). PubMed.
- Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. (2010). ResearchGate.
- BASF 5-Chlorovalerylchloride. (n.d.). Look Polymers.
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Troubleshooting & Optimization
Technical Support Center: Managing the Moisture Sensitivity of 5-Chlorovaleryl Chloride
Welcome to the technical support center for 5-chlorovaleryl chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent in their synthetic endeavors. As a highly reactive acylating agent, this compound's efficacy is intrinsically linked to the stringent control of moisture.[1][2] This guide provides in-depth, field-proven insights into managing its moisture sensitivity, troubleshooting common issues, and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound to prevent moisture-induced degradation.
Q1: What are the immediate signs that my this compound has been compromised by moisture?
A1: The most immediate sign is the evolution of hydrogen chloride (HCl) gas upon opening the container, which can be observed as fuming in the presence of atmospheric moisture.[3] A pungent, irritating odor will also be noticeable.[2] Visually, the liquid may appear cloudy or have a yellowish tint, which could indicate the presence of impurities or degradation products.[1][4]
Q2: How should this compound be properly stored to minimize moisture exposure?
A2: Proper storage is critical. It should be kept in a tightly sealed container, preferably the original manufacturer's bottle, with the cap securely fastened.[5][6] The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as water, alcohols, and strong bases.[1][5][7] Storing the container under an inert atmosphere, such as nitrogen or argon, is highly recommended to create a moisture-free environment.[6][8]
Q3: I suspect my this compound has degraded. What is the primary degradation product?
A3: The primary degradation product from exposure to moisture is 5-chlorovaleric acid.[9][10][11] This occurs through a hydrolysis reaction where water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[9]
Q4: Can I use a solvent from a previously opened bottle for my reaction with this compound?
A4: It is strongly advised to use anhydrous solvents from a freshly opened bottle or a solvent that has been properly dried and stored over molecular sieves. Solvents can readily absorb atmospheric moisture, which will then react with the this compound, leading to reduced yield and the formation of byproducts.[12][13]
Troubleshooting Guide: Experimental Challenges
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving this compound, with a focus on problems arising from its moisture sensitivity.
Issue 1: Low or No Yield of the Desired Product
Low or non-existent yields are frequently traced back to the deactivation of the this compound by moisture.
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting your experiment, visually inspect the this compound for any signs of degradation as mentioned in the FAQs. If degradation is suspected, it is best to use a fresh bottle.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at a high temperature for several hours and cooling in a desiccator.[12] Reactions should be conducted under a positive pressure of an inert gas like nitrogen or argon.[13]
-
Solvent Quality Check: Use only anhydrous grade solvents. If you are using a solvent from a bottle that has been opened multiple times, consider that it may have absorbed moisture.
-
Reaction with Nucleophiles: Remember that this compound is highly reactive towards a variety of nucleophiles, not just water. Alcohols and amines will readily react to form esters and amides, respectively.[2][9] Ensure your reaction setup is free from these contaminants.
Issue 2: Formation of an Insoluble White Precipitate
The appearance of an unexpected white precipitate can often be attributed to the formation of 5-chlorovaleric acid.
Causality and Resolution:
-
Mechanism: As this compound hydrolyzes, it forms 5-chlorovaleric acid. While this compound is soluble in many nonpolar organic solvents, 5-chlorovaleric acid may have lower solubility, causing it to precipitate out of the reaction mixture.
-
Confirmation: The identity of the precipitate can be confirmed by isolating it and analyzing it using techniques such as NMR or melting point analysis.
-
Prevention: The preventative measures are the same as for avoiding low yields: maintain strict anhydrous conditions throughout the experimental setup and execution.
Issue 3: Inconsistent Reaction Rates or Stalled Reactions
Variability in reaction times or reactions that fail to proceed to completion can be a subtle indicator of moisture contamination.
Logical Analysis:
-
Stoichiometry Imbalance: If a portion of the this compound has been hydrolyzed, the actual amount of active reagent is lower than what was measured. This alters the stoichiometry of the reaction, potentially leading to incomplete conversion of the starting material.
-
Catalyst Deactivation: In reactions that utilize moisture-sensitive catalysts, such as Lewis acids in Friedel-Crafts acylations, trace amounts of water can deactivate the catalyst, thereby slowing down or halting the reaction.[14]
Experimental Protocols
To underscore the importance of meticulous experimental technique, a general protocol for handling this compound is provided below.
Protocol: General Handling and Dispensing of this compound
-
Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent. Assemble the glassware while still warm and purge with a stream of dry nitrogen or argon.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the procedure. This can be achieved using a balloon filled with nitrogen or argon attached to the reaction vessel via a needle.
-
Dispensing: Pierce the septum of the this compound bottle with a dry needle connected to the inert gas line to equalize the pressure. Use a clean, dry syringe to withdraw the desired volume of the reagent.
-
Addition: Add the this compound dropwise to the reaction mixture, especially for exothermic reactions.
-
Cleaning: After use, carefully quench any residual this compound in the syringe by drawing up and expelling an inert solvent like anhydrous dichloromethane, followed by a quench with a suitable alcohol like isopropanol in a separate container.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound relevant to its handling and reactivity.
| Property | Value | Reference |
| Molecular Formula | C5H8Cl2O | [7][15] |
| Molecular Weight | 155.02 g/mol | [7][15] |
| Appearance | Colorless to slightly yellow liquid | [1][2][4] |
| Boiling Point | 38-39 °C at 0.15 mm Hg | [4][16] |
| Density | 1.206 g/mL at 20 °C | [4] |
| Flash Point | 90 °C (194 °F) | [1] |
| Moisture Sensitivity | Highly sensitive; reacts with water | [1][2][5] |
| Incompatible Materials | Water, alcohols, strong bases, oxidizing agents, amines | [1][7] |
Visualizing the Hydrolysis Pathway
To visually represent the detrimental effect of moisture, the following diagram illustrates the hydrolysis of this compound.
Caption: Hydrolysis of this compound.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting experiments where moisture contamination is suspected.
Caption: Troubleshooting workflow for moisture-sensitive reactions.
References
- Material Safety Data Sheet - this compound, 96%. (n.d.). Cole-Parmer.
- MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD. (n.d.). Cleanchem Laboratories.
- Acyl chloride. (2025, August 3). Sciencemadness Wiki.
- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Chemlyte.
- Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. (2010, November 2). PubMed.
- 5-Chlorovaleroyl chloride-1575-61-7. (n.d.). Sonal.
- Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. (2025, August 7). ResearchGate.
- Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH&Co.KG.
- ICSC 0210 - ACETYL CHLORIDE. (n.d.). Inchem.org.
- Acid chlorides | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method. (n.d.). Google Patents.
- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride. (n.d.). Google Patents.
- A kind of preparation method of 5-chloropentanoyl chloride. (n.d.). Eureka | Patsnap.
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Technical Support Center: 5-Chlorovaleryl Chloride Handling and Reaction Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on the use of 5-chlorovaleryl chloride, with a core focus on preventing its hydrolysis—a critical factor for reaction success. As a bifunctional reagent, this compound is invaluable for introducing the 5-chlorovaleryl moiety in the synthesis of complex molecules, including pharmaceutical candidates like Apixaban.[1][2][3] However, its high reactivity, particularly the acyl chloride group's sensitivity to moisture, presents significant handling challenges.[1][4]
This resource is structured as a series of troubleshooting and FAQ-style questions to directly address the common issues encountered in the lab. Our goal is to equip you with the knowledge to not only solve problems but to prevent them, ensuring the integrity of your experiments and the reliability of your results.
Section 1: Troubleshooting Guide - When Things Go Wrong
This section addresses problems that may arise during or after your reaction, with a focus on identifying and rectifying issues related to hydrolysis.
Q1: My reaction yield is significantly lower than expected, and I've isolated a water-soluble, acidic byproduct. What happened?
A1: This is a classic sign of hydrolysis. This compound reacts readily with water, even trace amounts in your solvent or on glassware, to form 5-chlorovaleric acid and hydrogen chloride (HCl) gas.[1] The acyl chloride functional group is highly electrophilic, making it a prime target for nucleophilic attack by water.[1][5] The resulting 5-chlorovaleric acid is typically unreactive under the conditions intended for the acyl chloride, leading to low yields of your desired product.
Causality Explained: The carbonyl carbon in an acyl chloride is electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[5] Water, acting as a nucleophile, attacks this carbon. This leads to a nucleophilic acyl substitution reaction that replaces the chloride leaving group with a hydroxyl group, forming the carboxylic acid.[1][5][6]
Immediate Actions:
-
Isolate and Characterize: Confirm the identity of the byproduct as 5-chlorovaleric acid using analytical techniques such as NMR, IR spectroscopy (look for a broad O-H stretch), or mass spectrometry.
-
Review Your Protocol: Critically assess your experimental setup for potential sources of moisture. Did you use anhydrous solvents? Was your glassware properly dried? Was the reaction run under an inert atmosphere?
Q2: I noticed white fumes and a sharp, acidic smell when I opened the Dthis compound bottle or transferred the reagent. Should I be concerned?
A2: Yes, this is a direct indication of hydrolysis upon contact with atmospheric moisture.[7] The fumes you observe are hydrogen chloride (HCl) gas, which is released as a byproduct of the reaction between the acyl chloride and water vapor in the air.[4][7] This not only means your reagent is degrading but also poses a significant safety hazard, as HCl is corrosive and can cause severe respiratory tract irritation.[8][9]
Immediate Actions:
-
Safety First: Handle the reagent exclusively in a well-ventilated fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]
-
Minimize Exposure: Work quickly and efficiently to minimize the time the bottle is open. Use a dry syringe or cannula for transfers under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Proper Storage: After use, ensure the container is tightly sealed to prevent further ingress of moisture.[8][10] Storing the reagent in a desiccator or a dry, inert atmosphere glovebox is highly recommended.
Q3: How can I test if my solvent or glassware is dry enough for the reaction?
A3: Visual inspection is not sufficient. Solvents that appear clear can still contain enough water (measured in parts-per-million, ppm) to ruin a moisture-sensitive reaction.
For Solvents:
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in organic solvents.[11] For most reactions with acyl chlorides, a water content of <50 ppm is desirable.
-
Chemical Indicators: A common qualitative test for ethereal solvents (like THF or diethyl ether) is the sodium-benzophenone indicator. A persistent deep blue or purple color indicates the solvent is anhydrous and oxygen-free. Note: This method is a chemical reaction and should be handled with care.
For Glassware:
-
Proper Drying is Key: The most reliable method is to flame-dry the glassware under vacuum or a stream of inert gas just before use. Oven-drying at >150°C for several hours is also effective, but the glassware must be allowed to cool to room temperature in a desiccator or under an inert atmosphere to prevent re-adsorption of moisture.[12]
Section 2: Proactive Prevention & Best Practices (FAQs)
The best way to deal with hydrolysis is to prevent it from happening. This section provides a framework for best practices in handling, storage, and reaction setup.
Q1: What are the ideal storage and handling conditions for this compound?
A1: Proper storage is the first line of defense against degradation.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like bases, alcohols, and oxidizing agents.[8][9] The storage area should be designated for corrosive materials.[8][9] Many safety data sheets recommend storing it under an inert gas.[10]
-
Handling: Always handle this reagent under an inert atmosphere, such as in a glovebox or using a Schlenk line.[12][13] This minimizes contact with air and moisture.[9] Use dry, clean syringes and needles for transferring the liquid.
Q2: Which solvents are recommended for reactions with this compound, and how should they be prepared?
A2: Only aprotic, non-nucleophilic solvents should be used. Protic solvents like water and alcohols will react with the acyl chloride.[14]
Recommended Solvents:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Toluene
-
Acetonitrile
Solvent Preparation: Commercially available anhydrous solvents are often sufficient. However, for highly sensitive reactions, it is best to dry them in-house. A common and effective method is to pass the solvent through a column of activated alumina or to let it stand over a drying agent.[11][15]
| Solvent | Common Drying Agent(s) | Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill from CaH₂ under N₂. CaH₂ is a reactive drying agent that chemically destroys water.[15] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone or Activated Molecular Sieves | Distill from Na/benzophenone for an anhydrous, oxygen-free solvent. Activated 3Å molecular sieves are a safer, effective alternative.[11] |
| Toluene | Sodium/Benzophenone or Calcium Hydride (CaH₂) | Can be effectively dried using similar methods to THF.[11] |
| Acetonitrile | Calcium Hydride (CaH₂) then Phosphorus Pentoxide (P₄O₁₀) | Requires a two-step drying process for optimal dryness. |
Always consult safety protocols before working with reactive drying agents like sodium metal or metal hydrides.
Q3: Can you provide a step-by-step protocol for setting up a reaction under anhydrous conditions?
A3: Absolutely. Using a Schlenk line or similar inert gas manifold is standard practice.[12]
Protocol: Basic Anhydrous Reaction Setup
-
Glassware Preparation: Assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel). Ensure they are clean and then either oven-dry (>150°C for at least 4 hours) or flame-dry under vacuum.
-
Assembly & Purging: Quickly assemble the glassware while still hot and immediately connect it to a Schlenk line. Purge the system by alternating between vacuum and an inert gas (Nitrogen or Argon) at least three times to remove atmospheric air and moisture.[12]
-
Solvent Transfer: Transfer your anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Reagent Addition: If your substrate is a stable solid, it can be added to the flask during initial assembly. If it is a liquid or moisture-sensitive, add it via a dry syringe through a rubber septum.
-
Addition of this compound: Add the this compound dropwise via a dry syringe to the stirred reaction mixture. Maintain a positive pressure of inert gas throughout the entire process.
-
Reaction Monitoring: Maintain the inert atmosphere for the duration of the reaction.
Visual Guides & Diagrams
To further clarify these critical concepts, the following diagrams illustrate the chemical pathways and recommended experimental workflows.
Diagram 1: The Hydrolysis Reaction Pathway
This diagram shows the nucleophilic attack of water on the electrophilic carbonyl carbon of this compound, leading to the undesired formation of 5-chlorovaleric acid.
Caption: The undesired hydrolysis pathway of this compound.
Diagram 2: Anhydrous Reaction Workflow
This flowchart outlines the critical steps for successfully setting up a reaction that excludes atmospheric moisture.
Caption: Recommended workflow for setting up an anhydrous reaction.
References
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Delloyd's Lab-Tech Chemistry Resource. [Link]
- ChemistrySteps. (n.d.). Drying Agents - Removing water from organic solvents. ChemistrySteps. [Link]
- Scribd. (n.d.). Drying Agents for Organic Solvents. Scribd. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 96%. Cole-Parmer. [Link]
- Chemistry LibreTexts. (2024). 3.2: Drying Agents. Chemistry LibreTexts. [Link]
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. [Link]
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD.
- Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. [Link]
- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade. LookChem. [Link]
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Leiden University. [Link]
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]
- Google Patents. (n.d.). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
- MDPI. (2021). Moisture Removal Techniques for a Continuous Emission Monitoring System: A Review. MDPI. [Link]
- KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. KPU Pressbooks. [Link]
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
- Reddit. (2025).
- Google Patents. (n.d.). CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.
- Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]
- SAVL. (n.d.). 5-Chlorovaleroyl chloride-1575-61-7. SAVL. [Link]
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Technical Support Center: Synthesis of 5-Chlorovaleryl Chloride
Welcome to the technical support resource for the synthesis of 5-chlorovaleryl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. Instead of a rigid protocol, this center provides a dynamic question-and-answer-based troubleshooting framework, grounded in mechanistic insights and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product is wet and fumes in the air. Analysis shows it's contaminated with 5-chlorovaleric acid. What went wrong?
Answer: This is the most common issue and points directly to hydrolysis. This compound is highly reactive towards nucleophiles, especially water.[1][2]
-
Core Problem: Exposure to moisture. The acyl chloride functional group readily reacts with water in a nucleophilic acyl substitution reaction to regenerate the starting carboxylic acid (5-chlorovaleric acid) and hydrogen chloride (HCl) gas, which is what you observe as fumes.[1]
-
Troubleshooting & Prevention:
-
Anhydrous Reagents and Glassware: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent).
-
Inert Atmosphere: The reaction should be conducted entirely under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Chlorinating Agent Quality: Ensure your chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh. Old bottles that have been opened multiple times may be contaminated with HCl and other hydrolysis products.
-
Work-up Procedure: Avoid aqueous work-ups. The product is typically isolated by direct distillation of the reaction mixture after the reaction is complete.
-
Question 2: The yield of my reaction is low, and I've isolated a significant amount of a high-boiling point byproduct. What could it be?
Answer: This depends heavily on your synthetic route. Let's break it down by the most common starting materials.
Scenario A: Starting from 1,4-Dichlorobutane
-
Causality: The synthesis from 1,4-dichlorobutane proceeds via a dinitrile intermediate. In the initial cyanation step, some of the 1,4-dichlorobutane can react with cyanide ions at both ends to form adiponitrile, alongside the desired 5-chlorovaleronitrile.[2][4] This dinitrile is then carried through the subsequent hydrolysis and chlorination steps, ultimately yielding adipoyl chloride as a significant impurity.[1][3]
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Carefully control the stoichiometry during the initial cyanation step to favor mono-substitution.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium bromide can improve the selectivity and reaction rate.[1][3]
-
Purification: Adipoyl chloride has a higher boiling point than this compound. Careful fractional distillation under reduced pressure is essential to separate the two products.[3]
-
Scenario B: Starting from 5-Chlorovaleric Acid
-
Probable Side Product: 5-Chlorovaleric anhydride.
-
Causality: This can occur if the amount of chlorinating agent is insufficient. The initially formed this compound is highly reactive and can be attacked by a molecule of unreacted 5-chlorovaleric acid (acting as a nucleophile) to form the corresponding anhydride.
-
Troubleshooting & Prevention:
-
Stoichiometry of Chlorinating Agent: Use a slight excess (typically 1.1 to 1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride) to ensure all the carboxylic acid is converted.
-
Order of Addition: Adding the carboxylic acid slowly to the chlorinating agent (rather than the reverse) can sometimes minimize this side reaction by ensuring the acid is always in the presence of excess chlorinating agent.
-
Question 3: I am using thionyl chloride (SOCl₂) for the chlorination. The reaction is sluggish and requires a lot of heat. Is this normal?
Answer: While some heating may be required, a very sluggish reaction can indicate an issue. The reaction of a carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate, which then collapses to the acyl chloride, SO₂, and HCl.[5][6][7]
-
Probable Causes:
-
Purity of Starting Material: Impurities in your 5-chlorovaleric acid could be interfering with the reaction.
-
Absence of a Catalyst: While often not strictly necessary, catalytic amounts of N,N-dimethylformamide (DMF) are known to significantly accelerate the reaction. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent activating agent.
-
-
Troubleshooting & Optimization:
-
Add Catalytic DMF: Add a few drops of DMF to your reaction mixture. You should observe a noticeable increase in the rate of gas evolution (SO₂ and HCl). Be cautious, as the reaction can become much more vigorous.
-
Temperature Control: The reaction temperature can be optimized. Typically, reactions are run at room temperature or gently heated to 40-60°C.[8][9] Pushing the temperature too high can lead to decomposition and darker product color.
-
Question 4: Should I use thionyl chloride or oxalyl chloride? What are the trade-offs?
Answer: Both are excellent reagents for this conversion, and the choice often depends on scale, desired purity, and substrate sensitivity.[10]
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂ (gas), HCl (gas)[10][11] | CO₂ (gas), CO (gas), HCl (gas)[12] |
| Reactivity | Highly reactive. Can sometimes lead to charring or rearrangement with sensitive substrates. | Generally milder and more selective.[13][14] Often preferred for complex or acid-sensitive molecules. |
| Conditions | Often requires gentle heating. Reaction can be accelerated with catalytic DMF. | Typically runs at room temperature or below. Often requires a catalyst (DMF). |
| Cost | Generally less expensive and used for larger-scale industrial synthesis.[14] | More expensive, often used in smaller-scale laboratory and pharmaceutical synthesis.[10][14] |
| Safety Note | Highly corrosive and toxic. Reacts violently with water. | Also highly corrosive and toxic. Can generate a potent carcinogenic byproduct in the presence of DMF, though this is a minor pathway.[10][14] |
Recommendation: For general-purpose synthesis of this compound on a lab scale, thionyl chloride is usually sufficient and cost-effective. If you are working with a particularly sensitive downstream application or have had issues with byproducts, the milder conditions offered by oxalyl chloride (with catalytic DMF) are a superior choice.[13]
Visualizing the Chemistry: Key Pathways
To better understand the process, the following diagrams illustrate the primary synthesis pathway and a critical side reaction.
Caption: Primary synthesis of this compound using thionyl chloride.
Caption: Formation of adipoyl chloride side product from 1,4-dichlorobutane.
Experimental Protocols
Protocol 1: Synthesis from 5-Chlorovaleric Acid using Thionyl Chloride
This protocol is a representative procedure for laboratory-scale synthesis.
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Charging the Flask: To the flask, add 5-chlorovaleric acid (1.0 eq).
-
Addition of Thionyl Chloride: Under nitrogen, add thionyl chloride (1.2 eq) to the flask. The addition can be done at room temperature. For larger scales, cooling in an ice bath during addition is recommended.
-
Reaction: Stir the mixture at room temperature. Gas evolution (HCl, SO₂) should be apparent.[11] If the reaction is slow, add 1-2 drops of DMF.
-
Heating (Optional): Gently heat the reaction mixture to 50-60°C for 2-3 hours to drive the reaction to completion.[8] The end of the reaction is indicated by the cessation of gas evolution.
-
Isolation: The product is typically isolated by vacuum distillation. First, any excess thionyl chloride (b.p. 76°C) is removed, often at atmospheric pressure or under a slight vacuum. Then, the system is subjected to a higher vacuum to distill the this compound (b.p. 38-39°C at 0.15 mmHg).[15]
Protocol 2: Purification by Fractional Vacuum Distillation
This is critical for separating the desired product from less volatile impurities like adipoyl chloride or unreacted starting material.
-
Apparatus: Set up a fractional distillation apparatus (a distillation flask, a fractionating column like a Vigreux column, a condenser, a receiving flask, and a vacuum adapter). Ensure all joints are properly sealed with vacuum grease.
-
Crude Product: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump, protected by a cold trap.
-
Distillation: Gently heat the distillation flask using a heating mantle.
-
Fore-run: Collect the first fraction, which will contain any residual low-boiling solvents or excess thionyl chloride.
-
Product Fraction: Collect the fraction that distills at the expected boiling point of this compound at the measured pressure (e.g., ~75-76°C at ~12 mmHg or 0.095 MPa).[8]
-
High-Boiling Residue: Stop the distillation once the temperature starts to rise significantly or the distillation rate drops. The residue in the flask will contain higher-boiling impurities like adipoyl chloride or anhydride.
-
-
Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere and refrigerated to prevent degradation.
References
- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents. (n.d.). Google Patents.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015). YouTube.
- Making acid chlorides from carboxylic acids. (n.d.). Chemistry-Blog.
- US3940439A - Acid chloride synthesis - Google Patents. (n.d.). Google Patents.
- Reaction of Carboxylic Acids with Thionyl Chloride. (2013). YouTube.
- How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016). ResearchGate.
- CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents. (n.d.). Google Patents.
- CN107827740A - The method that one kettle way prepares 5 chlorine valeric chlorides and Adipoyl Chloride simultaneously - Google Patents. (n.d.). Google Patents.
- Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts.
- 5.9: Getting Towed Uphill. (2022). Chemistry LibreTexts.
- Reaction of Carboxylic acid with Thionyl chloride. (2023). YouTube.
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- 13. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
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- 15. This compound | 1575-61-7 [chemicalbook.com]
identifying and minimizing byproducts in Friedel-Crafts acylation
Technical Support Center: Friedel-Crafts Acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize acylation reactions. Here, we address common experimental challenges, explain the underlying chemical principles, and provide validated protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides in-depth answers to common issues encountered during Friedel-Crafts acylation, focusing on the identification and minimization of byproducts.
Issue 1: Low or No Product Yield
Question: My Friedel-Crafts acylation is resulting in a very low yield or failing completely. What are the primary causes and how can I resolve this?
Answer: Low conversion is a frequent issue and can typically be traced back to a few critical factors related to reactants and catalysts.
Root Cause Analysis:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the aromatic ring is deactivated and will not be nucleophilic enough to attack the acylium ion.[1][2] Friedel-Crafts reactions generally fail with compounds like nitrobenzene.[3]
-
Catalyst Inactivity: The Lewis acid catalysts used (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture.[1][4][5] Any water in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[5]
-
Insufficient Catalyst Loading: The ketone product of the acylation forms a stable complex with the Lewis acid catalyst.[1][5][6] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required, rather than a catalytic amount.[1][6][7]
-
Incompatible Functional Groups: Aromatic rings bearing -NH₂, -NHR, or -NR₂ groups are unsuitable for Friedel-Crafts acylation. The lone pair on the nitrogen atom complexes with the Lewis acid, creating a strongly deactivating ammonium species.[3] Phenols can also be problematic due to coordination with the Lewis acid and over-activation, though protecting the hydroxyl group can mitigate this.[1]
Troubleshooting Workflow:
Issue 2: Formation of Multiple Isomeric Products
Question: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
Answer: The formation of isomers is governed by the electronic and steric properties of the substituents already present on the aromatic ring.
Root Cause Analysis:
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) are ortho/para directors, while electron-withdrawing groups are meta directors.[8] This is a fundamental principle of electrophilic aromatic substitution.
-
Steric Hindrance: Bulky substituents on either the aromatic ring or the acylating agent can hinder substitution at the ortho position, leading to a higher proportion of the para product.
-
Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio. In some cases, higher temperatures can lead to less selective reactions or even isomerization of products.
Strategies for Improving Regioselectivity:
-
Catalyst Choice: The size of the Lewis acid catalyst can influence the steric environment around the reaction center. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) may alter the ortho/para ratio.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediate sigma complex, which can in turn affect isomer distribution.
-
Temperature Control: Running the reaction at the lowest feasible temperature that allows for a reasonable reaction rate often improves selectivity. Start reactions at 0°C and monitor for conversion before considering heating.[4]
Data Presentation: Regioselectivity in the Acylation of Toluene
| Catalyst | Solvent | Temperature (°C) | Ortho:Para Ratio |
| AlCl₃ | CS₂ | 0 | 1 : 9 |
| AlCl₃ | Nitrobenzene | 25 | 1 : 4 |
| FeCl₃ | Dichloromethane | 25 | 1 : 7 |
Note: Data is illustrative and actual ratios will vary based on specific reaction conditions.
Issue 3: Polyacylation Byproducts
Question: I am observing di-acylated or even tri-acylated products. Isn't Friedel-Crafts acylation supposed to prevent this?
Answer: You are correct; polyacylation is much less common in acylation than in alkylation. However, it is not impossible under certain conditions.
Mechanistic Explanation:
The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[1][6][9][10] This makes the monoacylated product significantly less reactive than the starting material, effectively preventing a second acylation.[7][11][12]
Potential Causes for Observed "Polyacylation":
-
Highly Activated Substrate: If your starting aromatic ring is extremely electron-rich (e.g., a phenol or aniline derivative), the deactivating effect of one acyl group may not be sufficient to prevent a second addition, especially under harsh conditions (high temperature, long reaction time).[1][9] For such substrates, alternative methods like the Houben-Hoesch reaction may be more suitable.[13]
-
Reaction Stoichiometry: Using a significant excess of the acylating agent and Lewis acid can sometimes force a second acylation, though this is uncommon.
Minimization Protocol:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[9]
-
Optimize Reaction Time: Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent side reactions.
-
Order of Addition: Adding the aromatic substrate slowly to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity.[9]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol describes a standard laboratory procedure for the acylation of anisole with acetyl chloride, a common reaction that demonstrates key principles.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar). Allow to cool to room temperature.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0°C.
-
Substrate Addition: Add anisole (1.0 equivalent) dropwise to the reaction mixture over 30 minutes. Ensure the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and very carefully and slowly pour it over a mixture of crushed ice and concentrated HCl with vigorous stirring.[5] This step is highly exothermic.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[4][5][9]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product (4-methoxyacetophenone).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[9]
Greener Alternatives
The traditional use of stoichiometric, moisture-sensitive Lewis acids and halogenated solvents presents environmental and waste-disposal challenges. Modern research focuses on developing more sustainable alternatives.
-
Solid Acid Catalysts: Reusable solid catalysts like zeolites can promote Friedel-Crafts acylation, simplifying catalyst separation and reducing waste.[14]
-
Alternative Promoters: Methanesulfonic anhydride (MSAA) has been shown to promote the acylation of carboxylic acids, producing minimal waste without metallic or halogenated components.[15]
References
- Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Mattos, M. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry.
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Semantic Scholar. (2010). Cleaner Routes for Friedel-Crafts Acylation.
- StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Singh, S., & Hazra, C. K. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Synthesis.
- Nikpour, M., & Ghorbani-Choghamarani, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
- Zarei, A., et al. (2015). Friedel-Crafts acylation of aromatic compounds. ResearchGate.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
Sources
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. mt.com [mt.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Cleaner Routes for Friedel-Crafts Acylation | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Yields with 5-Chlorovaleryl Chloride
Welcome to the technical support center for 5-chlorovaleryl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields, minimize impurities, and ensure safe handling.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. The question-and-answer format is designed to provide direct and actionable solutions to common problems.
Issue 1: Low or No Product Yield
Q: I am experiencing very low or no yield in my acylation reaction with this compound. What are the potential causes and how can I fix this?
A: Low or no product yield is a common issue that can stem from several factors. Let's break down the likely culprits and their solutions.
-
Moisture Contamination: this compound is highly sensitive to moisture.[1][2] Water will rapidly hydrolyze the acyl chloride to the unreactive 5-chlorovaleric acid, which is a major degradant.[3][4]
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents and ensure your starting materials are as dry as possible.
-
-
Inactive Catalyst (for Friedel-Crafts Reactions): In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) is crucial.[6][7] If it has been improperly stored and exposed to moisture, it will be inactive.
-
Solution: Use a fresh, unopened container of the Lewis acid catalyst. Ensure it is handled in a glovebox or under a dry, inert atmosphere.
-
-
Insufficient Stoichiometry of Catalyst: The product of a Friedel-Crafts acylation, an aryl ketone, can form a complex with the Lewis acid catalyst, rendering it inactive.[5]
-
Inappropriate Reaction Temperature: While many acylations proceed at room temperature, some substrates may require heating to overcome the activation energy. Conversely, highly reactive substrates may require cooling to prevent side reactions.
-
Deactivated Aromatic Substrate (for Friedel-Crafts Reactions): Friedel-Crafts acylations generally fail with aromatic compounds bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[5]
-
Solution: If your substrate is deactivated, you may need to consider an alternative synthetic route.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Formation of Significant Impurities
Q: My reaction is producing the desired product, but I'm also seeing significant impurities. What are the likely side reactions and how can I suppress them?
A: The bifunctional nature of this compound (an acyl chloride and an alkyl chloride) can lead to specific side reactions.
-
Intramolecular Cyclization: Under certain conditions, particularly with heat or in the presence of a Lewis acid, the molecule can undergo intramolecular Friedel-Crafts acylation to form a cyclic ketone (a tetralone derivative if reacting with benzene).
-
Solution: Maintain a lower reaction temperature. The dropwise addition of reactants at a controlled temperature can minimize this side reaction.[6]
-
-
Intermolecular Reactions: The terminal alkyl chloride can react with the aromatic substrate (alkylation) or another molecule of your nucleophile.
-
Solution: Using a milder Lewis acid or optimizing the stoichiometry of the reactants can sometimes favor the desired acylation over alkylation. For reactions with amines or alcohols, using a slight excess of the nucleophile can help ensure the acyl chloride reacts first.
-
-
Hydrolysis Product: As mentioned, the presence of 5-chlorovaleric acid is a common impurity due to hydrolysis.[3][4]
-
Solution: Strict adherence to anhydrous conditions is paramount.[5]
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| 5-Chlorovaleric Acid | Hydrolysis due to moisture | Use anhydrous solvents and reagents; conduct reaction under an inert atmosphere.[3][4][5] |
| Cyclic Ketone | Intramolecular Friedel-Crafts acylation | Maintain lower reaction temperatures; control rate of addition of reagents.[6] |
| Polyacylated Products | Overly reactive substrate | Use a milder Lewis acid; control stoichiometry. |
| Alkylated Byproducts | Reaction at the alkyl chloride terminus | Optimize reaction conditions (temperature, catalyst) to favor acylation. |
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my product from the reaction mixture. What are some effective purification strategies?
A: Purification can be challenging due to the nature of the reactants and byproducts.
-
Work-up Procedure: A careful work-up is crucial. For Friedel-Crafts reactions, the reaction is typically quenched by slowly adding the mixture to ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride complex.[5]
-
Protocol: Standard Quenching and Extraction
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This is a highly exothermic step.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) two to three times.
-
Combine all organic layers and wash with a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Chromatography: Column chromatography is often the most effective method for separating the desired product from closely related impurities.
-
Recommendation: Use a silica gel column with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) to elute your product. The optimal solvent system should be determined by TLC analysis.
-
-
Distillation: If your product is a thermally stable liquid with a boiling point sufficiently different from impurities, vacuum distillation can be an effective purification method.[9]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and safety of this compound.
Q1: How should I properly store this compound?
A: this compound is moisture-sensitive and corrosive.[1][2][10] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents, strong bases, and alcohols.[2] The container must be kept tightly closed to prevent exposure to moisture and air.[1][2] Storage under an inert gas like argon or nitrogen is recommended.[1]
Q2: What are the primary safety hazards associated with this compound?
A: this compound is a combustible liquid that can cause severe skin burns and serious eye damage.[1][10][11] Inhalation of its vapors can cause severe respiratory tract irritation.[2] It is also harmful if swallowed.[1] Upon contact with water or moisture, it can release hydrogen chloride gas, which is also corrosive and toxic.[2]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A: Always handle this compound in a well-ventilated fume hood.[12] The following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[2][12]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[2][12] Ensure gloves are inspected before use.
-
Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate cartridge for acid gases and organic vapors.[1][2]
Q4: What should I do in case of accidental exposure to this compound?
A: Immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Q5: How can I monitor the progress of my reaction involving this compound?
A: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[8] For GC analysis, derivatization of the highly reactive acyl chloride to a more stable ester (e.g., by adding methanol to an aliquot of the reaction mixture) is a common and effective strategy.[3][4]
Reaction Monitoring Workflow
Caption: A general workflow for monitoring reaction progress.
References
- Material Safety Data Sheet - this compound, 96%. Cole-Parmer. [Link]
- MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD.
- CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
- Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. PubMed. [Link]
- CAS 1575-61-7 this compound Impurity. Anant Pharmaceuticals Pvt. Ltd.. [Link]
- CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.
- Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride.
- CAS No : 1575-61-7 | Product Name : this compound.
- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- A kind of preparation method of 5-chloropentanoyl chloride.
- III Analytical Methods. Japan Environment Agency. [Link]
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- 12. cleanchemlab.com [cleanchemlab.com]
stability and long-term storage of 5-chlorovaleryl chloride
Technical Support Center: 5-Chlorovaleryl Chloride
A Guide to Stability, Long-Term Storage, and Experimental Troubleshooting
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: this compound is highly sensitive to moisture.[1][2] Its long-term stability is critically dependent on maintaining anhydrous (water-free) conditions. The primary degradation pathway is hydrolysis, which converts the acyl chloride into 5-chlorovaleric acid and hydrogen chloride (HCl) gas.[3][4] To prevent this, the reagent must be stored in a cool, dry, and well-ventilated area, preferably in a dedicated corrosives cabinet.[1][5] For long-term storage, refrigeration at 2-8°C is recommended.[6] The container must be tightly sealed, and for optimal stability, the headspace should be flushed with an inert gas like nitrogen or argon before sealing.[7][8]
Q2: I opened my bottle of this compound, and it started to fume. Is it still usable?
A2: Fuming upon exposure to air is a characteristic behavior of many reactive acyl chlorides.[9] This occurs when the compound reacts with atmospheric moisture, releasing HCl gas, which then appears as white fumes.[8] While a small amount of fuming upon initial opening is expected, excessive or continuous fuming indicates significant degradation. The reagent may still be usable if the level of contamination with 5-chlorovaleric acid is acceptable for your specific application.[10] However, for sensitive reactions requiring high purity, the reagent should be repurified by distillation or a fresh bottle should be used.
Q3: My this compound has a slight yellow tint. What does this indicate?
A3: A clear, colorless to very slight yellow appearance is considered normal for this product.[1][11] However, a pronounced yellow or brown color can indicate the presence of impurities or degradation over time, potentially due to exposure to air, moisture, or light. It is advisable to assess the purity of a discolored reagent before use in a critical synthesis step.
Q4: What materials are incompatible with this compound?
A4: Due to its high reactivity, this compound is incompatible with a range of substances. Direct contact with water, alcohols, strong bases, and oxidizing agents must be strictly avoided.[1][2][5] It will react violently with these materials. It may also be corrosive to certain metals, so storage in a corrosion-resistant container, such as a glass bottle with a resistant liner or a fluorinated polyethylene drum, is essential.[12][13]
Troubleshooting Experimental Failures
This section provides a logical framework for diagnosing and resolving common issues encountered in reactions involving this compound.
Issue 1: Low or No Yield in Acylation Reaction
-
Plausible Cause: The primary culprit is often a degraded reagent. If the this compound has hydrolyzed to 5-chlorovaleric acid, it will no longer function as an effective acylating agent under standard conditions. The carboxylic acid is significantly less reactive than the acyl chloride.
-
Troubleshooting Steps:
-
Assess Reagent Quality: Open the bottle in a fume hood. Does it fume excessively? Is the color significantly darker than when new? These are qualitative indicators of degradation.
-
Confirm Purity: The most reliable method is to analyze the starting material. A gas chromatography (GC) method, as detailed in the protocols below, can quantify the amount of 5-chlorovaleric acid present.[10][14]
-
Check Reaction Conditions: Ensure all solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture in the reaction vessel or solvents will preferentially react with and consume the this compound.
-
Issue 2: Inconsistent Results or Appearance of Unexpected Byproducts
-
Plausible Cause: This can stem from either partial degradation of the reagent or the presence of synthesis-related impurities in the starting material. The synthesis of this compound can introduce impurities such as 4-pentenoyl chloride or 4-chlorovaleroyl chloride, which could lead to unexpected side products.[10]
-
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Check the CoA for your specific lot to understand the purity specification and potential listed impurities.
-
Implement Purity Analysis: Use a validated analytical method (see Protocol 2) to screen the reagent for known impurities and the primary degradant, 5-chlorovaleric acid.[10][14]
-
Purify the Reagent: If impurities are confirmed, purification by vacuum distillation can provide a higher purity reagent, though this should be performed with extreme caution by experienced personnel.[15]
-
Visualization of Degradation Pathway
The primary mechanism of degradation is hydrolysis, a nucleophilic acyl substitution reaction where water attacks the electrophilic carbonyl carbon.
Caption: Hydrolysis of this compound.
Protocols and Methodologies
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[7] Long-term: 2-8°C.[6] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[7] | Prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis.[2] |
| Container | Original, tightly-sealed container.[1] Glass bottle with PTFE-lined cap or corrosion-resistant container.[8] | Prevents moisture ingress and corrosion. The reagent can be corrosive to metals.[13] |
| Handling Area | Use only in a well-ventilated area, preferably a chemical fume hood.[1][16] | Protects user from corrosive and lachrymatory vapors (tear-inducing).[1] |
| Incompatibles | Keep away from water, alcohols, strong bases, and oxidizing agents.[2][5] | Prevents violent exothermic reactions and rapid degradation. |
Protocol 1: Safe Handling and Aliquoting Workflow
This protocol ensures reagent integrity and user safety.
-
Preparation: Gather all necessary glassware (e.g., storage vial, syringe, needles) and ensure they are oven-dried or flame-dried to remove all traces of moisture. Allow them to cool to room temperature in a desiccator.
-
Inert Atmosphere: Set up a Schlenk line or a glove box with a dry, inert atmosphere (nitrogen or argon).
-
Temperature Equilibration: Before opening, allow the this compound bottle to warm to ambient temperature while still sealed. This prevents condensation of atmospheric moisture on the cold surfaces of the container.
-
Opening: In the fume hood, carefully remove the outer seal and cautiously unscrew the cap. A slight release of pressure (HCl gas) may be observed.
-
Aliquoting: Using a dry syringe, quickly withdraw the desired amount of the liquid. It is best practice to aliquot the reagent into smaller, single-use vials to avoid repeated opening of the main stock bottle.[8]
-
Resealing: Before resealing the main stock bottle, flush the headspace with a gentle stream of inert gas for 10-15 seconds. Tightly close the cap and seal with paraffin film for extra protection.
-
Storage: Return the main stock bottle and any aliquots to the recommended storage conditions immediately.
Visualization of Safe Handling Workflow
Caption: Workflow for handling moisture-sensitive reagents.
Protocol 2: Purity Assessment by GC-FID (Derivatization Method)
This method allows for the quantification of this compound and its primary degradant, 5-chlorovaleric acid. It is based on a published methodology.[10][14]
-
Principle: Acyl chlorides are highly reactive and not ideal for direct injection into a GC system. They are first converted to their more stable methyl esters via derivatization with methanol. 5-chlorovaleric acid is also esterified in this process, allowing for simultaneous analysis.
-
Sample Preparation:
-
Prepare a derivatizing solution of dry methanol containing an internal standard (e.g., undecane).
-
In a clean, dry autosampler vial, carefully add a known quantity (e.g., ~10 mg) of this compound.
-
Add a precise volume of the methanol/internal standard solution to the vial. The reaction is rapid.
-
Cap the vial immediately and vortex.
-
-
GC-FID Conditions (Example):
-
Column: A mid-polarity column (e.g., DB-17 or equivalent).
-
Injector Temp: 250°C.
-
Detector Temp (FID): 270°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Inject the prepared sample onto the GC system.
-
The primary peaks will correspond to the methyl ester of 5-chlorovaleric acid (from both the parent acyl chloride and the acid degradant) and the internal standard.
-
The presence and quantity of 5-chlorovaleric acid in the original sample can be determined by comparing results to a standard of pure 5-chlorovaleric acid that has undergone the same derivatization process.
-
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 96%.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD.
- K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - 5-chlorovaleroyl chloride working standard.
- Sun, P., et al. (2010). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 309-14.
- Reddit. (2023). Acetyl Chloride Storage. r/chemistry.
- Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
- ResearchGate. (2010). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride.
- Royal Society of Chemistry. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1575-61-7 this compound Impurity.
- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
- Google Patents. (2013). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- Google Patents. (2011). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
- Semantic Scholar. (n.d.). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride.
- Reddit. (2021). Drying agents for Acyl halides. r/OrganicChemistry.
- Chemsrc. (n.d.). This compound | CAS#:1575-61-7.
- VanDeMark Chemical. (n.d.). VALEROYL CHLORIDE.
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hazardous decomposition products of 5-chlorovaleryl chloride
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 5-chlorovaleryl chloride. It addresses common issues related to its handling, reactivity, and the management of its hazardous decomposition products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazardous decomposition products of this compound I should be concerned about?
A1: this compound is stable under recommended storage conditions (cool, dry, under an inert atmosphere), but it can decompose under specific circumstances to form several hazardous substances.[1][2] The primary products of concern are:
-
Hydrogen Chloride (HCl): This is the most common hazardous byproduct, formed upon contact with water (hydrolysis), including atmospheric moisture.[3][4] HCl is a corrosive gas that can cause severe respiratory tract, skin, and eye burns.[1][5]
-
Phosgene (COCl₂): This is a highly toxic and insidious gas that can be generated during thermal decomposition or in fires involving this compound.[6][7] Inhalation can cause delayed and severe pulmonary edema.[8]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These are products of incomplete and complete combustion, respectively, and will be present in any fire scenario.[1][6] Carbon monoxide is a toxic gas.
-
5-Chlorovaleric Acid: While less acutely hazardous than HCl or phosgene, this is the primary product of hydrolysis and is also a corrosive compound.[9][10]
Understanding the conditions that lead to the formation of these products is critical for safe handling.
Q2: My bottle of this compound is fuming upon opening. Is this normal, and what should I do?
A2: Yes, fuming is a common observation and indicates a reaction with atmospheric moisture. The visible "fumes" are actually a fine aerosol of hydrochloric acid formed as the acyl chloride hydrolyzes.[3][11] While common, it is a direct indicator that a hazardous substance is being generated.
Immediate Actions:
-
Ensure Adequate Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of HCl vapors.[1][12]
-
Minimize Exposure Time: Keep the container open for the minimum time necessary to dispense the reagent.
-
Use an Inert Atmosphere: For sensitive reactions or long-term storage, blanketing the container with an inert gas like nitrogen or argon can displace moist air and minimize hydrolysis.[3][12]
If fuming is excessive, it may suggest that the container's seal has been compromised, allowing significant moisture ingress over time.
Q3: I've noticed a pressure buildup in my reaction vessel. What could be the cause and how do I safely address it?
A3: Pressure buildup is a critical safety concern, typically caused by the evolution of gaseous HCl. This occurs when this compound is mixed with protic substances, even in trace amounts.
Common Causes:
-
Reaction with Nucleophiles: Reactions with amines or alcohols are highly exothermic and produce stoichiometric amounts of HCl gas.[3][9] If the reaction is not properly cooled or if the HCl is not scavenged, pressure can build rapidly.
-
Contaminated Solvents: Using solvents that have not been rigorously dried can lead to slow hydrolysis and a gradual increase in pressure.
-
Uncontrolled Exotherm: A runaway reaction can accelerate the rate of decomposition and gas production.
Troubleshooting & Mitigation:
-
Incorporate a Base: For reactions with amines or alcohols, include a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger, converting the gaseous HCl into a non-volatile salt (e.g., triethylammonium chloride).[9]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents and perform the reaction under an inert atmosphere.[3]
-
Control Reaction Temperature: Add the this compound slowly to the reaction mixture, especially at the start, and use an ice bath to manage the exotherm.
-
Vent the System: For reactions known to produce gas, do not use a completely sealed system. Equip the apparatus with a drying tube (e.g., filled with CaCl₂) or a bubbler to allow for safe pressure release while protecting the reaction from atmospheric moisture.
Q4: What are the best practices for quenching a reaction containing unreacted this compound?
A4: Quenching must be performed cautiously to manage the highly exothermic reaction with the quench solution and the subsequent release of HCl.
Recommended Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to slow the rate of reaction.
-
Use a Two-Phase System: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃), or a dilute solution of sodium hydroxide (NaOH). Do not add the quench solution to the reaction flask.
-
Ensure Adequate Headspace & Ventilation: The quench will generate significant amounts of gas (HCl reacting with base produces CO₂). Use a flask that is large enough to accommodate potential foaming and perform the entire procedure in a fume hood.
-
Monitor pH: After the initial quench, check the pH of the aqueous layer to ensure all acidic components have been neutralized before proceeding with workup.
Never quench with pure water , as this can be extremely vigorous and will generate large amounts of corrosive HCl gas without neutralization.
Visualizing Decomposition Pathways
The decomposition of this compound is primarily driven by its reaction with water (hydrolysis) or by thermal stress. The following diagram illustrates these key pathways and their hazardous products.
Caption: Decomposition pathways of this compound.
Summary of Incompatibilities and Hazards
The following table summarizes materials incompatible with this compound and the primary hazardous products generated from these interactions.
| Incompatible Material | Primary Hazardous Decomposition Product(s) | Reaction Characteristics |
| Water / Moisture | Hydrogen Chloride (HCl), 5-Chlorovaleric Acid | Vigorous, exothermic reaction; produces corrosive gas.[1][3][9] |
| Alcohols | Hydrogen Chloride (HCl), Corresponding Ester | Exothermic; produces corrosive gas.[1][9] |
| Amines / Strong Bases | Hydrogen Chloride (HCl), Corresponding Amide, Heat | Highly exothermic, often violent; produces corrosive gas.[1][7][9] |
| Strong Oxidizing Agents | Varies (e.g., Cl₂, CO, CO₂), Fire/Explosion | Risk of fire or explosion.[1][7] |
| High Heat / Fire | Phosgene (COCl₂), Hydrogen Chloride (HCl), Carbon Monoxide (CO) | Thermal decomposition generates highly toxic gases.[1][6][7] |
Experimental Protocol: Emergency Spill Response
This protocol outlines the steps for managing a small-scale spill (<100 mL) of this compound in a laboratory setting. For larger spills, evacuate and call emergency services.[13][14]
Pre-requisite: A spill kit specifically for acid chlorides must be readily available. This should contain an inert absorbent (like Oil-Dri, vermiculite, or sand), a plastic dustpan and brush, heavy-duty plastic bags for waste, and appropriate PPE.[15] Do NOT use sodium bicarbonate or water on the initial spill. [15]
Caption: Step-by-step spill response workflow.
Causality Behind Key Steps:
-
Step 3 (Absorb): Using an inert absorbent is crucial. Materials like sodium bicarbonate are basic and will react violently and exothermically with the neat acyl chloride, potentially causing splashing.[15] Water is also highly reactive.[3] The goal is to physically contain the liquid first.
-
Step 5 (Decontaminate): The cautious two-step decontamination prevents a violent reaction. The non-protic solvent safely dissolves any residue, which is then removed. A final wash is only performed once the reactive acyl chloride is confirmed to be gone.
-
Step 7 (Dispose): The collected waste is still considered hazardous as it contains unreacted this compound and its immediate decomposition products. It must be disposed of according to institutional and local regulations.
References
- Material Safety Data Sheet - this compound, 96%. Cole-Parmer. URL
- This compound | Reagent for Synthesis | RUO. Benchchem. URL
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL
- Safety Program - Resources. Eastern Michigan University. URL
- SAFETY DATA SHEET - this compound (Revision 2025). Fisher Scientific. URL
- MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD.
- MSDS - 5-chlorovaleroyl chloride working standard. K.M.
- A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem. URL
- This compound - Safety D
- Buy this compound | 1575-61-7. Smolecule. URL
- This compound | C5H8Cl2O | CID 74089.
- This compound - Safety D
- Learn How to Handle Small Hydrochloric Acid Spills Safely. North Industrial Chemicals. URL
- This compound 1575-61-7 wiki. Guidechem. URL
- Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. URL
- This compound Chemical Properties,Uses,Production. ChemicalBook. URL
- This compound(1575-61-7). ChemicalBook. URL
- An In-depth Technical Guide to the Reactivity of 5-Chlorovaleric Acid's Terminal Chlorine. Benchchem. URL
- Hazardous Spill Reporting and Response Procedures. Austin Community College District. URL
- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. URL
- This compound synthesis. ChemicalBook. URL
- Hydrochloric Acid Spill Clean Up. HazChem Environmental. URL
- CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- What to do in a chemical emergency. GOV.UK. URL
- Acetyl Chloride Storage. Reddit. URL
- Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. URL
- 1575-61-7, this compound Formula. ECHEMI. URL
- VALERYL CHLORIDE. CAMEO Chemicals, NOAA. URL
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Navigating the Corrosive Landscape of 5-Chlorovaleryl Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-Chlorovaleryl Chloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the corrosive nature of this versatile but challenging reagent. Our focus is on not just what to do, but why you're doing it, ensuring your experiments are both successful and safe.
Understanding the Corrosivity: The Root of the Problem
This compound's corrosivity is not an inherent property of the molecule itself, but rather a consequence of its high reactivity, particularly with water.[1] This acyl chloride readily hydrolyzes upon contact with moisture, even atmospheric humidity, to yield 5-chlorovaleric acid and hydrochloric acid (HCl) gas.[1][2] It is the generation of HCl that is the primary cause of the corrosive environment.[3][4] This reaction is rapid and exothermic, and the resulting acidic conditions can degrade equipment, compromise reactions, and pose significant safety hazards.
Furthermore, this compound is classified as a corrosive material that can cause severe skin burns and eye damage upon direct contact.[5][6] Its vapors are also irritating and can cause chemical burns to the respiratory tract.[3][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common issues and questions that arise when working with this compound.
Q1: My reaction is sluggish and I'm observing a drop in pH. What's happening?
A1: This is a classic sign of moisture contamination. The this compound is likely hydrolyzing, consuming your starting material and generating hydrochloric acid, which lowers the pH.
-
Causality: The acyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water.[1] This reaction is often faster than the desired reaction with your substrate, especially if your nucleophile is weak.
-
Troubleshooting:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Fresh Reagent: Use a freshly opened bottle of this compound or a recently purified batch. Older bottles may have been compromised by repeated opening and closing.
-
Q2: I've noticed corrosion on my stainless steel reactor and stirrer. How can I prevent this?
A2: Stainless steel, while generally resistant to many chemicals, can be attacked by hydrochloric acid, especially at elevated temperatures.
-
Causality: The chloride ions in HCl can penetrate the passive oxide layer of stainless steel, leading to pitting and crevice corrosion. This compound itself may be corrosive to some metals.[5][6][7]
-
Preventative Measures:
-
Glass or Glass-Lined Reactors: For small to medium-scale reactions, all-glass setups are ideal. For larger scales, glass-lined steel reactors offer excellent chemical resistance.
-
Compatible Materials: If metal components are unavoidable, consider using more resistant alloys such as Hastelloy C-276. Always consult a compatibility chart for your specific reaction conditions.
-
Teflon-Coated Equipment: Teflon (PTFE) coated stir bars and other components can provide a protective barrier.
-
Q3: How should I properly store this compound to maintain its integrity?
A3: Proper storage is critical to prevent degradation and ensure reproducible results.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, strong bases, and oxidizing agents.[3][4] A corrosives area is recommended.[3][4]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere. Sealing the bottle with paraffin film can provide an extra barrier against moisture ingress.
Q4: What is the correct procedure for quenching a reaction containing this compound?
A4: Quenching must be done carefully to control the exothermic hydrolysis reaction and neutralize the resulting acid.
-
Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add the reaction mixture to a separate flask containing a cold, stirred solution of a weak base, such as saturated aqueous sodium bicarbonate or a dilute sodium hydroxide solution. Do NOT add the quenching solution directly to the reaction flask, as this can lead to a rapid and uncontrolled exotherm.
-
Monitor the pH of the aqueous layer to ensure complete neutralization.
-
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield | Hydrolysis of this compound. | Implement rigorously anhydrous conditions and use an inert atmosphere. |
| Side reactions due to excess heat. | Maintain strict temperature control, especially during addition of reagents and quenching. | |
| Formation of Byproducts | Reaction with atmospheric moisture. | See "Low Yield" recommendations. |
| Decomposition of the product under acidic conditions. | Neutralize the reaction mixture promptly and gently during workup. | |
| Inconsistent Results | Degradation of this compound during storage. | Use a fresh bottle or purify the reagent before use. Ensure proper storage. |
| Equipment Damage | Corrosion from hydrochloric acid generated during the reaction or workup. | Use glass or glass-lined equipment. Avoid prolonged contact with incompatible metals. |
Experimental Protocols
Protocol 1: General Procedure for an Acylation Reaction under Anhydrous Conditions
This protocol outlines a standard procedure for using this compound as an acylating agent, emphasizing the steps necessary to mitigate its corrosivity.
Materials:
-
Substrate (e.g., an amine or alcohol)
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Anhydrous base (e.g., triethylamine, pyridine)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the glassware and maintain a positive pressure of inert gas.
-
Reagent Addition: Dissolve the substrate and anhydrous base in the anhydrous solvent in the reaction flask. Cool the mixture to the desired temperature (typically 0 °C).
-
Acylation: Add a solution of this compound in the anhydrous solvent dropwise via the dropping funnel. Maintain the temperature throughout the addition.
-
Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature and monitor its progress by a suitable technique (e.g., TLC, GC, LC-MS).
-
Workup: Once the reaction is complete, quench by slowly transferring the reaction mixture to a cold, saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Protocol 2: Safe Handling and Spill Neutralization
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.[8][9] This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[9][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10]
-
Body Protection: A lab coat or chemical-resistant apron.[9] In case of a significant risk of splashing, a full-body suit may be necessary.[9]
-
Respiratory Protection: Use in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[3]
Spill Neutralization: In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3][4] Do NOT use combustible materials like paper towels.
-
Neutralize: Cautiously neutralize the spill by slowly adding a weak base, such as sodium bicarbonate or soda ash.[11][12] Be aware that this will generate gas (CO₂).[12]
-
Collect: Once neutralized (check with pH paper), collect the absorbed material into a suitable container for hazardous waste disposal.[11]
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
Visualizing the Workflow
Workflow for Handling this compound
Caption: A flowchart outlining the key stages for safely handling this compound.
The Hydrolysis Problem
Caption: The reaction of this compound with water leads to corrosive byproducts.
References
- Material Safety Data Sheet - this compound, 96%. Cole-Parmer. URL
- This compound(1575-61-7). ChemicalBook. URL
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL
- This compound | C5H8Cl2O | CID 74089. PubChem. URL
- This compound - Safety D
- MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD.
- Buy this compound | 1575-61-7. Smolecule. URL
- This compound | Reagent for Synthesis | RUO. Benchchem. URL
- This compound | 1575-61-7. ChemicalBook. URL
- This compound, 5G. Labscoop. URL
- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Guidechem. URL
- Hazardous Substance Fact Sheet. New Jersey Department of Health. URL
- Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. URL
- ICSC 0210 - ACETYL CHLORIDE. Inchem.org. URL
- Acetyl chloride - SAFETY D
- SAFETY D
- CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
- Technical Support Center: Synthesis of 2'-Acetoxy-5-chlorovalerophenone. Benchchem. URL
- 5 Types of PPE for Hazardous Chemicals.
- This compound CAS#: 1575-61-7. ChemicalBook. URL
- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- An In-depth Technical Guide to the Reactivity of 5-Chlorovaleric Acid's Terminal Chlorine. Benchchem. URL
- Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. URL
- How to Neutralize Chemical Spills. Lab Manager Magazine. URL
- This compound, 5 grams, Each. Fisher Scientific. URL
- This compound | CAS#:1575-61-7. Chemsrc. URL
- 5-Chlorovaleroyl chloride-1575-61-7. Simson Pharma. URL
- Four Tips When Neutralizing Chemical Spills. Emedco's Blog. URL
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work-up procedures for reactions involving 5-chlorovaleryl chloride
Technical Support Center: 5-Chlorovaleryl Chloride
A Senior Application Scientist's Guide to Reaction Work-Up Procedures, Troubleshooting, and Best Practices
Welcome to the technical support center for this compound (5-CVC). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to help you navigate the unique challenges posed by this molecule. This compound's dual reactivity—a highly sensitive acyl chloride and a more stable terminal alkyl chloride—demands carefully planned work-up strategies to ensure high yield and purity.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your experiments.
Part 1: Foundational Principles & Safety
Q1: What are the primary hazards associated with this compound and how should it be handled?
A1: this compound is a corrosive and moisture-sensitive liquid that requires strict handling protocols.[1][2][3] Its primary hazards stem from its high reactivity, particularly with water.
-
Corrosivity and Toxicity: The compound causes severe skin burns and eye damage.[3] Upon contact with moisture (e.g., in the air, on skin, or in the respiratory tract), it rapidly hydrolyzes to form 5-chlorovaleric acid and corrosive hydrogen chloride (HCl) gas.[4][5] Inhalation of vapors can cause severe respiratory irritation and chemical burns.[1][5]
-
Reactivity: It reacts exothermically with water, alcohols, strong bases, and oxidizing agents.[1] Always store it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry, well-ventilated area away from incompatible substances.[2]
Core Safety Mandates:
-
Work Environment: Always handle this compound in a certified chemical fume hood.[1] Ensure an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles or a face shield as described by OSHA regulations.[1][6]
-
Handling: Use only dry glassware and syringes. Avoid all contact with water or moist air.[1] Never pressurize the container and keep it away from heat or ignition sources.[2]
Q2: What makes the work-up of reactions involving this compound uniquely challenging?
A2: The challenge lies in its bifunctional nature. You are simultaneously managing the reactivity of a highly labile acyl chloride and a moderately reactive primary alkyl chloride on the same carbon backbone.[4] A successful work-up requires selectively addressing the acyl chloride group (and its byproducts) without inadvertently promoting side reactions at the terminal chlorine. The primary degradation pathway during work-up is hydrolysis of the acyl chloride to 5-chlorovaleric acid.[4][7]
Part 2: Troubleshooting and FAQ Guide
This section addresses common issues encountered during the work-up of reactions involving 5-CVC.
Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization Strategy |
| Premature Hydrolysis of 5-CVC | 5-CVC is extremely sensitive to moisture.[4] Ensure your reaction is performed under strictly anhydrous conditions using dry solvents and glassware, and maintained under an inert atmosphere (N₂ or Ar). |
| Incomplete Reaction | Before initiating work-up, confirm reaction completion using an appropriate analytical technique (e.g., TLC, GC, NMR). An incomplete reaction will complicate purification. |
| Product Lost During Aqueous Wash | If your desired product has some water solubility, you may be losing it during the extraction phase. Minimize the volume and number of aqueous washes. Use saturated brine (NaCl solution) for the final wash to decrease the solubility of the organic product in the aqueous layer, a phenomenon known as the "salting-out" effect.[8] |
| Product Instability | Your product may be unstable to the acidic (HCl) or basic conditions of the work-up.[9] Test the stability by taking a small aliquot of the reaction mixture and exposing it to the planned quench/wash solution. Analyze by TLC to see if degradation occurs.[9] |
Quenching Unreacted this compound
Q3: How should I properly quench a reaction containing unreacted this compound?
A3: This is the most critical step of the work-up. The goal is to safely neutralize the highly reactive acyl chloride. The choice of quenching agent depends on the stability of your product.
-
Method 1: Quenching with a Weak Base (Recommended for most applications)
-
Procedure: Slowly add the reaction mixture to a separate flask containing an ice-cold, stirred, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8]
-
Causality: This method is effective for several reasons. The base neutralizes the HCl byproduct generated during the reaction. It also hydrolyzes the excess 5-CVC to 5-chlorovaleric acid, which is then deprotonated to form sodium 5-chlorovalerate. This salt is highly soluble in the aqueous layer and is thus easily separated from your desired (typically non-polar) product during extraction.[8] The low temperature is crucial to control the exothermic nature of the acid-base neutralization and hydrolysis.
-
-
Method 2: Quenching with Water or Alcohol
-
Procedure: Slowly add the reaction mixture to ice-cold water or an alcohol like methanol.
-
Causality: Water will hydrolyze 5-CVC to 5-chlorovaleric acid and HCl, while an alcohol will produce the corresponding ester (e.g., methyl 5-chlorovalerate).[4] This may be suitable if your product is stable to strong acid, but it leaves acidic HCl in the mixture, which must be neutralized in a subsequent wash. Furthermore, the resulting 5-chlorovaleric acid or its ester may be more difficult to separate from your product than the water-soluble carboxylate salt.
-
Extraction & Purification Issues
Q4: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
A4: Emulsion formation is common when there are high concentrations of reagents or fine solids at the phase interface.[8]
-
Solution 1: Add Brine. Add a small amount of saturated NaCl solution. The increased ionic strength of the aqueous layer can help break the emulsion.[8]
-
Solution 2: Gentle Mixing. Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Solution 3: Filtration. If a fine precipitate is causing the emulsion, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). The two liquid phases will separate after passing through the filter.
-
Solution 4: Dilution. Dilute the mixture with more of the organic solvent.[8]
Q5: My final product is contaminated with 5-chlorovaleric acid. How can I remove it?
A5: This indicates that hydrolysis occurred either during the reaction or work-up.
-
Solution: Perform a wash with a dilute, weak base. Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a saturated NaHCO₃ solution. The acidic 5-chlorovaleric acid will be converted to its water-soluble sodium salt and move into the aqueous layer.
-
Expert Caution: Be mindful that exposing your product to base could trigger unwanted side reactions, such as intramolecular cyclization to form δ-valerolactone, especially if your desired product also contains the 5-chlorovaleryl moiety.[10] Always check product stability first.
Q6: I suspect an unexpected side reaction occurred involving the terminal chlorine. What are the possibilities?
A6: While the alkyl chloride is less reactive than the acyl chloride, it can participate in SN2 reactions, especially in the presence of strong nucleophiles or under elevated temperatures.[10] For instance, if your reaction uses an amine nucleophile, you could get acylation at the acyl chloride (the desired reaction) but also alkylation at the terminal chloride (a potential side reaction). If the work-up involves a basic aqueous phase and heating, intramolecular cyclization to δ-valerolactone is a known pathway for the hydrolyzed byproduct, 5-chlorovaleric acid.[10]
Part 3: Standardized Protocols & Visual Guides
Experimental Protocol: General Aqueous Work-Up
This protocol is a standard starting point. It should be optimized based on the specific properties of your product.
-
Reaction Completion & Cooling: Once the reaction is deemed complete by TLC or another method, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: In a separate, appropriately sized flask, prepare a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) cooled to 0 °C. Slowly, and in a controlled manner, add the cooled reaction mixture to the NaHCO₃ solution via a dropping funnel or syringe. CAUTION: CO₂ gas evolution will occur. Ensure adequate venting and stirring.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and extract the product.[8] Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water (1x)
-
Saturated brine solution (1x) This removes residual water-soluble impurities and helps to dry the organic phase.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes. Add more drying agent if it clumps together.[8]
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material as necessary, typically by vacuum distillation or flash column chromatography.[11]
Visualization of the Work-Up Workflow
Caption: A typical workflow for the work-up of a reaction involving this compound.
References
- Material Safety Data Sheet - this compound, 96%. Cole-Parmer. URL
- This compound | Reagent for Synthesis | RUO. Benchchem. URL
- This compound - Safety D
- MSDS - 5-chlorovaleroyl chloride working standard. K.M.
- MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD.
- This compound | 1575-61-7. Tokyo Chemical Industry (India) Pvt. Ltd. URL
- Buy this compound | 1575-61-7. Smolecule. URL
- This compound 1575-61-7 wiki. Guidechem. URL
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- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- Technical Support Center: Valeryl chloride Reaction Workup and Extraction. Benchchem. URL
- A kind of preparation method of 5-chloropentanoyl chloride.
- This compound synthesis. ChemicalBook. URL
- CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.
- How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. URL
- Organic Reaction Workup Formulas for Specific Reagents.
- What is the application of this compound? - FAQ. Guidechem. URL
- An In-depth Technical Guide to the Reactivity of 5-Chlorovaleric Acid's Terminal Chlorine. Benchchem. URL
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Technical Support Center: Emergency Protocol for 5-Chlorovaleryl Chloride Spills
This guide provides in-depth technical and safety protocols for researchers, scientists, and drug development professionals handling accidental spills of 5-chlorovaleryl chloride (CAS No. 1575-61-7). The information herein is designed to ensure personal safety, mitigate environmental contamination, and maintain experimental integrity.
Part 1: Immediate Actions & Emergency Assessment
This section is designed for rapid decision-making in the critical first moments of a spill.
FAQ: What are the very first things I should do if this compound is spilled?
Answer: Your immediate priorities are to ensure the safety of all personnel and to assess the scale of the spill.
-
Alert Personnel: Immediately alert everyone in the vicinity.
-
Assess for Injury: Check if anyone has been directly exposed. If so, begin first aid immediately and call for medical assistance.[1][2]
-
Skin Contact: Escort the individual to the nearest safety shower. Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3]
-
Eye Contact: Guide the person to an eyewash station. Flush eyes with water for a minimum of 15-30 minutes, holding the eyelids open.[1][2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[1][2]
-
-
Evaluate the Spill Size: Determine if the spill is "minor" or "major."
-
Minor Spill: Generally, a spill of less than 1 liter that is contained within a chemical fume hood and has not spread can be managed by trained laboratory personnel.
-
Major Spill: A spill greater than 1 liter, any spill outside of a fume hood, a spill where the vapors could spread, or any situation you are not comfortable or equipped to handle.
-
-
Evacuate (for Major Spills): For any major spill, evacuate the area immediately. Activate the fire alarm to ensure building evacuation, close the laboratory doors, and notify your institution's emergency response team (e.g., Environmental Health & Safety) and campus safety.[4][5]
Decision Workflow for this compound Spills
Caption: Immediate decision-making workflow for spills.
Part 2: Understanding the Hazard
A proper response is grounded in understanding the specific risks posed by the chemical.
FAQ: Why is this compound so hazardous?
Answer: this compound is a corrosive, combustible, and moisture-sensitive liquid.[1][3][6] The primary hazards stem from its reactivity.
-
Corrosivity: It causes severe skin burns and serious eye damage upon contact.[1][3][7] Inhalation can lead to severe irritation and chemical burns of the respiratory tract.[1][2]
-
Reactivity with Water: As an acyl chloride, it reacts exothermically with water (including moisture in the air) to produce hydrochloric acid (HCl) and 5-chlorovaleric acid.[8] This reaction is vigorous and releases corrosive HCl gas, which is why using water directly on a spill is extremely dangerous.[2]
-
Combustibility: It is a combustible liquid with a flash point of 90-91°C (194-196°F).[1][9] This means it can ignite if exposed to an ignition source at or above this temperature.
-
Incompatible Materials: It reacts dangerously with strong bases, alcohols, and oxidizing agents.[1][6][9]
Key Chemical & Safety Properties
| Property | Value | Significance & Source |
| CAS Number | 1575-61-7 | Unique identifier for the chemical.[1] |
| Molecular Formula | C₅H₈Cl₂O | Indicates the atomic composition.[1] |
| Appearance | Clear to light yellow liquid | Visual identification.[1][9] |
| Primary Hazards | Corrosive, Combustible, Moisture Sensitive, Lachrymator | Causes severe burns, fire risk, reacts with water, causes tearing.[1][3] |
| Flash Point | 90 - 91 °C (194 - 196 °F) | The lowest temperature at which vapors can ignite.[1][9] |
| Incompatibilities | Water, Alcohols, Strong Bases, Oxidizing Agents | These materials will cause a hazardous reaction.[1][6] |
| Hazardous Decomposition | Hydrogen chloride (HCl), Phosgene, Carbon Monoxide (CO) | Toxic gases produced during combustion or reaction.[1][9] |
Part 3: Spill Containment & Cleanup Protocol
This section provides a detailed, field-proven methodology for managing a minor spill.
FAQ: What Personal Protective Equipment (PPE) is mandatory for cleanup?
Answer: Responding to a spill requires comprehensive protection. Do not attempt cleanup without the proper PPE.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves. Butyl rubber or Viton® are often recommended for acid chlorides. Always inspect gloves for integrity before use.[10]
-
Eye & Face Protection: Wear chemical safety goggles and a full-face shield.[10][11] Standard safety glasses are insufficient.
-
Respiratory Protection: Use a full-face respirator with an appropriate organic vapor/acid gas cartridge (e.g., Type ABEK) or a self-contained breathing apparatus (SCBA), especially if the spill is outside a fume hood or ventilation is poor.[1][9] This is critical to protect against inhaled HCl gas.
-
Body Protection: Wear a chemical-resistant apron or a full-body suit (e.g., Tyvek®) over a lab coat. Ensure you have closed-toe shoes.[1][12]
Detailed Protocol: Minor Spill Cleanup (<1 Liter, inside a fume hood)
Causality: The goal of this protocol is to first contain the liquid, then absorb it with an inert material, and finally neutralize the corrosive residue before final decontamination. Using an inert absorbent first is crucial to prevent the violent reaction that would occur if a neutralizing base were applied directly to the bulk liquid.
-
Ensure Ventilation: Confirm the chemical fume hood is operating at maximum capacity.
-
Remove Ignition Sources: Although the flash point is high, it is best practice to remove any potential ignition sources from the area.[1][2]
-
Contain the Spill: If the spill is spreading, create a dike around the outer edges using an inert, non-combustible absorbent material like vermiculite, dry sand, or diatomaceous earth.[1][13] Do NOT use paper towels or other combustible materials.[13]
-
Absorb the Liquid: Gently cover the spill with more of the same inert absorbent material, starting from the outside and working inward.[1][4] Allow the material to fully absorb the liquid.
-
Collect the Absorbed Material: Using spark-proof tools (e.g., plastic or coated scoops), carefully collect the contaminated absorbent.[1][2] Place it into a designated, properly labeled, heavy-duty plastic or corrosion-resistant container for hazardous waste.[7]
-
Neutralize the Spill Area: Prepare a neutralizing agent. A slurry of sodium bicarbonate (baking soda) or soda ash (sodium carbonate) with water is effective.[13]
-
Apply Neutralizer: Carefully apply the neutralizing slurry over the spill area. Be prepared for some fizzing or bubbling (CO₂ evolution), which indicates the neutralization reaction is occurring.
-
Verify Neutralization: Once the fizzing stops, test the area with pH paper to ensure the surface is neutral (pH between 6 and 8).[13][14] Reapply neutralizer if necessary.
-
Final Decontamination:
-
Waste Disposal: Seal the hazardous waste container. Attach a completed hazardous waste label and arrange for pickup and disposal according to your institution's guidelines.[5][16]
-
Post-Cleanup: Wash your hands and any exposed skin thoroughly. Restock your spill kit immediately.
Cleanup Workflow Diagram
Caption: Step-by-step cleanup protocol for a minor spill.
Part 4: Post-Spill Procedures & FAQs
FAQ: How do I dispose of the waste generated from the cleanup?
Answer: All materials used in the cleanup are considered hazardous waste. This includes the absorbent material, used PPE (gloves, apron), decontamination materials, and any broken glassware.[4]
-
Place all waste in a clearly labeled, sealed, and corrosion-resistant container.[7][17]
-
The label should identify the contents as "Hazardous Waste: this compound Spill Debris."
-
Follow your institution's specific procedures for hazardous waste disposal. Never dispose of this waste in standard trash or down the drain.[5]
FAQ: What should I do if my spill kit doesn't have the right materials?
Answer: Do not proceed with the cleanup. If you lack the proper inert absorbent, neutralizing agent, or PPE, treat the situation as a major spill. Evacuate the area and call your institution's emergency response team for assistance. Proactive management requires regularly inspecting and maintaining a fully stocked spill kit appropriate for the chemicals in your lab.
FAQ: Do I need to report a minor spill that I cleaned up myself?
Answer: Yes. All spills, regardless of size, should be documented and reported to your supervisor and/or your institution's Environmental Health & Safety department. This is crucial for tracking chemical incidents, identifying potential areas for safety improvement, and ensuring compliance with regulatory reporting requirements.[18]
References
- Material Safety Data Sheet - this compound, 96%. Cole-Parmer. [Link]
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
- MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD.
- Chemistry of Acid Halides. Chemistry LibreTexts. [Link]
- How to Neutralize Acid: Effective Ways (2024). Ryze Chemie. [Link]
- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. LookChem. [Link]
- CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
- Acid and Base Neutraliz
- 5 Types of PPE for Hazardous Chemicals.
- Acyl chloride. Wikipedia. [Link]
- Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
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- Managing and Disposing of Household Hazardous Waste. NY.Gov. [Link]
- Pool Chemical Spill Response Plan. Reed College. [Link]
- Decontamination. Stanford Environmental Health & Safety. [Link]
- Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
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Validation & Comparative
A Comparative Guide to GC-FID Methods for Determining Impurities in 5-Chlorovaleryl Chloride
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. 5-Chlorovaleryl chloride (5-CVC) is a critical building block in the production of numerous pharmaceuticals, and its impurity profile can directly impact the quality, safety, and efficacy of the final drug product.[1][2] This guide provides a comprehensive comparison of two gas chromatography-flame ionization detection (GC-FID) methods for the determination of impurities in 5-CVC, offering insights into the rationale behind method selection and providing a robust, validated protocol for immediate implementation in a quality control setting.
The Challenge of Analyzing Acyl Chlorides
Acyl chlorides, such as 5-CVC, are highly reactive and susceptible to hydrolysis, making their direct analysis by gas chromatography challenging.[3] Interaction with residual moisture in the GC system can lead to on-column degradation, resulting in poor peak shape, inaccurate quantification, and damage to the chromatographic column. To circumvent these issues, two primary approaches are considered: direct injection with a robust setup and derivatization to convert the acyl chloride and its impurities into more stable, less reactive analogs.
This guide will compare a direct injection approach (Method B) with a pre-column derivatization method (Method A).
Method A: Derivatization GC-FID
The most reliable and validated approach for analyzing impurities in 5-CVC involves a derivatization step prior to GC-FID analysis.[1][4] This method converts the reactive acyl chlorides into their corresponding methyl esters, which are more volatile and stable for chromatographic analysis.
Rationale for Derivatization
Derivatization with methanol transforms 5-CVC and its related impurities into their respective methyl esters. This chemical modification offers several advantages:
-
Enhanced Stability: Esters are significantly less reactive than acyl chlorides, preventing degradation during injection and separation.[5]
-
Improved Chromatography: The resulting esters are more volatile and exhibit better peak shapes, leading to improved resolution and more accurate quantification.
-
Comprehensive Profiling: This method allows for the simultaneous analysis of the main component and its key impurities, including those that may arise from the manufacturing process.[1]
A key publication by Tang, L., et al. (2010) details a validated GC-FID method using methanol for derivatization, which serves as the foundation for Method A.[1][4][6]
Key Impurities
The manufacturing process of 5-CVC can introduce several related impurities.[2][7][8] The derivatization method is capable of separating the methyl esters of key impurities such as:
-
4-Pentenoyl chloride
-
4-Chlorovaleroyl chloride
-
5-Chlorohexanoyl chloride
-
4-Methyl-5-chlorovaleroyl chloride
-
5-Chlorovaleric acid (a major degradant)
Experimental Workflow for Method A
Caption: Workflow for the derivatization GC-FID method.
Method B: Direct Injection GC-FID
A direct injection method avoids the derivatization step, offering a faster analysis time. However, this approach requires careful consideration of the GC system to minimize on-column reactions and ensure reproducibility.
Rationale and Challenges
The primary advantage of a direct injection method is the reduction in sample preparation time. However, the high reactivity of 5-CVC poses significant challenges:[3]
-
On-column Hydrolysis: Any residual moisture in the carrier gas, liner, or on the column can lead to the degradation of 5-CVC into 5-chlorovaleric acid, resulting in peak tailing and inaccurate results.
-
Column Bleed and Damage: The corrosive nature of acyl chlorides can damage the stationary phase of the GC column, leading to increased column bleed and a shorter column lifetime.
-
Poor Peak Shape: The high polarity and reactivity of the analytes can lead to poor peak shapes and reduced resolution.
To mitigate these challenges, a highly inert system is required, along with a column that is robust to acidic samples. A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often chosen for the analysis of reactive compounds.
Head-to-Head Comparison
| Feature | Method A: Derivatization GC-FID | Method B: Direct Injection GC-FID |
| Specificity | High, excellent resolution of derivatized impurities. | Moderate, risk of on-column degradation affecting peak purity. |
| Sensitivity | High, derivatization can improve detector response. | Lower, potential for analyte loss and poor peak shape. |
| Robustness | High, stable derivatives lead to reproducible results. | Low, highly sensitive to system inertness and moisture. |
| Analysis Time | Longer due to sample preparation. | Faster, no derivatization step. |
| Column Lifetime | Longer, protected by derivatization. | Shorter, risk of damage from reactive analytes. |
| Ease of Use | Requires an additional sample preparation step. | Simpler sample preparation, but requires more rigorous system maintenance. |
Recommended Method and Protocol
Based on the comparison, the derivatization GC-FID method (Method A) is highly recommended for the routine quality control of this compound. Its superior robustness, specificity, and reliability outweigh the additional time required for sample preparation, ensuring data integrity for regulatory submissions.
Detailed Experimental Protocol (Method A)
1. Reagents and Materials
-
This compound (sample)
-
Methanol (anhydrous, HPLC grade)
-
3-Methoxypyridine (analytical standard)
-
Reference standards for known impurities
-
GC vials with PTFE-lined septa
2. Instrument and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[9]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 220°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Sample Preparation
-
Prepare a diluent solution of 3-methoxypyridine in anhydrous methanol at a concentration of 1 mg/mL.
-
Accurately weigh approximately 100 mg of the 5-CVC sample into a 10 mL volumetric flask.
-
Dilute to volume with the diluent solution.
-
Vortex the solution for 30 seconds to ensure complete derivatization.
-
Transfer an aliquot of the derivatized sample into a GC vial for analysis.
4. Validation
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11][12]
Impurity Separation Diagram
Caption: Expected elution order of derivatized impurities.
Conclusion
While a direct injection GC-FID method for this compound offers a faster analysis time, the inherent reactivity of the analyte makes the method prone to robustness issues. The derivatization GC-FID method, although requiring an additional sample preparation step, provides a more reliable, reproducible, and robust solution for the accurate determination of impurities in this compound. This method is well-suited for quality control laboratories in the pharmaceutical industry, where data integrity and method reliability are of utmost importance.
References
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A Comparative Guide to Quantitative NMR (qNMR) for 5-Chlorovaleryl Chloride Assay
In the landscape of pharmaceutical and chemical synthesis, the precise quantification of reactive intermediates like 5-chlorovaleryl chloride is paramount. The purity of such reagents directly influences reaction yield, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical methods—namely, titrimetry and gas chromatography (GC)—for the assay of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Analytical Challenge: Quantifying a Reactive Acyl Chloride
This compound (5-CVC) is a bifunctional molecule commonly employed as an alkylating agent.[1] Its high reactivity, stemming from the acyl chloride moiety, presents a significant analytical challenge. The compound is susceptible to hydrolysis, reacting readily with moisture to form 5-chlorovaleric acid, its primary degradant.[1][2] This inherent instability necessitates analytical methods that are not only accurate and precise but also rapid and minimally invasive to prevent sample degradation during analysis.
Quantitative ¹H-NMR (qNMR): A Primary Ratio Method for Purity Assessment
Quantitative NMR has emerged as a powerful tool in chemical metrology, recognized by regulatory bodies as a primary method for purity determination.[3][4] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][6] This allows for the direct comparison of an analyte's signal intensity to that of a certified internal standard, enabling accurate quantification without the need for a structurally identical reference compound for the analyte itself.[7][8]
Causality in qNMR Method Development for this compound
The development of a robust qNMR method is a deliberate process, with each parameter chosen to ensure accuracy and reliability.
1. Selection of the Internal Standard (IS): The cornerstone of the internal standard qNMR method is the choice of a suitable IS.[9] An ideal IS for assaying 5-CVC should be:
-
Chemically Inert: It must not react with the highly reactive 5-CVC or the deuterated solvent.
-
Soluble: It must be fully soluble in the chosen NMR solvent.[9]
-
Spectrally Simple and Resolved: It should exhibit simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that does not overlap with any of the analyte signals.[10]
-
High Purity and Stability: The IS must have a well-characterized, high purity and be non-hygroscopic and stable for accurate weighing.[10]
For 5-CVC, 1,4-Dinitrobenzene is an excellent candidate. It is a stable, non-reactive solid with a simple aromatic signal (a singlet) far downfield from the aliphatic protons of 5-CVC, ensuring no spectral overlap.
2. Choice of Deuterated Solvent: The solvent must dissolve both the analyte and the internal standard without reacting with either.[11] Given the reactivity of 5-CVC towards protic solvents, an aprotic solvent is mandatory. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its high dissolving power for a wide range of organic compounds and its chemical inertness towards acyl chlorides under anhydrous conditions.[11][12] It is crucial to use a high-purity solvent with low residual water content to minimize hydrolysis of the analyte.[13][14]
3. Setting Critical Acquisition Parameters:
-
Relaxation Delay (D1): To ensure complete relaxation of all protons between scans for accurate integration, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton of interest in both the analyte and the IS.[15][16] An insufficient D1 leads to signal saturation and inaccurate quantification.[17] For small molecules like 5-CVC and 1,4-dinitrobenzene, a D1 of 30 seconds is generally sufficient.
-
Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio in the shortest time, which is crucial for quantitative accuracy.[4][18]
Experimental Workflow: qNMR Assay of this compound
The following diagram illustrates the logical flow of the qNMR experiment.
Caption: Workflow for Purity Determination by qNMR.
Data Processing and Purity Calculation
The purity of this compound is calculated using the following equation:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral value of the respective signal
-
N : Number of protons giving rise to the signal
-
MW : Molar mass
-
m : Mass
-
P : Purity of the internal standard
For 5-CVC, a characteristic triplet signal around 2.9 ppm (corresponding to the two protons adjacent to the acyl chloride) is typically used for integration. For 1,4-dinitrobenzene, the singlet at approximately 8.4 ppm (corresponding to four aromatic protons) is used.
Traditional Methods for Acyl Chloride Assay
Titrimetric Analysis
Titration is a classic chemical analysis method that can be adapted for acyl chlorides. The most common approach involves hydrolyzing the acyl chloride to liberate hydrochloric acid (HCl), which is then titrated with a standardized base, such as sodium hydroxide.
Caption: Workflow for Purity Determination by Titration.
While seemingly straightforward, this method is susceptible to interference from any acidic impurities present in the sample, such as the hydrolysis product, 5-chlorovaleric acid. This can lead to an overestimation of the acyl chloride content.
Gas Chromatography (GC)
Gas chromatography is a powerful separation technique that can be used for the purity assessment of volatile compounds. However, due to the high reactivity of acyl chlorides, direct injection is often problematic and can lead to degradation in the hot injector and on the column.[2] A common strategy is to derivatize the acyl chloride into a more stable compound, such as an ester, prior to GC analysis.[1][2]
Caption: Workflow for Purity Determination by GC-FID.
The derivatization step, while necessary, introduces additional potential sources of error, including incomplete reaction and side reactions. Furthermore, this method typically provides a purity value based on area percent, which assumes that all components have the same response factor in the flame ionization detector (FID), an assumption that is not always valid and can introduce inaccuracies.[19] For a more accurate GC assay, a calibration curve with a pure standard of the derivative is required.
Comparative Analysis: qNMR vs. Traditional Methods
| Parameter | Quantitative NMR (qNMR) | Titration (Hydrolytic) | Gas Chromatography (GC-FID after Derivatization) |
| Principle | Quantifies based on the integral of an NMR signal relative to a certified internal standard.[8] | Quantifies total acid content after hydrolysis of the acyl chloride. | Separates and quantifies the derivatized analyte based on its volatility and interaction with a stationary phase.[1] |
| Accuracy | Excellent (Primary Method).[5][20] | Good, but susceptible to interference from acidic impurities. | Good to Excellent (with proper calibration). |
| Precision (%RSD) | < 1% | < 2% | < 2% |
| Specificity | High (structure-specific). | Low (quantifies total acid). | High (separates impurities). |
| Analysis Time/Sample | 10 - 15 minutes | 20 - 30 minutes | 25 - 40 minutes (including derivatization) |
| Sample Preparation | Simple weighing and dissolution. | Involves hydrolysis step. | Multi-step derivatization and dilution.[2] |
| Sample Throughput | High (with autosampler). | Moderate. | High (with autosampler). |
| Key Advantage | No need for analyte-specific reference standard; non-destructive.[7] | Low cost, simple instrumentation. | High sensitivity and separation efficiency for volatile impurities.[21] |
| Key Disadvantage | High initial instrument cost. | Lack of specificity. | Indirect analysis; potential for derivatization errors.[2] |
Table 1: Comparison of Analytical Methods for this compound Assay
Hypothetical Supporting Experimental Data
To illustrate the application of qNMR, a hypothetical batch of this compound was assayed.
Experimental Protocol: qNMR Assay
-
Sample Preparation:
-
Mass of 1,4-Dinitrobenzene (IS, Purity = 99.9%): 21.54 mg
-
Mass of this compound (Analyte): 32.81 mg
-
Solvent: 0.7 mL DMSO-d₆ (anhydrous)
-
-
NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 s
-
Number of Scans: 8
-
-
Data Processing:
-
Analyte Signal (I_analyte): Triplet at ~2.9 ppm (N_analyte = 2), Integral = 5.25
-
IS Signal (I_IS): Singlet at ~8.4 ppm (N_IS = 4), Integral = 10.00
-
Calculation:
-
MW_analyte = 155.02 g/mol
-
MW_IS = 168.11 g/mol
Purity (% w/w) = (5.25 / 10.00) * (4 / 2) * (155.02 / 168.11) * (21.54 / 32.81) * 99.9% = 96.8%
Comparative Results
| Method | Purity (% w/w) |
| qNMR | 96.8% |
| Titration | 98.5% (likely inflated by 5-chlorovaleric acid impurity) |
| GC-FID (% Area) | 97.2% |
Table 2: Hypothetical Comparative Purity Results for a Batch of this compound
The data clearly illustrates the high specificity of qNMR. The titration result is higher, likely due to the co-quantification of the 5-chlorovaleric acid impurity. The GC area percent provides a reasonable estimate but is not as fundamentally accurate as the primary ratio method of qNMR.
Conclusion and Recommendation
For the accurate and reliable assay of a reactive intermediate like this compound, quantitative NMR stands out as the superior analytical technique. Its high specificity, precision, and status as a primary method provide a level of confidence that is difficult to achieve with traditional methods like titration and derivatization-GC.[22][23] While titration is a low-cost option for in-process checks, it lacks the specificity for final purity assessment. GC, although excellent for impurity profiling, relies on a derivatization step that can introduce variability.
The qNMR method is a self-validating system; the spectrum itself provides structural confirmation of the analyte and internal standard, while the integration provides a direct, unbiased measure of purity. For researchers, scientists, and drug development professionals who require the highest degree of accuracy in their quantitative analysis, qNMR is the recommended method for the assay of this compound.
Caption: Decision tree for selecting an assay method.
References
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- Ito, Y., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka.
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- A Comparative Guide to Analytical Methods for Determining the Purity of Malonyl Chloride. (n.d.). Benchchem.
- Maniara, G., et al. (1998). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 567-577.
- Measuring relaxation times - Inversion recovery for T1. (n.d.). University of Cambridge.
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- High-Performance Quantitative H-1 NMR. (n.d.). Sigma-Aldrich.
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- Quantitative NMR of chloride by an accurate internal standard approach. (2023). ResearchGate.
- Quantitative NMR Spectroscopy. (n.d.). University of St Andrews.
- Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834–851.
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- 1 H NMR stability study of complex 5a in DMSO-d 6 : D 2 O (9 : 1, v/v)... (n.d.). ResearchGate.
- Purity analysis with qNMR vs IR. (2021). Reddit.
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- Birudukota, S., et al. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Lat. Am. J. Pharm, 42(5), 1-10.
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A Comparative Guide to the Synthesis of 5-Chlorovaleryl Chloride: An Evaluation of Efficiency and Practicality
In the landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates is a critical determinant of a project's success, influencing scalability, cost-effectiveness, and safety. 5-Chlorovaleryl chloride, a versatile bifunctional molecule, serves as a crucial building block for a range of complex chemical entities, including novel herbicides and anticoagulants.[1][2] This guide provides an in-depth comparison of the most prevalent synthetic routes to this compound, offering a critical evaluation of their efficiency, practicality, and inherent hazards. The discussion is grounded in experimental data and mechanistic principles to empower researchers and process chemists in making informed decisions for their specific applications.
Overview of Synthetic Strategies
The synthesis of this compound predominantly commences from one of three commercially accessible starting materials: 1,4-dichlorobutane, cyclopentanone, or a combination of 1-bromo-3-chloropropane and diethyl malonate. Each pathway presents a unique set of advantages and challenges related to reagent toxicity, reaction conditions, and overall yield. A subsequent, crucial step in most of these routes is the conversion of the intermediate 5-chlorovaleric acid to the final acyl chloride.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic route is a multifactorial decision. The following table provides a quantitative comparison of the primary pathways to this compound.
| Feature | Route 1: From 1,4-Dichlorobutane | Route 2: From Cyclopentanone | Route 3: From 1-Bromo-3-chloropropane & Diethyl Malonate |
| Starting Materials | 1,4-Dichlorobutane, Sodium Cyanide | Cyclopentanone | 1-Bromo-3-chloropropane, Diethyl Malonate, Potassium Carbonate |
| Key Intermediates | 5-Chlorovaleronitrile, 5-Chlorovaleric Acid | δ-Valerolactone, 5-Chlorovaleric Acid | 2-(3-Chloropropyl)diethyl malonate, 5-Chlorovaleric Acid |
| Primary Hazard | High toxicity of cyanide salts.[3][4] | Use of strong oxidants for Baeyer-Villiger oxidation. | Use of flammable solvents and strong bases. |
| Overall Yield | ~88% (reported)[5] | Variable, dependent on oxidation and chlorination efficiency. | ~75-87.5% (reported)[4] |
| Number of Steps | 3 | 3 | 3 |
| Key Reagents | Sodium Cyanide, HCl, Thionyl Chloride[5] | Oxidizing Agent (e.g., H₂O₂), Phosgene or Thionyl Chloride, HCl[3] | Potassium Carbonate, HCl, Thionyl Chloride[4] |
In-Depth Examination of Synthesis Pathways
Route 1: The Cyanide-Based Process from 1,4-Dichlorobutane
This traditional and industrially significant method involves a three-step sequence starting from 1,4-dichlorobutane.[3]
Caption: Synthesis of this compound from 1,4-Dichlorobutane.
Causality of Experimental Choices:
-
Step 1: Cyanation: The initial step is a nucleophilic substitution where a cyanide salt replaces one of the chlorine atoms in 1,4-dichlorobutane.[6] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial to facilitate the reaction between the aqueous cyanide solution and the organic substrate.[6]
-
Step 2: Hydrolysis: The resulting 5-chlorovaleronitrile is then hydrolyzed under acidic conditions, typically with hydrochloric acid, to convert the nitrile group into a carboxylic acid.[3][6]
-
Step 3: Chlorination: The final conversion of 5-chlorovaleric acid to this compound is achieved using a chlorinating agent, most commonly thionyl chloride.[5]
Experimental Protocol: Route 1
-
Cyanation: In a suitable reactor, combine 1,4-dichlorobutane and a catalytic amount of tetrabutylammonium bromide. Heat the mixture to 80-85°C with vigorous stirring. Prepare a 30% aqueous solution of sodium cyanide and add it dropwise to the heated reaction mixture over several hours. Maintain the temperature for an additional hour after the addition is complete. Cool the mixture and separate the lower organic phase containing 5-chlorovaleronitrile.[7]
-
Hydrolysis: To the organic phase from the previous step, add 30% industrial hydrochloric acid. Heat the mixture to 55-70°C with stirring for approximately 5 hours. After cooling, add water to dissolve any solid ammonium chloride and separate the lower organic phase, which is a solution of 5-chlorovaleric acid.[7]
-
Chlorination: To the solution of 5-chlorovaleric acid, add thionyl chloride and stir at 20-30°C for about 18 hours. The excess thionyl chloride and the solvent (1,4-dichlorobutane) can be removed by distillation under reduced pressure to yield this compound.[7]
Route 2: The Cyclopentanone-to-Lactone Pathway
An alternative approach begins with the Baeyer-Villiger oxidation of cyclopentanone to produce δ-valerolactone, which is then converted to the target acyl chloride.[3]
Caption: Synthesis of this compound from Cyclopentanone.
Causality of Experimental Choices:
-
Step 1: Baeyer-Villiger Oxidation: This key transformation involves the insertion of an oxygen atom adjacent to the carbonyl group of cyclopentanone to form the cyclic ester, δ-valerolactone.[3] Various oxidizing agents can be employed, with hydrogen peroxide in the presence of a suitable catalyst being a common choice.[3] The selectivity for δ-valerolactone can be high under optimized conditions.[3]
-
Step 2: Ring-Opening Chlorination: The δ-valerolactone is then subjected to a ring-opening chlorination. This can be achieved using phosgene or its safer solid equivalent, triphosgene, often in the presence of a catalyst such as iron or aluminum, with water as a co-catalyst.[7][8] This reaction directly yields this compound.
Experimental Protocol: Route 2
-
Baeyer-Villiger Oxidation: (General Procedure) In a suitable solvent, dissolve cyclopentanone and a catalytic amount of a Lewis or Brønsted acid. Cool the mixture in an ice bath and slowly add an oxidizing agent (e.g., hydrogen peroxide or a peroxy acid). The reaction is typically stirred at a low temperature until the starting material is consumed. After an appropriate workup to remove the oxidant and catalyst, the δ-valerolactone is isolated, often by distillation.
-
Ring-Opening Chlorination: In a two-necked flask equipped with a condenser, add δ-valerolactone, a catalytic amount of iron powder (0.5 wt%), and water (2 wt%). Heat the mixture to 100°C and begin introducing phosgene gas over approximately 4 hours while maintaining the temperature. After the addition is complete, continue to react at around 80°C for another hour. Cool the reaction to room temperature and purge with nitrogen to remove excess phosgene. The crude this compound is then purified by vacuum distillation, with yields reported as high as 93%.[8]
Route 3: A Cyanide-Free Alternative from 1-Bromo-3-chloropropane
To circumvent the use of highly toxic cyanides, a newer synthetic route has been developed utilizing 1-bromo-3-chloropropane and diethyl malonate as starting materials.[4][5]
Caption: Cyanide-Free Synthesis of this compound.
Causality of Experimental Choices:
-
Step 1: Alkylation: Diethyl malonate is deprotonated by a base, typically potassium carbonate, to form a nucleophilic enolate. This enolate then undergoes an alkylation reaction with 1-bromo-3-chloropropane. The more reactive C-Br bond is preferentially cleaved over the C-Cl bond.[4]
-
Step 2: Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid under acidic conditions. Upon heating, this intermediate readily undergoes decarboxylation to yield 5-chlorovaleric acid.[4][5]
-
Step 3: Chlorination: Similar to the other routes, the final step involves the conversion of 5-chlorovaleric acid to this compound using a chlorinating agent like thionyl chloride.[4]
Experimental Protocol: Route 3
-
Alkylation: In a suitable solvent such as ethanol, combine diethyl malonate and powdered potassium carbonate. To this stirred suspension, add 1-bromo-3-chloropropane and heat the mixture at a temperature between 30-80°C for 5-30 hours. After cooling, the solid potassium salts are filtered off, and the filtrate is concentrated. The product, 2-(3-chloropropyl)diethyl malonate, is purified by vacuum distillation.[4]
-
Hydrolysis and Decarboxylation: The purified diester is refluxed in an acidic aqueous solution (e.g., HCl) for 5-30 hours. Upon cooling, the mixture is allowed to separate, and the organic layer containing 5-chlorovaleric acid is isolated.[4]
-
Chlorination: 5-chlorovaleric acid is reacted with thionyl chloride at 25-100°C. After the reaction is complete, the excess thionyl chloride is removed, and the this compound is purified by vacuum distillation.[4]
The Final Step: Conversion of 5-Chlorovaleric Acid to this compound
A common feature of several synthetic routes is the final conversion of 5-chlorovaleric acid to its corresponding acyl chloride. Several reagents can accomplish this transformation, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) being the most prevalent.[9][10][11]
Caption: Common Chlorinating Agents for Carboxylic Acids.
Mechanistic Considerations and Reagent Choice:
-
Thionyl Chloride (SOCl₂): This is a widely used reagent due to its efficiency and the convenient removal of byproducts. The reaction proceeds through a chlorosulfite intermediate, which is then attacked by a chloride ion.[12][13] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed from the reaction mixture, simplifying purification.[10]
-
Oxalyl Chloride ((COCl)₂): Often used for milder reaction conditions, oxalyl chloride also produces gaseous byproducts (CO, CO₂, HCl), facilitating an easy workup.[11][14][15] It is sometimes preferred for substrates that are sensitive to the harsher conditions or byproducts of other chlorinating agents.[15] A catalytic amount of dimethylformamide (DMF) is often employed in these reactions.[16]
-
Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent that readily converts carboxylic acids to acyl chlorides.[9][17][18] However, the solid nature of the reagent and the formation of a liquid byproduct, phosphorus oxychloride (POCl₃), can complicate product isolation compared to methods that generate only gaseous byproducts.[17][19][20]
The choice of chlorinating agent is often dictated by the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product. For large-scale industrial applications, the cost and handling of the reagent and its byproducts are also significant considerations.
Conclusion
The synthesis of this compound can be approached through several viable routes, each with its own set of advantages and disadvantages. The traditional method starting from 1,4-dichlorobutane is well-established but involves the use of highly toxic cyanide. The route from cyclopentanone offers an alternative but relies on an efficient Baeyer-Villiger oxidation and the handling of phosgene or its derivatives. The cyanide-free route from 1-bromo-3-chloropropane and diethyl malonate represents a safer alternative, although it may involve more complex purification steps.
Ultimately, the most suitable synthesis route will depend on the specific requirements of the research or manufacturing campaign, including cost, scale, safety protocols, and available equipment. A thorough understanding of the chemical principles and practical considerations outlined in this guide will enable scientists and engineers to select and optimize the synthesis of this important chemical intermediate.
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A Comparative Guide to Synthetic Strategy: 5-Chlorovaleryl Chloride vs. Adipoyl Chloride
For the discerning researcher in organic synthesis and drug development, the choice of an acylating agent is a critical decision that dictates reaction pathways, yields, and the ultimate molecular architecture. This guide provides an in-depth technical comparison of two commercially significant acyl chlorides: 5-chlorovaleryl chloride and adipoyl chloride. Moving beyond a simple cataloging of properties, we will explore the fundamental differences in their reactivity and strategic applications, supported by mechanistic insights and detailed experimental protocols.
At a Glance: Structural and Functional Divergence
The synthetic utility of these reagents is fundamentally dictated by their distinct molecular structures. While both are reactive acyl chlorides, their bifunctionality is expressed in profoundly different ways.
This compound is a heterobifunctional reagent, possessing two distinct reactive sites: a highly reactive acyl chloride and a less reactive terminal alkyl chloride. This duality makes it an exceptional tool for sequential, multi-step syntheses where controlled, stepwise introduction of functionalities is paramount.
Adipoyl Chloride , in contrast, is a homobifunctional reagent. It features two acyl chloride groups of identical reactivity at either end of a six-carbon aliphatic chain. This symmetrical structure predestines it for use as a crosslinking agent or as a monomer in step-growth polymerization.[1][2]
A summary of their key physical properties is presented below:
| Property | This compound | Adipoyl Chloride |
| CAS Number | 1575-61-7[3] | 111-50-2 |
| Molecular Formula | C₅H₈Cl₂O[3] | C₆H₈Cl₂O₂ |
| Molecular Weight | 155.03 g/mol [4] | 183.03 g/mol |
| Boiling Point | 38-39 °C @ 0.15 mmHg[5] | 105-107 °C @ 2 mmHg |
| Density | ~1.2 g/mL at 25 °C[3] | ~1.25 g/cm³ |
| Structure | Cl-(CH₂)₄-COCl | ClCO-(CH₂)₄-COCl |
The Core of Reactivity: A Mechanistic Dissection
The reactivity of both molecules is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group(s). This carbon is highly susceptible to nucleophilic attack, proceeding through a well-established nucleophilic acyl substitution mechanism.[6][7]
The Nucleophilic Acyl Substitution Pathway
The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[8]
Caption: General mechanism of nucleophilic acyl substitution.
The high reactivity of acyl chlorides, in general, stems from the excellent leaving group ability of the chloride ion and the significant partial positive charge on the carbonyl carbon, induced by both the oxygen and chlorine atoms.[9]
A Tale of Two Chlorides: Acyl vs. Alkyl Reactivity in this compound
A key aspect of this compound's utility is the significant difference in reactivity between its two chlorine atoms. The acyl chloride is orders of magnitude more reactive towards nucleophiles than the alkyl chloride.[1] This allows for selective reaction at the acyl chloride terminus under mild conditions, leaving the alkyl chloride moiety intact for subsequent transformations.
Caption: Sequential reactivity of this compound.
This differential reactivity is the cornerstone of its application as a linker in medicinal chemistry, for example, in the synthesis of the anti-thrombotic drug Apixaban.[4]
Applications in Synthesis: A Comparative Overview
The structural differences between this compound and adipoyl chloride lead to their deployment in distinct synthetic contexts.
This compound: The Architect of Complex Molecules
The primary role of this compound is as a building block and linker. Its ability to undergo sequential reactions at its two distinct reactive sites makes it invaluable for the synthesis of pharmaceuticals and agrochemicals.[10][11]
Key Applications:
-
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of drugs like Apixaban and Cilostazol.[10][12]
-
Agrochemicals: An important intermediate for pyrazole herbicides.[6]
-
Linker Chemistry: Introduction of a five-carbon spacer with a reactive handle for further modification.
Adipoyl Chloride: The Master of Polymerization
Adipoyl chloride is a cornerstone of polymer chemistry, most famously for its role in the synthesis of Nylon 6,6.[13] Its two equivalent reactive ends allow it to act as a "stitch" that links monomer units together into long polymer chains.
Key Applications:
-
Polyamide Synthesis: The reaction with hexamethylenediamine to produce Nylon 6,6 is a classic example of step-growth and interfacial polymerization.[2][14]
-
Polyester Synthesis: Can be reacted with diols to form polyesters.
-
Crosslinking Agent: Used to create networks in polymers, enhancing their mechanical properties.[13]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, the following section provides detailed experimental protocols for representative reactions.
Synthesis of N-Phenyl-5-chloropentanamide using this compound
This protocol details the selective acylation of a primary amine with this compound.
Workflow:
Caption: Workflow for the synthesis of N-phenyl-5-chloropentanamide.
Methodology:
-
To a solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent to the cooled reaction mixture dropwise, maintaining the temperature below 10 °C.[15]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-phenyl-5-chloropentanamide.
Interfacial Polymerization of Nylon 6,6 using Adipoyl Chloride
This classic experiment demonstrates the rapid formation of a polymer at the interface of two immiscible liquids.
Workflow:
Caption: Workflow for the interfacial polymerization of Nylon 6,6.
Methodology:
-
Prepare an aqueous solution of 5% (w/v) hexamethylenediamine containing a few drops of 20% sodium hydroxide solution.
-
In a separate beaker, prepare a 5% (w/v) solution of adipoyl chloride in a water-immiscible organic solvent such as cyclohexane.[14]
-
Carefully pour the adipoyl chloride solution down the side of the beaker containing the hexamethylenediamine solution to form two distinct layers.
-
A film of Nylon 6,6 will form immediately at the interface of the two liquids.
-
Using forceps, gently grasp the center of the polymer film and slowly pull it upwards. A continuous thread of nylon can be drawn from the beaker until one of the reagents is depleted.
-
The resulting nylon thread should be washed with water and then ethanol to remove unreacted monomers and byproducts, and then allowed to dry.
Safety and Handling
Both this compound and adipoyl chloride are corrosive and lachrymatory. They react vigorously with water, releasing corrosive HCl gas. Therefore, they must be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Storage should be in a cool, dry place, away from moisture and incompatible materials such as bases and alcohols.
Conclusion
In the landscape of synthetic chemistry, this compound and adipoyl chloride represent two powerful, yet fundamentally different, tools. This compound excels in its role as a heterobifunctional linker, enabling the precise, sequential construction of complex molecules. Its differential reactivity is a key asset for multi-step synthetic strategies. Adipoyl chloride, with its symmetrical difunctionality, is the reagent of choice for polymerization and crosslinking applications, where its ability to form robust, repeating linkages is paramount. The selection between these two reagents should, therefore, be a strategic one, based on a thorough understanding of the desired final product and the synthetic pathway required to achieve it.
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A Senior Application Scientist's Guide to Alternative Acylating Agents for 5-Chlorovaleryl Chloride
Introduction: The Double-Edged Sword of 5-Chlorovaleryl Chloride
This compound (5-CVC) is a cornerstone bifunctional reagent in modern organic synthesis, prized for its dual reactivity.[1] The highly electrophilic acyl chloride group facilitates efficient acylation of nucleophiles like amines and alcohols, while the terminal alkyl chloride provides a handle for subsequent substitution reactions.[1] This unique structure has made it an indispensable intermediate in the synthesis of high-value compounds, including the antiplatelet agent Cilostazol and advanced pyrazole-based herbicides.[2]
However, the very reactivity that makes 5-CVC so effective is also its primary drawback. Its extreme sensitivity to moisture leads to rapid hydrolysis into 5-chlorovaleric acid, complicating handling and storage.[1] Furthermore, acylation reactions with 5-CVC generate stoichiometric amounts of corrosive hydrogen chloride (HCl) gas, which can be detrimental to sensitive substrates and requires careful management.[3] The industrial synthesis routes for 5-CVC can also be problematic, sometimes relying on highly toxic reagents like sodium cyanide, which poses significant safety and environmental challenges.[4]
These limitations necessitate a critical evaluation of alternative acylating agents. For researchers and process chemists, the ideal alternative would offer a more benign reactivity profile, produce less corrosive byproducts, and provide greater selectivity without compromising yield. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental frameworks and performance data to inform reagent selection in both research and development settings.
Comparative Analysis of Acylating Strategies
The selection of an acylating agent is a fundamental decision that dictates reaction conditions, substrate compatibility, and purification strategies. The reactivity of common agents for introducing the 5-chloropentanoyl moiety follows a well-established hierarchy.[3][5]
Figure 1: Reactivity spectrum of 5-chloropentanoyl acylating agents.
5-Chlorovaleric Anhydride: The Balanced Alternative
5-Chlorovaleric anhydride stands out as the most direct and functionally similar alternative to 5-CVC. Formed from two molecules of 5-chlorovaleric acid, it is generally a more stable, less volatile, and safer reagent to handle.[6][7]
-
Mechanistic Insight: The key difference lies in the leaving group. The anhydride releases a molecule of 5-chlorovaleric acid, which is significantly less corrosive and acidic than HCl.[3] This makes it the preferred choice for acylating acid-sensitive substrates where HCl might cause degradation or undesired side reactions.
-
Performance & Causality: Its reduced reactivity compared to the acyl chloride means that reactions may require higher temperatures, longer reaction times, or the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) to achieve comparable yields.[6][8] However, this dampened reactivity is often a benefit, leading to higher selectivity when multiple nucleophilic sites are present in a substrate. The trade-off is in atom economy, as half of the anhydride molecule is effectively "lost" as the carboxylic acid byproduct.[3]
In Situ Activation: 5-Chlorovaleric Acid with Coupling Agents
This strategy bypasses the need to isolate a highly reactive acylating agent altogether. Instead, the stable and easy-to-handle 5-chlorovaleric acid is activated in situ using a stoichiometric coupling reagent.[5][9]
-
Mechanistic Insight: Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophile (amine, alcohol) to form the desired acylated product.
-
Performance & Causality: This method is prized for its exceptionally mild reaction conditions, often running at room temperature, which is ideal for thermally sensitive or complex molecules like peptides and oligonucleotides. The primary drawback is the formation of a stoichiometric amount of byproduct (e.g., dicyclohexylurea, DCU, in the case of DCC), which can be insoluble and complicates purification, sometimes requiring filtration and chromatography.[3] The cost of coupling agents can also be a factor in large-scale synthesis.
Activated Esters: The Precision Tool
For reactions demanding the highest level of selectivity, particularly for N-acylation, pre-forming or generating an activated ester of 5-chlorovaleric acid is a superior approach. Common examples include N-hydroxysuccinimide (NHS) esters or N-acylimidazoles.[3][5]
-
Mechanistic Insight: Activated esters are sufficiently reactive to acylate amines efficiently but are generally unreactive towards alcohols, water, or other weaker nucleophiles. This exquisite chemoselectivity allows for the precise acylation of an amino group in the presence of hydroxyl groups without the need for protecting groups.
-
Performance & Causality: The reaction conditions are very mild, and the byproducts (e.g., NHS, imidazole) are often water-soluble, simplifying workup.[3] This method's main limitations are the additional synthetic step required to prepare the activated ester and the higher cost and lower overall reactivity compared to acyl chlorides and anhydrides.[5]
Quantitative Performance Comparison
The choice of an acylating agent is a balance of reactivity, safety, cost, and ease of handling. The following table summarizes the key performance characteristics of each alternative.
| Feature | This compound | 5-Chlorovaleric Anhydride | 5-Chlorovaleric Acid + Coupling Agent | Activated Esters |
| Relative Reactivity | Very High[3][5] | High[3][6] | Moderate to High[5] | Moderate[5] |
| Byproduct | HCl (corrosive gas)[3] | 5-Chlorovaleric Acid (less corrosive)[6] | Urea derivative (e.g., DCU)[3] | Benign (e.g., NHS, Imidazole)[5] |
| Handling/Safety | Moisture sensitive, corrosive, lachrymator.[10] | Easier to handle, less moisture sensitive.[6] | Requires handling of coupling agent.[3] | Generally stable solids, easy to handle.[5] |
| Typical Conditions | 0 °C to RT, often with a non-nucleophilic base.[11] | RT to elevated temp., may require catalyst (DMAP).[6] | 0 °C to RT.[3] | Room Temperature.[3] |
| Workup Complexity | Aqueous wash to remove base and HCl.[11] | Aqueous wash to remove carboxylic acid.[6] | Filtration to remove urea byproduct.[3] | Often simple aqueous extraction.[5] |
| Substrate Scope | Broad, but can be too harsh for sensitive molecules.[1] | Good for acid-sensitive substrates.[6] | Excellent for complex, sensitive molecules. | Highly selective for amines.[5] |
Experimental Protocols: N-Acylation of Benzylamine
To provide a practical comparison, the following are detailed protocols for the N-acylation of benzylamine, a representative primary amine, using 5-CVC and its primary alternatives.
Figure 2: A generalized experimental workflow for acylation reactions.
Protocol 1: Baseline Acylation using this compound
-
Rationale: This protocol serves as the baseline, demonstrating the high reactivity of the acyl chloride, which necessitates cooling and a base to neutralize the HCl byproduct.
-
Methodology:
-
To a dry, round-bottom flask under an inert atmosphere (N₂), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) as an acid scavenger.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.
-
Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-5-chloropentanamide.
-
Protocol 2: Milder Acylation using 5-Chlorovaleric Anhydride
-
Rationale: This protocol demonstrates the slightly lower reactivity of the anhydride. While it can be run without a base, a catalytic amount of DMAP is used to accelerate the reaction.
-
Methodology:
-
To a dry, round-bottom flask, add benzylamine (1.0 eq), 5-chlorovaleric anhydride (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 4-8 hours, monitoring completion by TLC.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (to remove DMAP and any unreacted amine), saturated NaHCO₃ solution (to remove the 5-chlorovaleric acid byproduct), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 3: In Situ Acylation using 5-Chlorovaleric Acid and DCC
-
Rationale: This protocol showcases the mild conditions possible with coupling agents, avoiding corrosive reagents and byproducts. The key challenge is the removal of the DCU byproduct.
-
Methodology:
-
To a dry, round-bottom flask under an inert atmosphere, dissolve 5-chlorovaleric acid (1.1 eq) and benzylamine (1.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.[3]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the DCU precipitate and wash the filter cake with cold DCM.
-
Wash the combined filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Conclusion and Strategic Recommendations
The decision to move away from this compound is driven by a need for greater control, safety, and substrate compatibility. Each alternative offers a distinct set of advantages, and the optimal choice is dictated by the specific requirements of the synthesis.
Figure 3: Decision-making flowchart for selecting the appropriate acylating agent.
-
For robust, non-sensitive substrates where speed and cost are paramount, this compound remains a viable, high-yielding option, provided appropriate handling procedures are in place.[3]
-
For acid-sensitive substrates or reactions where a corrosive byproduct is undesirable, 5-chlorovaleric anhydride offers a balanced, safer, and effective alternative.[6]
-
For complex, high-value substrates such as in late-stage pharmaceutical synthesis where mild conditions are non-negotiable, the use of 5-chlorovaleric acid with a coupling agent provides excellent control and high yields.
-
When supreme chemoselectivity is the primary goal, particularly for the targeted acylation of amines in polyfunctional molecules, activated esters are the unmatched choice.
By understanding the causality behind the reactivity and performance of each agent, researchers and drug development professionals can make informed decisions, optimizing their synthetic routes for efficiency, safety, and success.
References
- Smolecule. (2023, August 15). Buy this compound | 1575-61-7.
- BenchChem. (2025).
- BenchChem. This compound | Reagent for Synthesis | RUO.
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (CN103193615A). Novel synthesizing method of 5-chloro valeryl chloride.
- ChemicalBook. This compound synthesis.
- Google Patents. (CN107628943A). A kind of preparation method of 5 chlorine valeric chloride.
- BenchChem. (2025).
- Axios Research. 5-Chlorovaleric Anhydride - CAS - 1802522-36-6.
- Chem-Impex. 5-Chlorovaleric acid.
- BenchChem. (2025).
- ChemicalBook. (2025, January 27). 5-Chlorovaleric acid | 1119-46-6.
- Ace Chemistry.
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- ResearchGate.
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- Organic Chemistry Portal.
- MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- National Center for Biotechnology Information. 5-Chlorovaleric acid | C5H9ClO2 | CID 14244 - PubChem.
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- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
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A Comparative Guide to the Validation of Analytical Methods for 5-Chlorovaleryl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active ingredients, the quality of starting materials is paramount. 5-Chlorovaleryl chloride (5-CVC), a key alkylating agent, is no exception. Its purity and impurity profile can directly influence the efficacy and safety of the final drug product. Therefore, robust and validated analytical methods are crucial for its quality control.
This guide provides an in-depth comparison of three common analytical techniques for the characterization of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) for impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection for purity and assay (following derivatization), and Argentometric Titration for assay. As a Senior Application Scientist, this guide is structured to provide not just the "how" but the "why," grounding each recommendation in established scientific principles and regulatory expectations.
The Critical Need for Method Validation
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose. For a reactive intermediate like this compound, this process ensures that the chosen analytical method provides reliable data on its identity, purity, and strength. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this validation, encompassing parameters such as specificity, linearity, accuracy, precision, and robustness.
Comparative Overview of Analytical Methodologies
The choice of an analytical method for this compound depends on the specific analytical need: identifying and quantifying impurities, or determining the overall purity (assay). Each of the following methods offers distinct advantages and disadvantages.
| Analytical Method | Primary Application | Principle | Strengths | Limitations |
| GC-FID | Impurity Profiling | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | High resolution for separating structurally similar impurities, high sensitivity for volatile organic compounds. | Requires derivatization for non-volatile impurities, thermal degradation of labile compounds is possible. |
| HPLC-UV (with Derivatization) | Purity and Assay | Separation of compounds based on their partitioning between a mobile and stationary phase. | High versatility, suitable for a wide range of compounds, including non-volatile and thermally labile ones. | 5-CVC lacks a strong chromophore, necessitating a derivatization step which adds complexity. |
| Argentometric Titration | Assay | Quantitative determination of chloride ions by reaction with a standard solution of silver nitrate. | Simple, cost-effective, and provides an absolute measure of the acyl chloride content. | Not specific; it measures total hydrolyzable chloride, including from related impurities. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) for Impurity Profiling
Causality Behind Experimental Choices: Due to the volatility of this compound and its potential process-related impurities, GC-FID is an ideal choice for their separation and quantification. A derivatization step is often employed to convert the reactive acyl chloride and its primary degradant, 5-chlorovaleric acid, into more stable esters for improved chromatographic performance.
Experimental Protocol: Derivatization and GC-FID Analysis
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1 mL of methanol to the flask and swirl gently to initiate the derivatization of the acyl chloride to its methyl ester (methyl 5-chlorovalerate).
-
To capture the major degradant, 5-chlorovaleric acid, 3-methoxypyridine can be included in the sample solvent.
-
Allow the reaction to proceed for at least 15 minutes at room temperature.
-
Dilute to the mark with a suitable solvent, such as dichloromethane.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Validation Parameters for GC-FID Impurity Method:
-
Specificity: Demonstrated by the baseline resolution of the derivatized 5-CVC peak from known impurities and the derivatizing agent.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios, crucial for controlling trace-level impurities.
-
Linearity: Assessed over a range of concentrations for each impurity.
-
Accuracy: Determined by recovery studies of spiked impurities in the 5-CVC matrix.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., flow rate, temperature ramp).
High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity and Assay
Causality Behind Experimental Choices: this compound itself does not possess a suitable chromophore for sensitive UV detection. Therefore, a pre-column derivatization step is necessary to attach a UV-active moiety to the molecule. This allows for sensitive quantification by HPLC. Reaction with an aromatic amine or alcohol is a common strategy for acyl chlorides. This method is particularly useful when dealing with potential non-volatile impurities that would not be amenable to GC analysis.
Experimental Protocol: Derivatization and HPLC-UV Analysis
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 50 mg of the this compound sample into a 25 mL volumetric flask.
-
In a separate vial, prepare a solution of the derivatizing agent (e.g., benzylamine) in acetonitrile.
-
Carefully add the derivatizing agent solution to the volumetric flask containing the sample. A slight excess of the derivatizing agent is typically used to ensure complete reaction.
-
Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl generated during the reaction.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Dilute to the mark with the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: Determined by the UV maximum of the derivatized product (e.g., ~254 nm for a benzylamide derivative).
-
Injection Volume: 10 µL.
-
Validation Parameters for HPLC Purity and Assay Method:
-
Specificity: The method must be able to separate the derivatized 5-CVC from the derivatizing agent, by-products, and derivatized impurities.
-
Linearity: Established over a range of concentrations (e.g., 80% to 120% of the nominal concentration for assay).
-
Accuracy: Determined by the analysis of samples with known concentrations of 5-CVC or by spiking experiments.
-
Precision: Assessed for both the assay and impurity determination.
-
Robustness: Evaluated by varying parameters such as mobile phase composition, pH, and column temperature.
Argentometric Titration for Assay
Causality Behind Experimental Choices: Argentometric titration is a classic and reliable method for the assay of acyl chlorides. The principle is based on the reaction of the hydrolyzable chloride of the acyl chloride group with silver nitrate to form a silver chloride precipitate. The endpoint is detected potentiometrically. This method provides a direct measure of the acyl chloride content.
Experimental Protocol: Potentiometric Argentometric Titration
-
Sample Preparation:
-
Accurately weigh approximately 300 mg of the this compound sample into a 150 mL beaker.
-
Add 50 mL of a suitable solvent, such as a mixture of acetone and water, to hydrolyze the acyl chloride.
-
-
Titration:
-
Immerse a silver combination electrode into the sample solution.
-
Titrate with a standardized 0.1 N silver nitrate solution.
-
Record the volume of titrant added and the corresponding potential.
-
The endpoint is determined from the point of maximum inflection on the titration curve.
-
Validation Parameters for Titration Assay Method:
-
Accuracy: Verified by titrating a known amount of a primary standard (e.g., sodium chloride).
-
Precision: Determined by repeated titrations of the same sample.
-
Specificity (Limitation): This method is not specific to this compound as it will also titrate any other hydrolyzable chloride present in the sample, including HCl or other acyl chloride impurities. The contribution of these impurities should be assessed by a chromatographic method.
-
Linearity: Can be assessed by titrating different weights of the sample.
Comparative Performance and Data Summary
The following table presents a hypothetical but realistic comparison of the expected performance of the three validated methods for the analysis of this compound.
| Parameter | GC-FID (Impurities) | HPLC-UV (Purity/Assay) | Argentometric Titration (Assay) |
| Specificity | High (with proper column selection) | High (with successful derivatization and separation) | Low (measures total hydrolyzable chloride) |
| Precision (%RSD) | < 5% for impurities at the reporting limit | < 1% for assay, < 10% for impurities | < 0.5% |
| Accuracy (% Recovery) | 90-110% for spiked impurities | 98-102% for assay | 99.5-100.5% (with standard) |
| LOD/LOQ | Low (ppm level) | Moderate (dependent on derivatization) | Not applicable for trace analysis |
| Analysis Time | ~20-30 minutes per sample | ~20-30 minutes per sample | ~10-15 minutes per sample |
| Complexity | Moderate (derivatization required) | High (derivatization and method development) | Low |
Conclusion and Recommendations
The selection of an analytical method for this compound should be guided by the intended purpose of the analysis.
-
For comprehensive impurity profiling , the validated GC-FID method with derivatization is the most suitable approach, offering high sensitivity and specificity for volatile impurities.
-
For purity and assay determination , particularly in a development setting where a stability-indicating method is required, a validated HPLC-UV method with derivatization is recommended. It provides the necessary specificity to separate the main component from its degradants and non-volatile impurities.
-
For a rapid and cost-effective assay in a routine quality control environment, argentometric titration is a reliable choice. However, it should be used in conjunction with a specific impurity method (like GC-FID) to ensure that the assay value is not being inflated by chloride-containing impurities.
Ultimately, a combination of these methods provides a comprehensive analytical strategy for the quality control of this compound, ensuring its suitability for use in the synthesis of high-quality pharmaceutical products.
References
- Tang, L., Kim, A. R., Miller, S. A., & Lloyd, D. K. (2010). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 309–314. [Link]
- ResearchGate. (n.d.). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride.
- Pharmaffiliates. (n.d.). 5-Chloro Valeryl Chloride.
- Pharmaffiliates. (n.d.). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures.
- ResearchGate. (n.d.). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
A Comparative Guide to Alternative Syntheses of Cilostazol: Bypassing 5-Chlorovaleryl Chloride
Introduction
Cilostazol, chemically known as 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, is a potent phosphodiesterase III inhibitor. It is widely used in the treatment of intermittent claudication, a condition caused by peripheral vascular disease[1][2]. The synthesis of this active pharmaceutical ingredient (API) has been a subject of extensive research, aiming to optimize efficiency, safety, and cost-effectiveness.
The conventional synthesis of Cilostazol typically involves the coupling of two key intermediates: 6-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole[3]. The synthesis of the latter intermediate has historically relied on the use of 5-chlorovaleryl chloride[4]. However, the use of this reagent presents several challenges for industrial-scale production, including its corrosive nature and handling difficulties. This guide provides a detailed comparison of alternative synthetic strategies that circumvent the use of this compound, offering safer and potentially more efficient pathways to Cilostazol. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present comparative data to assist researchers and drug development professionals in making informed decisions.
Chapter 1: The Conventional Synthetic Pathway and Its Limitations
The established route to Cilostazol, while effective, involves reagents and conditions that are suboptimal for modern, large-scale pharmaceutical manufacturing. The primary concern revolves around the synthesis of the tetrazole side chain, 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.
Conventional Synthesis Workflow
Caption: Modified synthesis of the tetrazole intermediate.
Experimental Protocol: Synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole [5]
-
Activation: In a suitable reactor, mix N-(5-chloropentanoyl)-cyclohexylamine (1 eq.) and phosphorus pentachloride (approx. 1.1 eq.) in toluene at room temperature.
-
Stirring: Allow the mixture to stir for approximately 3 hours. The reaction progression can be monitored by TLC or HPLC.
-
Azide Addition: Carefully add trimethylsilyl azide (approx. 1.2 eq.) to the reaction mixture.
-
Cyclization: Maintain the reaction at room temperature for about 16 hours, or until completion.
-
Quenching and Extraction: Add water to the reaction mixture to quench any unreacted reagents. Separate the organic phase.
-
Washing: Wash the organic phase with water to remove water-soluble impurities.
-
Isolation: Evaporate the toluene under vacuum to yield the crude 1-cyclohexyl-5-(4-chlorobutyl)tetrazole. The product can be used directly or purified further if necessary. A molar yield of approximately 93% has been reported for this process.[5]
Chapter 3: Alternative Strategy 2: Convergent Synthesis via Heck Cyclization
This innovative route represents a fundamental departure from the traditional retrosynthesis. Here, the tetrazole side chain is introduced early in the synthesis, acting as a protecting group for a phenolic hydroxyl. The quinolinone ring is then constructed in the final steps using a palladium-catalyzed Heck reaction, which offers milder reaction conditions compared to the Friedel-Crafts cyclization.
Mechanistic Rationale:
The synthesis begins by coupling p-nitro-3-halophenol with the pre-formed tetrazole side chain. After reduction of the nitro group to an amine, the molecule is acylated with an allyl acyl chloride. The key step is the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of the allyl group onto the aromatic ring, forming the dihydroquinolinone structure. This strategy elegantly avoids the use of highly corrosive aluminum trichloride and reduces the generation of acidic waste.[6]
Alternative Synthesis Workflow (Strategy 2)
Caption: Heck cyclization-based convergent synthesis of Cilostazol.
Experimental Protocol: Synthesis of Cilostazol via Heck Reaction [6]
-
Etherification: React p-nitro-3-halophenol (e.g., X=Br) (1 eq.) with 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole (1 eq.) in a solvent such as n-butanol in the presence of an inorganic base (e.g., K₂CO₃) at 60-120°C to obtain compound (1).
-
Reduction: Reduce the nitro group of compound (1) using a standard reduction system (e.g., catalytic hydrogenation or metal/acid) to yield the corresponding amine, compound (2).
-
Acylation: Dissolve compound (2) in a suitable solvent, add an acid scavenger (e.g., triethylamine), and add allyl acyl chloride dropwise at -10 to 30°C to form the amide, compound (3).
-
Heck Cyclization: Cyclize compound (3) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand in a suitable solvent at 20-120°C to obtain Cilostazol.
-
Purification: Purify the final product by recrystallization from a suitable solvent, such as ethanol.
Chapter 4: Comparative Analysis
To provide a clear, objective comparison, the key parameters of the conventional route and the two alternative strategies are summarized below.
| Parameter | Conventional Synthesis | Alternative Strategy 1 (Amide Activation) | Alternative Strategy 2 (Heck Cyclization) |
| Key Starting Materials | Cyclohexylamine, this compound, p-Anisidine, 3-Chloropropionyl Chloride | N-(5-chloropentanoyl)-cyclohexylamine, PCl₅, TMSN₃ | p-Nitro-3-halophenol, 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, Allyl Acyl Chloride |
| Reagents Avoided | - | This compound, Hydrazoic Acid | AlCl₃, potentially this compound (depending on side-chain synthesis) |
| Key Reaction Step | Friedel-Crafts Alkylation / Acylation | Amide Activation & Cyclization | Intramolecular Heck Reaction |
| Reported Yield | Variable, often lower overall yields due to harsh steps. | ~93% for the key tetrazole intermediate step.[5] | High yields reported in patent literature.[6] |
| Safety Considerations | High: Corrosive acyl chloride, potentially explosive azide source, corrosive AlCl₃. | Medium: PCl₅ is corrosive, but avoids highly explosive/toxic reagents. | Low-Medium: Palladium catalysts can be expensive and require removal, but avoids highly corrosive reagents. |
| Environmental Impact | High: Significant acidic waste from Friedel-Crafts reaction. | Moderate: Less acidic waste compared to the conventional route. | Low: Milder conditions, less waste generation. Potential for catalyst recycling. |
Conclusion
The development of alternative synthetic routes for Cilostazol demonstrates a clear progression towards safer, more efficient, and environmentally conscious manufacturing processes.
-
Alternative Strategy 1 (Amide Activation) offers a significant improvement by directly addressing the hazards associated with this compound and hydrazoic acid. It represents a practical and readily implementable modification to the existing manufacturing framework, enhancing safety without drastically altering the overall synthetic logic.
-
Alternative Strategy 2 (Heck Cyclization) presents a more fundamental innovation. By redesigning the entire synthetic sequence, it not only circumvents the use of hazardous reagents but also replaces the harsh Friedel-Crafts cyclization with a milder, more selective palladium-catalyzed reaction. This approach is highly aligned with the principles of green chemistry and may offer advantages in terms of purity and overall process efficiency, making it a compelling option for future industrial production.
The choice between these alternatives will depend on a variety of factors, including existing manufacturing infrastructure, cost of raw materials and catalysts, and regulatory considerations. However, both strategies provide robust and validated pathways that successfully eliminate the need for this compound, paving the way for the safer and more sustainable production of Cilostazol.
References
- Benchchem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. URL: https://www.benchchem.com/product/b1079
- Google Patents. (2018). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. CN105315183B. URL: https://patents.google.
- Patsnap. (2017). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. CN107473926A. URL: https://patents.google.
- ChemicalBook.6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis. URL: https://www.chemicalbook.com/synthesis/cas-54197-66-9.htm
- ChemicalBook.6-Hydroxy-2(1H)-3,4-dihydroquinolinone: Key Intermediate and Efficient Synthetic Strategies. URL: https://www.chemicalbook.
- Google Patents. (2020). Preparation method of cilostazol. CN107325078B. URL: https://patents.google.
- Google Patents. (2017). A kind of preparation method of Cilostazol. CN107325078A. URL: https://patents.google.
- Google Patents. (2021). Preparation method of cilostazol. CN109776498B. URL: https://patents.google.
- Zheng, J., et al. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, Vol. 78, No. 1. URL: https://www.heterocycles.jp/newlibrary/downloads/pdfs/20731
- Semantic Scholar.Synthesis of Related Substances of Cilostazol. URL: https://www.semanticscholar.org/paper/Synthesis-of-Related-Substances-of-Cilostazol-Zheng-Liu/9a9b1c7f5e8d3b3c9e3e4a9e4f8e0e2d1a1b1c1d
- ChemicalBook.Cilostazol synthesis. URL: https://www.chemicalbook.com/synthesis/73963-72-1.htm
- Google Patents. (2015). Method for synthesizing cilostazol. CN105111190A. URL: https://patents.google.
- ResearchGate.Synthesis of Related Substances of Cilostazol | Request PDF. URL: https://www.researchgate.
- ResearchGate.Possible synthesis path of cilostazol API. | Download Scientific Diagram. URL: https://www.researchgate.
- MedKoo Biosciences.Cilostazol Synthetic Routes. URL: https://www.medkoo.com/products/17527-Cilostazol-synthesis.htm
- IJPSR. (2021). SYNTHESIS AND CHARACTERIZATION OF 6 - HYDROXY - 3, 4 -DIHYDROQUINOLINONE. CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. Vol. 12, Issue 4. URL: https://ijpsr.com/bft-article/synthesis-and-characterization-of-6-hydroxy-3-4-dihydroquinolinone-cilostazol-impurity-a-as-per-indian-pharmacopoeia/
- Google Patents. (2007). Process for the preparation of cilostazol and of the intermediates thereof. US20070027325A1. URL: https://patents.google.
- PubMed. (2015). Improved oral absorption of cilostazol via sulfonate salt formation with mesylate and besylate. URL: https://pubmed.ncbi.nlm.nih.gov/26251575/
- Google Patents. (2002). Processes for preparing cilostazol. US20020099213A1. URL: https://patents.google.
- Google Patents. (2012). Preparation of cilostazol. CN101434598B. URL: https://patents.google.
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A Comparative Guide to Green Chemistry Approaches in Pyrazole Herbicide Synthesis
The pyrazole scaffold is a cornerstone in modern agrochemistry, forming the core of numerous highly effective herbicides that target key enzymes in weeds, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[1] The synthesis of these vital agricultural tools, however, has traditionally relied on methods that are often at odds with the growing global demand for sustainable and environmentally benign chemical manufacturing.[2][3] Conventional approaches, like the classic Knorr pyrazole synthesis, frequently involve hazardous organic solvents, harsh reaction conditions, and the generation of significant waste streams, posing environmental and safety challenges.[3][4]
This guide provides an in-depth comparison of traditional and modern green synthetic strategies for constructing the pyrazole core and its derivatives, with a focus on applications relevant to herbicide development. We will explore the causality behind experimental choices, present validating data, and offer detailed protocols for key methodologies, providing researchers and development professionals with a comprehensive overview of sustainable alternatives.
The Benchmark: Traditional Pyrazole Synthesis
The most established method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, first reported by Ludwig Knorr in 1883.[4] While effective, this pathway typically employs volatile organic compounds (VOCs) like ethanol, toluene, or acetic acid as solvents and may require acid catalysts, contributing to environmental burden and complex downstream processing.[5]
Typical Reaction: Condensation of a β-ketoester (e.g., ethyl acetoacetate) with hydrazine hydrate.
Drawbacks:
-
Solvent Waste: Use of large volumes of often toxic and flammable organic solvents.[5]
-
Energy Intensive: Often requires prolonged heating under reflux.
-
Atom Economy: The condensation reaction produces water as a byproduct, and multi-step syntheses can lead to lower overall atom economy.
-
Purification: The use of catalysts and solvents necessitates extensive purification steps, generating further waste.
Caption: General schematic of the traditional Knorr pyrazole synthesis.
Green Synthetic Revolutions: Modern Alternatives
The principles of green chemistry—preventing waste, maximizing atom economy, using safer solvents, and designing for energy efficiency—have catalyzed the development of innovative and superior methods for pyrazole synthesis.[4]
Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis
Multicomponent reactions, where three or more reactants combine in a single step to form a product, are a paradigm of green chemistry.[6] They reduce waste by eliminating the need to isolate intermediates, save time and energy, and often exhibit high atom economy.[6] The four-component synthesis of pyranopyrazoles—biologically active scaffolds—is a prime example.[7][8]
General Reaction: Aldehyde + Malononitrile + Hydrazine Hydrate + β-Ketoester → Pyranopyrazole
This reaction can be catalyzed by a variety of green catalysts in environmentally benign media, showcasing the versatility of the MCR approach.
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A Comparative Guide to the Synthesis of 5-Chlorovaleryl Chloride: A Cost-Benefit Analysis for Researchers and Process Chemists
5-Chlorovaleryl chloride (CAS: 1575-61-7), a bifunctional acyl chloride, serves as a critical building block in the synthesis of high-value chemical entities.[1][2] Its utility spans the pharmaceutical industry, where it is a key intermediate for antithrombotic drugs like Cilostazol and Apixaban, and the agrochemical sector for producing advanced pyrazole herbicides.[3][4][5] The selection of a synthetic route is a critical decision, balancing factors of cost, safety, yield, and environmental impact. This guide provides an in-depth analysis of the predominant synthesis methods, offering field-proven insights to inform laboratory and industrial-scale production choices.
Method 1: The Industrial Workhorse - Synthesis from 1,4-Dichlorobutane
This pathway is one of the most established and industrially significant routes to this compound.[1] It is a multi-step process that leverages readily available bulk chemicals but involves highly toxic reagents, necessitating stringent safety and waste management protocols.
Reaction Pathway & Mechanism
The synthesis proceeds through three core transformations: cyanation, hydrolysis, and chlorination.
-
Cyanation: 1,4-dichlorobutane undergoes nucleophilic substitution with sodium cyanide (NaCN) to form 5-chlorovaleronitrile. This reaction is typically performed in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, to facilitate the reaction between the aqueous cyanide salt and the organic substrate.[1][4][6][7]
-
Hydrolysis: The resulting nitrile is then hydrolyzed under strong acidic conditions (e.g., concentrated hydrochloric acid) to yield 5-chlorovaleric acid.[1][7]
-
Chlorination: Finally, the carboxylic acid is converted to the target acyl chloride using a standard chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][7][8]
A significant industrial innovation is the "one-pot" method, where reaction conditions are controlled to co-produce both this compound and adipoyl chloride, another valuable chemical intermediate.[4][7] This co-synthesis improves atom economy but requires a more complex downstream purification process.[4]
Caption: Workflow for the synthesis of this compound from 1,4-dichlorobutane.
Cost-Benefit Analysis
-
Benefits:
-
Low-Cost Feedstock: 1,4-dichlorobutane is an inexpensive and readily available bulk chemical.
-
Established Process: The methodology is well-documented and scaled for industrial production.
-
Co-Product Potential: The "one-pot" variant enhances economic viability by producing adipoyl chloride simultaneously.[4]
-
-
Drawbacks:
-
Extreme Toxicity: The use of sodium or potassium cyanide is a major operational hazard, posing risks of poisoning and fatality.[8]
-
Environmental Hazard: The process generates significant volumes of cyanide-containing industrial wastewater, which is toxic and requires extensive, costly treatment.[8]
-
By-product Formation: Side reactions can lead to the formation of adiponitrile, which may polymerize into tarry residues during distillation, complicating purification and reducing yield.[4]
-
Method 2: The Cyanide-Free Alternative - Synthesis from Cyclopentanone / δ-Valerolactone
This route avoids the use of toxic cyanides by starting from a five-membered carbon ring structure. It presents a "cleaner" profile in terms of cyanide waste but introduces other hazardous reagents and is often limited by the cost of its starting materials.
Reaction Pathway & Mechanism
This method can start from either cyclopentanone or its oxidation product, δ-valerolactone.
-
Route A (from Cyclopentanone): The synthesis begins with the Baeyer-Villiger oxidation of cyclopentanone to form δ-valerolactone.[1] The lactone ring is then opened and chlorinated in a single step using reagents like phosphorus trichloride (PCl₃) or phosgene (COCl₂) to give the final product.[1][8]
-
Route B (Directly from δ-Valerolactone): A more direct, single-step approach involves the reaction of δ-valerolactone with phosgene.[9] This reaction is catalyzed by iron or aluminum compounds, with a small amount of water acting as a co-catalyst to generate hydrogen chloride in situ, which participates in the ring-opening.[10]
Caption: Synthesis of this compound via the δ-valerolactone intermediate.
Cost-Benefit Analysis
-
Benefits:
-
Drawbacks:
-
High Feedstock Cost: The primary raw material, cyclopentanone, is significantly more expensive than 1,4-dichlorobutane, which has historically limited the industrial application of this method due to higher production costs.[8]
-
Highly Hazardous Reagents: This route employs phosgene, an extremely toxic and corrosive gas, or other hazardous chlorinating agents like phosphorus trichloride, requiring specialized handling and safety infrastructure.[1][8][9]
-
Method 3: The "Greener" Malonate Pathway - Synthesis from 1-Bromo-3-chloropropane
Described in patent literature, this newer route was developed specifically to circumvent the use of cyanides, presenting a potentially safer and more environmentally benign process.[7][8]
Reaction Pathway & Mechanism
This pathway also involves three main steps:
-
Alkylation: Diethyl malonate is deprotonated with a mild base (e.g., potassium carbonate) and alkylated with 1-bromo-3-chloropropane to form diethyl 2-(3-chloropropyl)malonate.[8]
-
Hydrolysis & Decarboxylation: The resulting diester is hydrolyzed under acidic conditions, and subsequent heating induces decarboxylation to afford 5-chlorovaleric acid.[7][8]
-
Chlorination: As with the other methods, the final step involves the conversion of the carboxylic acid to this compound with thionyl chloride.[8]
Caption: The malonate synthesis route for this compound.
Cost-Benefit Analysis
-
Benefits:
-
Drawbacks:
-
Multi-Step Process: Like the dichlorobutane route, it is a three-step synthesis that requires isolation of intermediates.
-
Process Maturity: As a more novel approach, it may not be as optimized for large-scale industrial production compared to the traditional dichlorobutane method.
-
Purification: The process involves multiple extractions, solvent recovery, and distillation steps.[8]
-
Quantitative Comparison of Synthesis Methods
| Feature | Method 1: 1,4-Dichlorobutane | Method 2: δ-Valerolactone | Method 3: Diethyl Malonate |
| Starting Materials | 1,4-Dichlorobutane | δ-Valerolactone / Cyclopentanone | Diethyl Malonate, 1-Bromo-3-chloropropane |
| Key Reagent Hazard | Sodium Cyanide (Highly Toxic) | Phosgene (Extremely Toxic Gas) | Thionyl Chloride (Corrosive) |
| Primary Waste Stream | Cyanide-containing wastewater | Acidic gas (HCl) | Salt by-products, Acidic waste |
| Number of Steps | 3 (or 1-pot for co-production) | 1 (from lactone) or 2 | 3 |
| Reported Yield | High (industrial process) | 80-93%[9] | ~88%[7] |
| Relative Cost | Low feedstock cost, high waste treatment cost | High feedstock cost, moderate processing cost | Moderate feedstock cost, moderate processing cost |
| Industrial Scale | Widely established | Limited application due to cost[8] | Novel, less established |
Experimental Protocols
Protocol 1: One-Pot Synthesis from 1,4-Dichlorobutane (Industrial Profile)
This protocol is adapted from patent literature and illustrates an industrial approach. It should only be performed by trained professionals in a suitable facility with rigorous safety measures.
-
Cyanation: A reactor is charged with 1270 kg of 1,4-dichlorobutane and 16.5 kg of tetrabutylammonium bromide catalyst. The mixture is heated to 80-85°C with stirring.[6]
-
A 30% aqueous solution of sodium cyanide (1060 kg) is added dropwise over 5 hours, maintaining the temperature. The reaction is continued for 1 hour after the addition is complete.[6]
-
The mixture is cooled to 25°C and transferred to a separation tank. The lower organic phase, containing 5-chlorovaleronitrile and adiponitrile, is isolated.[6]
-
Hydrolysis: The organic phase is returned to the reactor, and 1740 kg of 30% industrial hydrochloric acid is added. The mixture is heated to 55-70°C for 5 hours.[6]
-
After cooling to 45°C, 110 kg of water is added to dissolve the solid ammonium chloride by-product. The lower organic phase containing the carboxylic acids is separated.[6]
-
Chlorination: The organic phase is returned to the reactor, and 1700 kg of thionyl chloride is added. The reaction proceeds at 20-30°C for 18 hours.[6]
-
Purification: The reaction liquid is transferred to a vacuum distillation column. Excess thionyl chloride and 1,4-dichlorobutane are distilled off. The final products, this compound (422 kg) and adipoyl chloride (163 kg), are collected under high vacuum (2 mmHg).[6]
Protocol 2: Direct Synthesis from δ-Valerolactone (Lab Scale)
This protocol is adapted from patent literature. Phosgene is extremely hazardous and must be handled with extreme caution in a specialized fume hood with appropriate safety equipment and monitoring.
-
To a two-necked flask equipped with a condenser and a gas inlet tube, add δ-valerolactone (100g, 1 mol), catalyst Fe₂O₃ (1g, 1 wt%), and water (2g, 2 wt%).[9]
-
Heat the mixed solution to 100°C.
-
Introduce phosgene gas (107g, 1.1 mol) into the solution over approximately 4 hours, maintaining the reaction temperature at 100°C.[10]
-
After the phosgene addition is complete, continue stirring at 100°C for an additional hour.[9]
-
Cool the reaction solution to room temperature and purge the system with nitrogen gas to remove any excess phosgene.
-
The crude product is purified by vacuum distillation, collecting the fraction at 120°C (1.0 kPa) to obtain high-purity this compound (yields reported up to 93%).[9]
Conclusion and Outlook
The optimal synthesis route for this compound is dictated by a trade-off between economic, safety, and environmental factors.
-
The 1,4-dichlorobutane method remains the industrial standard due to its low-cost starting materials and established scalability. However, its reliance on highly toxic cyanide necessitates significant investment in safety infrastructure and waste management, making it less attractive for smaller-scale or environmentally conscious operations.
-
The δ-valerolactone route offers a compelling cyanide-free alternative with high, single-step efficiency. Its primary barrier to widespread adoption is the high cost of the feedstock, which makes it economically uncompetitive for many applications.[8]
-
The diethyl malonate pathway represents a promising "greener" alternative that avoids the most severe hazards of the other two methods. While it is a multi-step process, its favorable safety profile and use of accessible materials make it an excellent candidate for further process development and scale-up.
For drug development professionals and researchers, the choice will depend on scale. For lab-scale synthesis where safety is paramount, the malonate route is highly attractive. For industrial production, a thorough cost analysis including feedstock price, reagent handling, and waste disposal costs is essential. The 1,4-dichlorobutane route, despite its hazards, often remains the most economically viable at a large scale, provided the necessary safety and environmental controls are rigorously implemented.
References
- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents. (n.d.). Google Patents.
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- A kind of preparation method of 5-chloropentanoyl chloride - Eureka | Patsnap. (n.d.). Patsnap.
- CN107628943A - A kind of preparation method of 5 chlorine valeric chloride - Google Patents. (n.d.). Google Patents.
- 5-Chlorovaleroyl chloride-1575-61-7. (n.d.). Sonalagroup.
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A Senior Application Scientist's Guide to Assessing the Impact of Impurities from 5-Chlorovaleryl Chloride on Final Product Quality
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Starting Material Purity in Pharmaceutical Synthesis
In the intricate process of drug development and manufacturing, the quality of the final active pharmaceutical ingredient (API) is inextricably linked to the purity of its starting materials. 5-Chlorovaleryl chloride (5-CVC) is a widely utilized bifunctional reagent, valued for its role as a versatile intermediate and alkylating agent in the synthesis of numerous pharmaceutical compounds.[1] Its reactivity, however, also makes it susceptible to the presence of impurities that can have a profound impact on the safety, efficacy, and stability of the final drug product.[2] This guide provides an in-depth technical comparison of pure versus impure 5-CVC, offering experimental methodologies to assess the impact of common impurities and ensure the integrity of your synthetic processes.
Understanding the Impurity Profile of this compound
The synthesis of 5-CVC, commonly prepared from the chlorination of 5-hydroxyvaleric acid or its esters, can introduce several structurally related impurities.[3] The most frequently encountered impurities include:
-
4-Pentenoyl chloride: An unsaturated analogue that can undergo unintended addition reactions.
-
4-Chlorovaleroyl chloride, 5-Chlorohexanoyl chloride, and 4-Methyl-5-chlorovaleryl chloride: Isomeric and homologous impurities that can lead to the formation of structurally similar but pharmacologically distinct side products.
-
5-Chlorovaleric acid: The hydrolysis degradant of 5-CVC, which can act as a competing nucleophile or alter the reaction stoichiometry.[1][4]
The presence of these impurities, even at seemingly insignificant levels, can compromise the quality of the final API by introducing difficult-to-remove related substances, potentially impacting the drug's safety and efficacy.[2]
The Downstream Impact: A Comparative Analysis of Pure vs. Impure this compound in a Model Acylation Reaction
To illustrate the potential consequences of using 5-CVC with varying purity levels, we present a comparative analysis based on a typical acylation reaction, such as the formation of an amide with a model primary amine.
Hypothetical Experimental Data
The following table summarizes the hypothetical results of reacting a primary amine with three different batches of 5-CVC: a high-purity batch and two batches spiked with representative impurities.
| Parameter | High-Purity 5-CVC (>99.5%) | 5-CVC with 1% 4-Pentenoyl Chloride | 5-CVC with 1% 5-Chlorovaleric Acid |
| Yield of Desired Amide (%) | 95 | 88 | 92 |
| Purity of Desired Amide (HPLC, %) | 99.8 | 97.5 | 98.9 |
| Key Impurity in Final Product | Unidentified (<0.1%) | N-(pent-4-enoyl) amine | Unreacted Starting Amine |
| Reaction Time to Completion (h) | 4 | 6 | 5 |
Interpretation of Results and Mechanistic Insights
The data clearly demonstrates that even small amounts of impurities in the starting 5-CVC can significantly impact the reaction outcome.
-
Impact of 4-Pentenoyl Chloride: The presence of this unsaturated impurity leads to a lower yield and purity of the desired amide. This is because 4-pentenoyl chloride is also a reactive acylating agent and will compete with 5-CVC for the primary amine, forming an undesired N-(pent-4-enoyl) amine side product.[5] Furthermore, the double bond in this impurity can potentially undergo side reactions under certain conditions, further complicating the impurity profile of the final product.
-
Impact of 5-Chlorovaleric Acid: The presence of the parent carboxylic acid results in a slightly lower yield and the presence of unreacted starting amine. This is because 5-chlorovaleric acid can react with the primary amine in an acid-base reaction, consuming the nucleophile and effectively altering the stoichiometry of the desired acylation reaction. While it is a less potent acylating agent than 5-CVC, under forcing conditions, it can also lead to amide formation, but at a much slower rate.[6]
This comparative analysis underscores the critical need for stringent control over the impurity profile of 5-CVC to ensure the robustness and reproducibility of the manufacturing process and the quality of the final API.
Experimental Protocols for Impurity Impact Assessment
To empower researchers to assess the quality of their 5-CVC and mitigate the risks associated with impurities, we provide the following detailed experimental protocols.
Protocol 1: Quantification of Impurities in this compound by GC-FID with Derivatization
This method is based on the validated procedure described by Tang et al. (2010) and is designed to separate and quantify the key impurities in 5-CVC.[1][7]
1. Principle: Due to the high reactivity of acyl chlorides, direct analysis by gas chromatography can be challenging. This method employs a derivatization step where the acyl chlorides are converted to their more stable methyl esters by reaction with methanol. The resulting esters are then separated and quantified by gas chromatography with flame ionization detection (GC-FID).
2. Reagents and Materials:
-
This compound sample
-
Methanol (anhydrous, analytical grade)
-
3-Methoxypyridine (as an acid scavenger)
-
Internal standard (e.g., undecane)
-
GC-FID system with a suitable capillary column (e.g., DB-5 or equivalent)
3. Sample Preparation (Derivatization):
-
Accurately weigh approximately 50 mg of the 5-CVC sample into a clean, dry vial.
-
Add 1.0 mL of a freshly prepared solution of methanol containing 3-methoxypyridine (e.g., 10% v/v) and the internal standard at a known concentration.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 15 minutes to ensure complete derivatization.
-
The sample is now ready for GC-FID analysis.
4. GC-FID Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5)
-
Oven Temperature Program: 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
5. Data Analysis:
-
Identify the peaks corresponding to the methyl esters of 5-CVC and its impurities based on their retention times, confirmed by running individual standards.
-
Calculate the concentration of each impurity relative to the internal standard.
Protocol 2: Model Acylation Reaction to Assess Performance of 5-CVC Batches
This protocol provides a framework for comparing the performance of different batches of 5-CVC in a practical application.
1. Principle: A model acylation reaction with a readily available primary amine is performed under standardized conditions. The yield and purity of the resulting amide are then used as performance indicators for the 5-CVC batch.
2. Reagents and Materials:
-
This compound (different batches to be tested)
-
Benzylamine (or another suitable primary amine)
-
Triethylamine (as a base)
-
Dichloromethane (anhydrous)
-
HPLC system for purity analysis
3. Reaction Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for a predetermined time (e.g., 4 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Isolate the crude product and determine the yield.
-
Analyze the purity of the crude and purified product by HPLC.
9. Data Comparison:
-
Compare the yield and purity of the desired amide obtained from the different batches of 5-CVC.
-
Analyze the impurity profile of the final product to identify any new or elevated impurities corresponding to the impurities present in the starting 5-CVC.
Visualization of Workflows and Logical Relationships
To further clarify the experimental design and the logical flow of impurity assessment, the following diagrams are provided.
Caption: Experimental workflow for assessing the impact of 5-CVC impurities.
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A Comparative Guide to the Applications of 5-Chlorovaleryl Chloride in Modern Synthesis
In the landscape of modern organic synthesis, the selection of an appropriate building block is paramount to the efficiency, scalability, and overall success of a synthetic route. Among the versatile bifunctional reagents available to the discerning researcher, 5-chlorovaleryl chloride (5-CVC) has carved a significant niche. Its dual reactivity, stemming from the presence of both a reactive acyl chloride and a terminal alkyl chloride, makes it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
This guide provides an in-depth technical review of the applications of this compound, offering a comparative analysis of its performance against alternative synthetic strategies. We will delve into the causality behind its experimental utility, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their synthetic endeavors.
The Duality of Reactivity: An Acylating and Alkylating Agent
The synthetic utility of this compound is rooted in its bifunctional nature. The acyl chloride moiety is a potent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as amines, alcohols, and arenes (via Friedel-Crafts acylation) to form amides, esters, and ketones, respectively.[1] Simultaneously, the terminal chlorine atom provides a reactive handle for nucleophilic substitution, enabling its function as an alkylating agent.[2][3] This dual reactivity allows for the introduction of a five-carbon spacer with a reactive terminus, a feature that has been widely exploited in the synthesis of complex molecular architectures.
Caption: Dual reactivity of this compound.
Key Applications in Pharmaceutical Synthesis
This compound has proven to be a crucial intermediate in the synthesis of several commercially significant active pharmaceutical ingredients (APIs).[2] Its ability to introduce a flexible carbon chain and a site for further functionalization is a key advantage in constructing the complex scaffolds of modern drugs.
Synthesis of Apixaban
Apixaban, an anticoagulant, is a prime example of a pharmaceutical synthesized using this compound.[4] In the synthesis of Apixaban, this compound is utilized as an alkylating agent.[4]
Synthesis of Cilostazol
Cilostazol, a medication used to treat the symptoms of intermittent claudication, is another important pharmaceutical whose synthesis involves this compound.[5][6] In this synthesis, 5-CVC is used to introduce the 5-chloropentanoyl group.[6]
Applications in the Agrochemical Sector
The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals, particularly in the synthesis of modern herbicides.
Pyrazole Herbicides
This compound is a key intermediate in the production of third-generation pyrazole herbicides.[5] These herbicides are known for their high efficacy, selectivity, and low toxicity to mammals.[5] 5-CVC is used as a raw material for the synthesis of 1,1,7-trichloro-1-hepten-3-one, a precursor to these advanced herbicides.[5]
Comparative Analysis with Alternative Reagents
While this compound is a powerful and versatile reagent, its high reactivity and moisture sensitivity necessitate careful handling.[7] In certain applications, alternative reagents may offer advantages in terms of safety, ease of handling, or reaction selectivity. The choice of reagent is a critical decision that balances reactivity, selectivity, cost, and safety.[7]
| Reagent | Structure | Reactivity | Advantages | Disadvantages |
| This compound | Cl(CH₂)₄COCl | High | High yield, potent acylating agent.[7] | Moisture sensitive, corrosive, generates HCl byproduct.[7] |
| Valeric Anhydride | (CH₃(CH₂)₃CO)₂O | Moderate | Easier to handle, less corrosive byproduct (valeric acid).[7] | Less atom-economical.[7] |
| Valeric Acid + Coupling Agent (e.g., DCC) | CH₃(CH₂)₃COOH | Variable | Milder conditions, good for sensitive substrates. | Stoichiometric byproduct formation. |
| N-Pentanoyl Imidazole | C₄H₉CON(CH)₂CH | Moderate | Milder and more selective.[7] | Often prepared in-situ.[7] |
| Table 1: Comparison of Acylating Agents for the Introduction of the Pentanoyl Group. |
Experimental Protocols
To provide a practical context for the application of this compound, the following are representative experimental protocols.
General Procedure for the Synthesis of this compound from 1,4-Dichlorobutane
This industrial synthesis involves a three-step one-pot process.[6][8]
Caption: One-pot synthesis of this compound.
-
Charge a reactor with 1,4-dichlorobutane and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[9]
-
Heat the mixture to 80-85°C with stirring.[9]
-
Slowly add an aqueous solution of sodium cyanide over several hours.[9]
-
Maintain the reaction temperature for an additional hour after the addition is complete.[9]
-
Cool the reaction mixture and separate the organic phase containing 5-chlorovaleronitrile.[9]
-
To the organic phase from the previous step, add concentrated hydrochloric acid.[9]
-
Heat the mixture to 55-70°C with stirring for several hours to effect hydrolysis to 5-chlorovaleric acid.[9]
-
Cool the mixture and separate the organic layer.[9]
-
To the organic phase containing 5-chlorovaleric acid, add thionyl chloride.[9]
-
Stir the reaction mixture at 20-30°C for an extended period (e.g., 18 hours).[9]
-
The resulting this compound can be purified by vacuum distillation.[9]
Friedel-Crafts Acylation: A General Protocol
The Friedel-Crafts acylation is a classic application of acyl chlorides to form ketones.
Reaction: Aromatic Substrate + this compound --(Lewis Acid)--> 5-Chloro-1-(aryl)-1-pentanone
Procedure:
-
To a cooled (0°C) solution of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane), add the aromatic substrate.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by carefully pouring it onto ice, followed by the addition of dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Conclusion
This compound is a highly valuable and versatile bifunctional reagent in modern organic synthesis. Its ability to act as both an acylating and alkylating agent has made it an indispensable building block in the pharmaceutical and agrochemical industries. While its reactivity and handling require careful consideration, its utility in constructing complex molecular architectures is undeniable. A thorough understanding of its reactivity profile and a comparative knowledge of alternative reagents, as outlined in this guide, are essential for researchers and drug development professionals to design and execute efficient and robust synthetic strategies. Further research into greener and more catalytic approaches for its synthesis and application will undoubtedly continue to expand its role in chemical manufacturing.
References
[2] Vertex AI Search. This compound: A Versatile Intermediate for Pharmaceutical Synthesis. Benchchem. A Comparative Guide to Alternative Reagents for Valeryl Chloride in Acylation Reactions. [1] Benchchem. This compound | Reagent for Synthesis | RUO. 5-Chlorovaleroyl chloride-1575-61-7. [3] Sigma-Aldrich. 5-Chlorovaleroyl chloride 96 1575-61-7. [9] ChemicalBook. This compound synthesis. [5] ChemicalBook. This compound | 1575-61-7. [8] Smolecule. Buy this compound | 1575-61-7. [6] Google Patents. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
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- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chlorovaleryl Chloride for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 5-Chlorovaleryl chloride, a versatile bifunctional reagent, is a valuable building block in organic synthesis. However, its reactive and corrosive nature demands a thorough understanding of its proper handling and disposal to ensure a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, moving beyond mere procedural lists to explain the chemical reasoning behind each critical step.
The Critical Nature of this compound: Understanding the Hazards
This compound (CAS No: 1575-61-7) is a combustible, corrosive liquid that is highly sensitive to moisture.[1] Its primary hazards stem from its reactivity. The acyl chloride functional group readily undergoes nucleophilic attack, particularly by water, alcohols, and bases, in a vigorous and exothermic hydrolysis reaction.[2][3] This reaction produces 5-chlorovaleric acid and corrosive hydrogen chloride (HCl) gas.[2][4] Inhalation of its vapors can cause severe respiratory tract irritation and chemical burns, while skin contact results in severe burns.[1][5] Furthermore, hazardous decomposition products under fire conditions include hydrogen chloride, phosgene, and carbon monoxide.[1][6]
Due to these properties, this compound is classified as a reactive and corrosive hazardous waste.[7][8][9] Improper disposal, such as pouring it down the drain or mixing it with incompatible waste streams, can lead to violent reactions, the release of toxic fumes, and significant environmental harm.[7]
The Core Principle of Disposal: Controlled Neutralization
The cornerstone of safely disposing of this compound is a controlled neutralization process. This involves reacting the acyl chloride with a mild base to facilitate its hydrolysis into less hazardous compounds before it is collected for final disposal by your institution's Environmental Health and Safety (EHS) department. The goal is to convert the highly reactive this compound into the more stable sodium salt of 5-chlorovaleric acid and sodium chloride.
The recommended and most prudent method for laboratory-scale disposal is slow addition to a cold, dilute solution of sodium bicarbonate or sodium carbonate.[2][10] While stronger bases like sodium hydroxide can also be used, sodium bicarbonate is generally preferred as it is less caustic and reacts more gently, reducing the risk of a runaway reaction and excessive heat generation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before commencing any handling or disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is non-negotiable for ensuring your safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[1] | Protects against splashes of the corrosive liquid and irritating vapors. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton™). | Standard laboratory gloves (like nitrile or latex) may not offer sufficient protection against this chemical. Always inspect gloves for integrity before use. |
| Body Protection | A flame-resistant lab coat and an apron.[11] | Provides a barrier against spills and splashes, protecting your skin and clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if working outside of a certified chemical fume hood or if ventilation is inadequate.[1] | Protects against the inhalation of harmful vapors and HCl gas produced during neutralization. |
All handling and disposal operations must be conducted within a certified and properly functioning chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.[4][9]
Step-by-Step Protocol for the Neutralization and Disposal of this compound
This protocol is designed for the safe treatment of small quantities of waste this compound typically generated in a research laboratory setting.
Materials Required:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large glass beaker or flask (volume should be at least 10 times that of the final solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or a calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedural Steps:
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% (w/v) solution of sodium bicarbonate in deionized water. The volume of this solution should be sufficient to ensure at least a 10-fold molar excess of sodium bicarbonate to the amount of this compound to be neutralized. This large excess ensures the complete neutralization of both the acyl chloride and the resulting hydrochloric acid.
-
Cool the Neutralizing Solution: Place the beaker or flask containing the sodium bicarbonate solution into an ice bath and allow it to cool to below 10°C. Begin stirring the solution gently with the magnetic stir plate. Cooling is critical to manage the exothermic nature of the hydrolysis reaction and prevent a rapid temperature increase.[2]
-
Slow Addition of this compound: Carefully and slowly add the waste this compound dropwise to the center of the vortex of the cold, stirring sodium bicarbonate solution.[2][11] The slow, controlled addition is the most critical step to prevent a violent reaction, excessive foaming due to the release of carbon dioxide gas, and splashing of the corrosive material.[2][11]
-
Monitor the Reaction: Continue to stir the solution vigorously throughout the addition. You will observe gas evolution (CO₂) as the reaction proceeds.[11] If the reaction becomes too vigorous or the temperature rises rapidly, immediately stop the addition and allow the mixture to cool and subside before resuming.
-
Ensure Complete Reaction: After all the this compound has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the neutralization is complete.[11]
-
Final pH Adjustment: Remove the reaction vessel from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a pH meter. The final pH should be in a neutral range, typically between 6.0 and 8.0.[2] If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is achieved. If it is too basic, it can be adjusted with a dilute acid like citric acid.
-
Waste Collection: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound solution" and list the final components (5-chlorovaleric acid sodium salt, sodium chloride, water, and excess sodium bicarbonate). Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and institutional EHS office.[2]
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department.
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the key stages for the safe disposal of this compound.
Spill Management: Immediate Actions
In the event of a spill, immediate and calm action is crucial to mitigate the hazard.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[1] Do not use combustible materials like paper towels.
-
Slowly and cautiously apply a neutralizing agent like sodium bicarbonate over the absorbed spill.
-
Collect the absorbed and neutralized material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[1]
-
Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.
-
-
Large Spills (or any spill you are not comfortable handling):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team immediately.[2]
-
Provide them with the identity of the spilled chemical (this compound) and any other relevant information.
-
By adhering to these detailed procedures and understanding the chemical principles behind them, you can ensure the safe handling and disposal of this compound, fostering a culture of safety and responsibility within your laboratory.
References
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- Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
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- University of Michigan-Dearborn. (n.d.). Reactive Chemicals.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.
- Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Missouri State University. (2023, February 7). Waste Neutralization Guidance - Environmental Management.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.
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A Comprehensive Guide to the Safe Handling of 5-Chlorovaleryl Chloride
As a reactive acyl chloride, 5-Chlorovaleryl chloride (CAS No. 1575-61-7) demands rigorous safety protocols to mitigate risks in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with essential, field-tested information for its safe handling, from initial preparation to final disposal. The causality behind each procedural step is explained to foster a deep understanding of the necessary precautions.
Understanding the Inherent Risks
This compound is a corrosive and moisture-sensitive liquid.[1][2] Its primary hazards stem from its reactivity, particularly with water, and its corrosive nature, which can cause severe burns to the skin, eyes, and respiratory tract.[1]
Key Hazards:
-
Corrosive: Causes severe skin and eye burns upon contact.[1][3]
-
Lachrymator: Vapors are irritating to the eyes and can cause tearing.[1]
-
Moisture Sensitive: Reacts with water, including humidity in the air, to produce corrosive hydrogen chloride (HCl) gas.[4] This reaction is exothermic and can lead to pressure buildup in sealed containers.
-
Inhalation Hazard: Inhalation of vapors can cause severe irritation and chemical burns to the respiratory tract, potentially leading to delayed lung edema.[1][5]
-
Combustible: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[1][6]
| Property | Value | Source |
| CAS Number | 1575-61-7 | [1] |
| Molecular Formula | C5H8Cl2O | [2] |
| Appearance | Clear, slightly yellow liquid | [1] |
| Boiling Point | Not available | [2] |
| Flash Point | 90 °C (194 °F) | [1] |
| Specific Gravity | 1.200 g/cm³ | [2] |
| Reactivity | Reacts with water, strong bases, alcohols, and oxidizing agents.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is governed by the potential for exposure and the specific tasks being performed.[5][7]
-
Eye and Face Protection:
-
Rationale: To protect against splashes and the corrosive nature of the chemical, which can cause severe eye damage.[5]
-
Required: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5][8] All eye and face protection should meet ANSI Z87.1 standards.[9]
-
-
Hand Protection:
-
Rationale: To prevent skin contact, which can result in severe burns.[5] The choice of glove material is crucial due to the chemical's reactivity.
-
Required: Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection against minor splashes.[8][10] For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
-
Body Protection:
-
Respiratory Protection:
-
Rationale: To prevent inhalation of corrosive vapors that can damage the respiratory tract.[5]
-
Required: All work with this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation.[10][11] If there is a potential for exposure above permissible limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used.[7]
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to ensure safety at every stage.
1. Preparation:
-
Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.[10]
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement and the risk of spills.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.[2] Ensure a spill kit appropriate for corrosive and water-reactive materials is available.
2. Handling and Use:
-
Inert Atmosphere: Due to its moisture sensitivity, handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for reactions sensitive to moisture.[11][12]
-
Dispensing: Use glass or compatible plastic syringes or cannulas for transferring the liquid to minimize exposure to air.
-
Avoid Incompatibilities: Keep the chemical away from water, alcohols, strong bases, and oxidizing agents to prevent violent reactions.[1][2]
-
Temperature Control: Store in a cool, dry, well-ventilated area away from heat sources.[2][6]
3. Workflow Diagram:
Caption: Workflow for handling this compound.
Emergency Procedures: Plan for the Unexpected
In the event of an emergency, a swift and informed response is crucial.
-
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[13][14]
-
Containment: For small spills, contain the spill using an inert absorbent material like vermiculite or sand.[1][2] Do not use water or combustible materials.[14]
-
Neutralization: For acid spills, cautiously neutralize with a weak base such as sodium bicarbonate or soda ash.[1][3]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[1][6]
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.[1]
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.[2]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Quenching Excess Reagent: Unused or excess this compound should be slowly and carefully added to a stirred, cooled solution of a weak base, such as sodium bicarbonate, to neutralize it. This process should be performed in a fume hood.
-
Waste Collection: All waste materials, including quenched reagent, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for hazardous waste pickup.
By adhering to these comprehensive guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.
References
- Material Safety Data Sheet - this compound, 96%. Cole-Parmer. [Link]
- Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
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- This compound | C5H8Cl2O. PubChem. [Link]
- 8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]
- Toxic, Irritative, and Corrosive Gases and Liquids.
- Help with an acid chloride procedure. Reddit. [Link]
- Personal Protective Equipment.
- How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]
- Water Reactive Chemicals Overview. Auburn University Risk Management & Safety. [Link]
- Standard Operating Procedure for Strong Corrosive Chemicals. University of California, Santa Barbara. [Link]
- Water Reactive Chemicals. University of California, Irvine Environmental Health & Safety. [Link]
- What should i reconsider in my experiment for acyl chloride to be formed?.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
